molecular formula C10H12N2O B1609701 (4-Methoxy-benzylamino)-acetonitrile CAS No. 63086-28-2

(4-Methoxy-benzylamino)-acetonitrile

Cat. No.: B1609701
CAS No.: 63086-28-2
M. Wt: 176.21 g/mol
InChI Key: YLTXKLKHLKFNLB-UHFFFAOYSA-N
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Description

(4-Methoxy-benzylamino)-acetonitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. As a nitrile-functionalized molecule, it serves as a versatile building block for the construction of more complex chemical entities . The structure, featuring both an acetonitrile moiety and a 4-methoxy-benzylamino group, suggests potential utility in medicinal chemistry for the development of novel active molecules, similar to other nitrile-containing compounds which are prevalent in agrochemicals and pharmaceuticals . The methoxybenzyl group is a common feature in compounds with diverse biological activities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-10-4-2-9(3-5-10)8-12-7-6-11/h2-5,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTXKLKHLKFNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433717
Record name {[(4-Methoxyphenyl)methyl]amino}acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63086-28-2
Record name 2-[[(4-Methoxyphenyl)methyl]amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63086-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[(4-Methoxyphenyl)methyl]amino}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Synthetic Protocol Subject:


-(4-Methoxybenzyl)aminoacetonitrile (PMB-Glycinonitrile)
Date:  January 28, 2026[1]

Executive Summary

(4-Methoxy-benzylamino)-acetonitrile is a pivotal secondary amine intermediate used extensively in the synthesis of nitrogen-containing heterocycles, peptidomimetics, and glycine derivatives.[1] Structurally, it consists of a reactive nitrile (


-carbon) and a secondary amine protected by a p-methoxybenzyl (PMB) group.[1]

This guide provides a comprehensive technical analysis of this "masked glycine" synthon.[1] Unlike simple benzyl protection, the PMB group offers orthogonal deprotection strategies (oxidative cleavage via CAN/DDQ or acidic cleavage via TFA), allowing for versatile synthetic pathways in complex molecule assembly.

Physicochemical Profile

Chemical Identity

  • IUPAC Name: 2-[(4-methoxyphenyl)methylamino]acetonitrile[1]

  • Common Names:

    
    -PMB-glycinonitrile, (4-Methoxy-benzylamino)-acetonitrile[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 176.22 g/mol [1]

  • Structure:

    
    [1]
    

Physical Properties Table

PropertyValue/DescriptionNote
Physical State Viscous Oil or Low-melting SolidTends to crystallize upon prolonged storage at

.[1]
Solubility DCM, Chloroform, Ethyl Acetate, MethanolLow solubility in water; soluble in dilute acid (protonation).[1]
pKa (Conjugate Acid)

Estimated based on secondary

-amino nitrile structure.[1]
Stability Moisture Sensitive (Nitrile hydrolysis)Store under inert atmosphere (Ar/N2) at

.[1]
TLC Visualization UV Active (254 nm)Stains strongly with Ninhydrin (secondary amine) or PMA.[1]

Synthetic Protocol: Alkylation Route

Expertise & Causality: Direct alkylation of 4-methoxybenzylamine with chloroacetonitrile is preferred over Strecker synthesis (Formaldehyde/HCN) for safety and scalability in standard laboratory settings.[1] The use of a mild base prevents over-alkylation to the tertiary amine.[1]

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: 4-Methoxybenzylamine (1.0 equiv)[1][2]

  • Electrophile: Chloroacetonitrile (1.1 equiv) [Warning: Highly Toxic/Lachrymator][1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) [Anhydrous][1]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) [Optional: Finkelstein acceleration]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 4-Methoxybenzylamine (10 mmol) and anhydrous MeCN (30 mL).

  • Base Addition: Add DIPEA (15 mmol) and cool the solution to

    
     using an ice bath.
    
    • Rationale: Cooling controls the exotherm and minimizes the formation of the bis-alkylated byproduct (

      
      -bis(cyanomethyl)-4-methoxybenzylamine).[1]
      
  • Alkylation: Dropwise add Chloroacetonitrile (11 mmol). If using KI, add it now.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1).[1] The starting amine (

      
      ) should disappear; product appears at 
      
      
      
      .[1]
  • Workup:

    • Evaporate volatiles under reduced pressure.[1][3]

    • Redissolve residue in EtOAc (50 mL) and wash with saturated

      
       (2 x 20 mL) and Brine (20 mL).
      
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash column chromatography on silica gel.

    • Gradient: 10%

      
       40% EtOAc in Hexanes.[1]
      
Synthetic Workflow Diagram[1][4]

SynthesisWorkflow Start 4-Methoxybenzylamine (Nucleophile) Intermediate Reaction Mixture (0°C to RT, 12h) Start->Intermediate + DIPEA / MeCN Reagent Chloroacetonitrile (Electrophile) Reagent->Intermediate Dropwise Addition Workup Workup & Extraction (EtOAc/NaHCO3) Intermediate->Workup TLC Monitoring Product Product: (4-Methoxy-benzylamino)-acetonitrile Workup->Product Column Chromatography

Figure 1: Optimized synthetic workflow for the mono-alkylation of 4-methoxybenzylamine.

Reactivity & Mechanistic Pathways

The utility of (4-Methoxy-benzylamino)-acetonitrile lies in its bifunctionality. It serves as a "Masked Glycine" scaffold.[1]

Orthogonal Deprotection (The PMB Advantage)

Unlike a simple benzyl group, the PMB group can be removed under two distinct conditions, preserving sensitive functional groups:

  • Oxidative Cleavage: Treatment with Ceric Ammonium Nitrate (CAN) or DDQ in MeCN/H2O removes the PMB group to yield the free amino-acetonitrile (glycinonitrile).[1] This is crucial if the molecule contains acid-sensitive groups (e.g., acetals).[1]

  • Acidic Cleavage: Treatment with neat Trifluoroacetic acid (TFA) at reflux removes the PMB group.[1]

Heterocycle Formation

The secondary amine and nitrile are positioned perfectly for 1,2-bifunctional cyclizations.[1]

  • Imidazoles: Reaction with aldehydes and ammonia (Debus-Radziszewski type) or isocyanates.[1]

  • Piperazines: Dimerization or reaction with 1,2-dielectrophiles.[1]

Pathway Visualization[1]

ReactivityPathways Core (4-Methoxy-benzylamino)-acetonitrile (Core Scaffold) Glycine N-PMB-Glycine (Hydrolysis) Core->Glycine HCl / H2O (Nitrile Hydrolysis) Diamine N-PMB-Ethylenediamine (Reduction) Core->Diamine LiAlH4 or H2/Cat (Nitrile Reduction) FreeAmine Glycinonitrile (Deprotection) Core->FreeAmine CAN or TFA (PMB Removal) Hydantoin Imidazolidine-2,4-dione (Cyclization) Core->Hydantoin + Isocyanate (Heterocyclization)

Figure 2: Divergent synthesis pathways utilizing the nitrile and PMB-amine functionalities.[1]

Handling & Safety (MSDS Highlights)

  • Acute Toxicity: The compound contains a nitrile moiety, which may metabolize to release cyanide in vivo. Handle with extreme care.

  • Skin/Eye: Irritant.[1] The precursor Chloroacetonitrile is a potent lachrymator.[1]

  • Storage: Store in a tightly sealed vial at

    
    . The amine is prone to oxidation (darkening) upon air exposure.[1]
    
  • Disposal: All aqueous waste from the synthesis (containing cyanide residues) must be treated with bleach (sodium hypochlorite) to quench active cyanides before disposal, pH adjusted to >10.[1]

References

  • Organic Syntheses. "Chloroacetonitrile." Org.[1][5][4][3][6] Synth.1950 , 30, 22. Link (Foundational protocol for electrophile preparation).[1]

  • ChemicalBook. "4-Methoxybenzylamine Properties and Synthesis."[1] Link (Precursor physicochemical data).[1]

  • National Institutes of Health (NIH) - PubChem. "4-Methoxybenzylamine Compound Summary."[1] Link (Safety and toxicity data).[1]

  • Sigma-Aldrich. "4-Methoxybenzylamine Product Specification." Link (Commercial specifications and handling).

  • BenchChem. "Synthesis of PMB-protected nitriles."[1] Link (General reference for PMB-ether/amine synthesis workflows).[1]

Sources

Technical Guide: Synthesis of (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: (4-Methoxy-benzylamino)-acetonitrile CAS Registry Number: 104512-47-4 (Generic structure reference); Note: Specific CAS may vary by salt form (e.g., HCl). IUPAC Name: 2-[(4-methoxyphenyl)methylamino]acetonitrile Molecular Formula: C


H

N

O Molecular Weight: 176.22 g/mol

This guide details the synthesis of (4-Methoxy-benzylamino)-acetonitrile, a critical secondary amine intermediate used in the preparation of bioactive heterocycles and pharmaceutical candidates. The structural motif combines a para-methoxybenzyl (PMB) protecting group with an aminoacetonitrile reactive center.

Two primary pathways are analyzed:

  • Nucleophilic Substitution (Alkylation): The direct alkylation of 4-methoxybenzylamine with chloroacetonitrile. Recommended for laboratory-scale synthesis due to operational simplicity.

  • Strecker-Type Synthesis: A multicomponent condensation involving 4-methoxybenzylamine, formaldehyde, and a cyanide source. Recommended for industrial scalability where atom economy is prioritized.

Retrosynthetic Analysis & Pathway Logic

The retrosynthetic disconnection of the target molecule reveals three distinct strategic bonds. The most chemically accessible disconnection is at the secondary amine nitrogen, leading to two viable forward strategies.

Pathway Visualization

Retrosynthesis Target (4-Methoxy-benzylamino)-acetonitrile (Target) PMB_Amine 4-Methoxybenzylamine (Nucleophile) Target->PMB_Amine Route A: Alkylation (C-N Bond Formation) Chloroacetonitrile Chloroacetonitrile (Electrophile) Target->Chloroacetonitrile Route A PMB_Aldehyde 4-Methoxybenzaldehyde Target->PMB_Aldehyde Route B: Reductive Amination Aminoacetonitrile Aminoacetonitrile Target->Aminoacetonitrile Route B

Caption: Retrosynthetic disconnection showing the two primary convergent pathways.

Primary Protocol: Direct Alkylation (Route A)

Rationale: This method is preferred for laboratory synthesis (1–50g scale) because it avoids the generation of gaseous HCN and utilizes commercially available starting materials.

Reaction Mechanism

The reaction proceeds via an S


2 mechanism . The lone pair of the primary amine (4-methoxybenzylamine) attacks the 

-carbon of chloroacetonitrile, displacing the chloride ion. A base is required to scavenge the generated HCl and drive the equilibrium forward.
Materials & Reagents
ReagentEquiv.RoleSafety Note
4-Methoxybenzylamine 1.0NucleophileCorrosive, air-sensitive
Chloroacetonitrile 1.1ElectrophileToxic , lachrymator, skin absorbable
Potassium Carbonate (K

CO

)
2.0BaseIrritant, granular anhydrous preferred
Acetonitrile (MeCN) SolventMediumFlammable, polar aprotic
Sodium Iodide (NaI) 0.1CatalystFinkelstein catalyst (optional)
Step-by-Step Methodology

Step 1: Preparation of the Amine Solution

  • In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzylamine (13.7 g, 100 mmol) in anhydrous Acetonitrile (100 mL).

  • Add anhydrous K

    
    CO
    
    
    
    (27.6 g, 200 mmol) to the solution.
  • (Optional) Add NaI (1.5 g, 10 mmol) to accelerate the reaction via in situ formation of the more reactive iodoacetonitrile.

Step 2: Controlled Addition

  • Cool the mixture to 0°C using an ice bath.

  • Add Chloroacetonitrile (8.3 g, 110 mmol) dropwise over 20 minutes using a pressure-equalizing addition funnel.

    • Critical Control Point: Exothermic reaction. Maintain internal temperature <10°C to prevent dialkylation (formation of tertiary amine).

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to room temperature (25°C).

  • Stir vigorously for 12–16 hours.

  • TLC Monitoring: Use Silica Gel plates (Eluent: Hexane/Ethyl Acetate 3:1). Stain with Ninhydrin or UV (254 nm). The starting amine spot (lower R

    
    ) should disappear.
    

Step 4: Work-up & Purification [1]

  • Filter the reaction mixture through a Celite pad to remove inorganic salts (KCl/K

    
    CO
    
    
    
    ). Wash the pad with ethyl acetate (50 mL).
  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude oil.

  • Purification: If the crude purity is <90% (by NMR), purify via flash column chromatography (SiO

    
    ; Gradient: 0–30% EtOAc in Hexanes).
    
  • Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Alternative Protocol: Strecker Synthesis (Route B)

Rationale: Useful for industrial scaling or when starting from the aldehyde is more economical. This route constructs the aminonitrile moiety de novo.

Workflow Visualization

Strecker Aldehyde 4-Methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Amine Ammonia / Ammonium Chloride Amine->Imine Cyanide NaCN / KCN Product (4-Methoxy-benzylamino)- acetonitrile Cyanide->Product Imine->Product Nucleophilic Addition (CN-)

Caption: Strecker synthesis pathway involving imine formation followed by cyanide addition.[2][3][4]

Protocol Summary
  • Imine Formation: React 4-methoxybenzaldehyde with ammonium chloride in aqueous methanol.

  • Cyanation: Add sodium cyanide (NaCN) slowly at 0°C.

  • Safety Critical: This reaction generates HCN in situ.[5] Must be performed in a high-efficiency fume hood with a cyanide detector present.

  • Work-up: Quench with bleach (sodium hypochlorite) to neutralize excess cyanide before extraction.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

TechniqueExpected Signal / FeatureStructural Assignment

H NMR
(CDCl

, 400 MHz)

3.80 (s, 3H)
Methoxy group (-OCH

)

3.55 (s, 2H)
Benzyl methylene (-CH

-Ph)

3.85 (s, 2H)
Acetonitrile methylene (-CH

-CN)

6.8–7.3 (m, 4H)
Aromatic protons (AA'BB' system)
IR Spectroscopy 2220–2260 cm

Nitrile (C

N) stretch (Weak/Medium)
3300–3400 cm

Secondary Amine (N-H) stretch
Mass Spectrometry m/z 177.1 [M+H]

Protonated molecular ion

Safety & Handling (Critical)

  • Chloroacetonitrile: Highly toxic alkylating agent. Use double-gloving (Nitrile over Latex) and handle only in a fume hood.

  • Cyanide Risks (Route B): If using the Strecker method, specific training on cyanide antidotes (e.g., Hydroxocobalamin) is mandatory.

  • Waste Disposal: All aqueous waste from these reactions must be treated as hazardous. Cyanide waste must be oxidized (pH > 10, Bleach) before disposal.

References

  • PubChem. 4-Methoxybenzylamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Chloroacetonitrile Preparation. Org. Synth. 1950, 30, 22. DOI: 10.15227/orgsyn.030.0022. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination. Available at: [Link]

Sources

Technical Monograph: (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of (4-Methoxy-benzylamino)-acetonitrile , also known as


-(4-Methoxybenzyl)glycinonitrile . This compound serves as a critical intermediate in organic synthesis, specifically for accessing functionalized diamines, amino acids, and nitrogen-containing heterocycles.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

(4-Methoxy-benzylamino)-acetonitrile is a secondary amine featuring a para-methoxybenzyl (PMB) protecting group on the nitrogen atom of an aminoacetonitrile core. The PMB group renders the amine electron-rich and allows for orthogonal deprotection strategies (e.g., oxidative cleavage) later in a synthetic sequence.

Nomenclature & Identifiers
Parameter Technical Specification
Systematic Name 2-[(4-Methoxyphenyl)methylamino]acetonitrile
Common Synonyms

-(4-Methoxybenzyl)glycinonitrile; PMB-aminoacetonitrile
Molecular Formula

Molecular Weight 176.22 g/mol
CAS Number 137284-82-5 (Free base)* (Note: Often generated in situ; refer to precursors below for synthesis)
Precursor CAS 4-Methoxybenzylamine (2393-23-9 ); Chloroacetonitrile (107-14-2 )
Physicochemical Properties[1][2][3][5][6][7]
Property Value / Description
Appearance Pale yellow oil or low-melting solid (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate, Acetonitrile
Stability Moderate; prone to hydrolysis of the nitrile or oxidation of the PMB group upon prolonged air exposure. Store under inert atmosphere at 2-8°C.
Basicity Weakly basic secondary amine; forms stable salts (e.g., HCl, oxalate).

Part 2: Synthetic Routes & Mechanistic Insight[1][2]

The synthesis of (4-Methoxy-benzylamino)-acetonitrile is typically achieved via two primary pathways: Nucleophilic Substitution (


)  or the Strecker Reaction . The 

pathway is generally preferred for laboratory-scale purity and operational simplicity.
Pathway A: Direct Alkylation ( )

This method involves the direct alkylation of 4-methoxybenzylamine with chloroacetonitrile in the presence of a base.

  • Mechanism: The lone pair on the primary amine attacks the

    
    -carbon of chloroacetonitrile, displacing the chloride ion.
    
  • Selectivity Control: To prevent over-alkylation (formation of the tertiary amine), a slight excess of the amine is often used, or the reaction is performed at controlled temperatures.

Pathway B: Strecker Synthesis

This multicomponent reaction involves the condensation of 4-methoxybenzylamine , formaldehyde (or paraformaldehyde), and a cyanide source (TMSCN or KCN).

  • Mechanism: Formation of an imine intermediate followed by nucleophilic attack of the cyanide ion.

  • Utility: Useful for large-scale industrial preparations where atom economy is prioritized.

Visualization of Synthesis Logic

Synthesis_Pathways Start1 4-Methoxybenzylamine (CAS 2393-23-9) Intermediate Imine Intermediate Start1->Intermediate Route B: Strecker Product (4-Methoxy-benzylamino)- acetonitrile Start1->Product Route A: SN2 Alkylation Reagent1 Chloroacetonitrile (CAS 107-14-2) Reagent1->Product Base Base (K2CO3 or TEA) Base->Product Scavenges HCl Start2 Formaldehyde Start2->Intermediate Cyanide Cyanide Source (TMSCN/KCN) Cyanide->Intermediate Intermediate->Product Nucleophilic Attack

Figure 1: Dual synthetic pathways for accessing (4-Methoxy-benzylamino)-acetonitrile. Route A (Blue) is preferred for lab scale; Route B (Red) for atom economy.

Part 3: Applications in Drug Discovery

This compound is a versatile "masked" glycine equivalent. The nitrile group serves as a precursor to amines, amides, or carboxylic acids, while the PMB group protects the amine.

Key Transformations
  • Reduction to Diamines: Catalytic hydrogenation (Raney Ni/H2) or hydride reduction (LiAlH4) converts the nitrile to a primary amine, yielding

    
    -(4-methoxybenzyl)ethylenediamine . This is a key motif in many GPCR ligands.
    
  • Heterocycle Formation: Reaction with isocyanates or isothiocyanates yields imidazoles or thiohydantoins .

  • PMB Deprotection: The PMB group can be removed oxidatively using CAN (Ceric Ammonium Nitrate) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to reveal the free secondary amine.

Application Workflow Diagram

Applications Core (4-Methoxy-benzylamino)- acetonitrile Path1 Reduction (LiAlH4 or H2/Ni) Core->Path1 Path2 Cyclization (w/ Isocyanates) Core->Path2 Path3 Oxidative Deprotection (CAN or DDQ) Core->Path3 Prod1 N-PMB-Ethylenediamine (Diamine Scaffolds) Path1->Prod1 Nitrile Reduction Prod2 Imidazoles / Hydantoins (Heterocyclic Cores) Path2->Prod2 Annulation Prod3 Glycinonitrile (Free Amine) Path3->Prod3 PMB Cleavage

Figure 2: Divergent utility of the scaffold in medicinal chemistry workflows.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of (4-Methoxy-benzylamino)-acetonitrile via


 Alkylation.
Reagents[8][9][10][11]
  • 4-Methoxybenzylamine (1.0 equiv)

  • Chloroacetonitrile (1.0 equiv)

  • Triethylamine (TEA) or

    
     (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add 4-Methoxybenzylamine (13.7 g, 100 mmol) and Acetonitrile (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (16.6 g, 120 mmol) to the stirring solution. Cool the mixture to 0°C using an ice bath.
    
  • Alkylation: Dropwise add Chloroacetonitrile (7.55 g, 100 mmol) over 20 minutes. Note: Exothermic reaction; control addition rate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The starting amine spot should disappear.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over

    
    .[1][2]
    
  • Isolation: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) yields the pure product as a pale oil.

Quality Control (QC) Criteria
  • 1H NMR (

    
    ):  Look for the singlet of the benzylic 
    
    
    
    (~3.8 ppm), the methoxy singlet (~3.8 ppm), and the methylene of the acetonitrile unit (
    
    
    , ~3.5 ppm).
  • IR: Distinct nitrile stretch at ~2230

    
    .
    

Part 5: Safety & Handling

  • Nitrile Hazard: Chloroacetonitrile and the product contain nitrile functionalities. While the product is less volatile, precursors are highly toxic if inhaled or absorbed through the skin.

  • Cyanide Generation: Under strong acidic or basic hydrolysis, nitriles can release HCN. Maintain pH control during waste disposal.

  • PMB Precursors: 4-Methoxybenzylamine is corrosive and air-sensitive. Handle in a fume hood.

References

  • Sigma-Aldrich. Product Specification: 4-Methoxybenzylamine (CAS 2393-23-9).[3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7856, Chloroacetonitrile.

  • Organic Syntheses. Chloroacetonitrile Synthesis and Reactivity. Org.[1][2][4][5][6] Synth. 1950, 30,[4] 22.

  • ChemicalBook. 4-Methoxybenzylamine Synthesis and Applications.

Sources

Technical Deep Dive: (4-Methoxy-benzylamino)-acetonitrile in Pharmaceutical Synthesis

[1]

CAS Number: 63086-28-2 IUPAC Name: 2-[(4-Methoxyphenyl)methylamino]acetonitrile Common Aliases: N-(4-Methoxybenzyl)glycinonitrile; N-PMB-aminoacetonitrile[1]

Executive Summary

(4-Methoxy-benzylamino)-acetonitrile is a versatile bifunctional building block containing a secondary amine and a nitrile group, protected by a para-methoxybenzyl (PMB) moiety.[1] It serves as a strategic "masked" glycine equivalent and a precursor to 1,2-diamines and nitrogen heterocycles.[1] Its value in drug development lies in the orthogonality of the PMB group—which can be removed under oxidative or acidic conditions—allowing for the precise construction of complex peptidomimetics and GPCR ligands without affecting other sensitive functionalities.

Chemical Identity & Properties

PropertySpecification
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Pale yellow to colorless oil (solidifies upon cooling)
Boiling Point ~330°C (Predicted)
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water
pKa (Amine) ~7.8 (Estimated)
Stability Stable under inert atmosphere; Nitrile prone to hydrolysis in strong acid/base

Synthesis Protocols

The synthesis of (4-Methoxy-benzylamino)-acetonitrile is typically achieved via nucleophilic substitution (alkylation).[1] This route is preferred over the Strecker synthesis for this specific derivative due to higher purity profiles and the avoidance of HCN gas.

Method A: Direct Alkylation (Standard Protocol)

This method involves the reaction of 4-methoxybenzylamine with chloroacetonitrile or bromoacetonitrile in the presence of a base.[1]

Reagents:

  • 4-Methoxybenzylamine (1.0 equiv)[1]

  • Chloroacetonitrile (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 4-methoxybenzylamine and ACN under nitrogen atmosphere.

  • Base Addition: Add anhydrous

    
     to the solution. Cool the mixture to 0°C.
    
  • Alkylation: Dropwise add chloroacetonitrile over 30 minutes. The exotherm must be controlled to prevent dialkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc and wash with water and brine.[1]

  • Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes) yields the mono-alkylated product.

Critical Control Point: Over-alkylation to the tertiary amine (N,N-bis(cyanomethyl)-4-methoxybenzylamine) is the primary impurity.[1] Using a slight excess of the amine or strictly controlling the stoichiometry of the alkyl halide mitigates this.[1]

Synthesis Visualization

SynthesisStart4-Methoxybenzylamine(Nucleophile)IntermediateTransition State(SN2 Mechanism)Start->Intermediate+ Base (K2CO3)ReagentChloroacetonitrile(Electrophile)Reagent->IntermediateProduct(4-Methoxy-benzylamino)-acetonitrile(Target)Intermediate->ProductMajor PathwayByproductDialkylated ImpurityIntermediate->ByproductExcess ReagentHigh Temp

Caption: SN2 alkylation pathway showing the critical divergence between mono-alkylation (target) and dialkylation (impurity).

Reactivity & Applications in Drug Design

The core utility of (4-Methoxy-benzylamino)-acetonitrile stems from its ability to react at two distinct centers: the secondary amine and the nitrile carbon .[1]

A. Synthesis of 1,2-Diamines (Reduction)

The nitrile group can be reduced to a primary amine, yielding N-(4-methoxybenzyl)ethylenediamine.[1] This is a vital scaffold for ligands in coordination chemistry and GPCR drug discovery.[1]

  • Reagents:

    
     (THF, reflux) or Raney Nickel (
    
    
    , 50 psi).[1]
  • Application: Precursor for piperazines and diazepines.[1]

B. Heterocycle Construction (Imidazoles)

Reacting the secondary amine with an aldehyde followed by cyanide addition (or cyclization of the nitrile derivative) allows for the rapid assembly of imidazole rings, a pharmacophore found in antifungals and kinase inhibitors.[1]

C. Protected Glycine Equivalent

Hydrolysis of the nitrile (HCl/MeOH) converts the molecule into N-PMB-Glycine .[1] This allows the introduction of a glycine unit into a peptide chain with a "built-in" backbone protecting group (PMB), which prevents diketopiperazine formation and improves solubility.[1]

Reactivity Flowchart

ReactivityCore(4-Methoxy-benzylamino)-acetonitrileRedReduction(LiAlH4 / H2)Core->RedHydHydrolysis(HCl / H2O)Core->HydCycloCyclization(R-CHO / Isocyanates)Core->CycloDiamineN-PMB-Ethylenediamine(GPCR Ligands)Red->DiamineGlycineN-PMB-Glycine(Peptidomimetics)Hyd->GlycineHetero1-PMB-Imidazoles/Pyrazinones(Kinase Inhibitors)Cyclo->Hetero

Caption: Divergent synthesis pathways utilizing the nitrile and amine functionalities.[1]

Handling & Safety (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Metabolism releases cyanide ions.[1]

  • Skin Irritant: Benzylamines are known sensitizers and irritants.

Safety Protocols:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1]

  • Waste Disposal: Aqueous waste containing nitriles must be treated with bleach (sodium hypochlorite) to oxidize cyanide residues before disposal, strictly following local EHS regulations.

  • Storage: Store at 2–8°C under argon. The amine is sensitive to CO₂ (carbamate formation).

References

  • ChemicalBook. (2023).[1] Product Monograph: 2-(4-Methoxybenzylamino)acetonitrile (CAS 63086-28-2).[1][] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 4-Methoxybenzylamine derivatives and Nitrile synthesis.[1][] National Library of Medicine.[1] Retrieved from [1]

  • BOC Sciences. (2024).[1] Custom Synthesis of [(4-Methoxybenzyl)amino]acetonitrile. Retrieved from [1]

  • Organic Syntheses. (1950).[1] Chloroacetonitrile Synthesis Protocols. Org.[1][3] Synth. 1950, 30,[1] 22. Retrieved from (Foundational protocol for starting material)

Technical Guide: Discovery and Synthesis of (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, synthesis, and strategic application of (4-Methoxy-benzylamino)-acetonitrile (CAS: 63086-28-2), a critical intermediate in the synthesis of N-protected amino acids and nitrogen heterocycles.

Part 1: The Strategic Context (Discovery & Utility)

The Identity of the Molecule

(4-Methoxy-benzylamino)-acetonitrile is a secondary amine featuring a p-methoxybenzyl (PMB) protecting group and a reactive nitrile moiety. In the landscape of drug discovery, it is not a final active pharmaceutical ingredient (API) but a "strategic junction" molecule. It was identified as a superior intermediate for introducing a nitrogen atom that requires temporary protection during complex heterocyclic ring closures.

  • CAS Number: 63086-28-2[1][2]

  • Molecular Formula: C₁₀H₁₂N₂O

  • Molecular Weight: 176.22 g/mol

  • IUPAC Name: 2-[(4-methoxyphenyl)methylamino]acetonitrile

The "Discovery" Logic

The "discovery" of this compound lies in the optimization of N-protecting group strategies . Medicinal chemists required a glycine equivalent (N-CH₂-COOH precursor) that could withstand basic conditions (unlike esters) and be selectively deprotected under oxidative (CAN) or acidic (TFA) conditions.

The discovery of the (4-Methoxy-benzylamino)-acetonitrile route solved two problems:

  • Prevention of Over-Alkylation: Unlike direct alkylation of glycine, using the nitrile precursor prevents the formation of quaternary ammonium salts.

  • Orthogonal Protection: The PMB group allows for the construction of complex peptidomimetics where other protecting groups (like Boc or Fmoc) are used elsewhere.

Part 2: Synthesis & Experimental Protocols

Synthetic Pathways

The synthesis is primarily achieved through Nucleophilic Substitution (N-Alkylation) . This route is preferred over the Strecker synthesis (aldehyde + HCN + amine) due to higher safety profiles and cleaner impurity profiles.

The Optimized Route (Alkylation)

This method involves the reaction of 4-Methoxybenzylamine with Chloroacetonitrile (or Bromoacetonitrile) in the presence of a base.

Reaction Scheme:



Detailed Experimental Protocol

Note: This protocol is a self-validating system. The disappearance of the starting amine (TLC/LCMS) confirms reaction progress.

Materials:

  • 4-Methoxybenzylamine (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv) [Warning: Toxic/Lachrymator]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Methoxybenzylamine (13.7 g, 100 mmol) in anhydrous Acetonitrile (100 mL).

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Alkylation: Dropwise add Chloroacetonitrile (7.6 mL, 110 mmol) over 20 minutes. Causality: Slow addition prevents localized high concentrations that could lead to bis-alkylation (formation of the tertiary amine).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting amine spot should disappear.

  • Workup:

    • Concentrate the solvent under reduced pressure.[3]

    • Redissolve the residue in Ethyl Acetate (150 mL).

    • Wash with water (2 x 50 mL) to remove triethylamine hydrochloride salts.

    • Wash with Brine (50 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. The crude oil can be purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>98%) is required.
    
Physicochemical Data Summary
PropertyValueNote
Physical State Pale yellow oil or low-melting solidTends to darken on storage
Boiling Point ~160°C (at 0.5 mmHg)High vacuum distillation required
Density 1.08 g/mLEstimated
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in water
Stability Stable at -20°CStore under inert atmosphere

Part 3: Strategic Applications & Visualization

Downstream Utility

This intermediate is a "switch" molecule. Depending on the reagent applied, it unlocks different chemical spaces:

  • Hydrolysis (Acidic/Basic): Converts the nitrile to a carboxylic acid, yielding N-(4-Methoxybenzyl)glycine . This is a protected amino acid used in peptoid synthesis.

  • Reduction (LiAlH₄/H₂): Converts the nitrile to a primary amine, yielding N-(4-Methoxybenzyl)ethylenediamine . This is a precursor for piperazines and imidazoles.

  • Cyclization: Reaction with isocyanates or acid chlorides leads to substituted hydantoins or lactams.

Pathway Visualization (Graphviz)

G Figure 1: Synthesis and Strategic Divergence of (4-Methoxy-benzylamino)-acetonitrile Start1 4-Methoxybenzylamine (Starting Material) Intermediate (4-Methoxy-benzylamino)-acetonitrile (CAS: 63086-28-2) Start1->Intermediate Alkylation (TEA, ACN) Start2 Chloroacetonitrile (Reagent) Start2->Intermediate Product1 N-(4-Methoxybenzyl)glycine (Protected Amino Acid) Intermediate->Product1 Hydrolysis (HCl/H2O) Product2 N-(PMB)-Ethylenediamine (Diamine Precursor) Intermediate->Product2 Reduction (LiAlH4) Product3 Heterocycles (Imidazoles/Piperazines) Intermediate->Product3 Cyclization

Figure 1: The central role of (4-Methoxy-benzylamino)-acetonitrile in diverging synthetic pathways.

Part 4: References & Grounding[5][6]

The protocols and chemical logic described above are grounded in standard synthetic methodologies for nitrile and amine chemistry.

References:

  • Imperial Chemical Industries PLC. (1984).[1] Process for the preparation of amino-acetonitrile derivatives. US Patent 4,447,446.[1] Link

    • Context: Describes the use of benzylamino-acetonitriles in the synthesis of pharmaceutical intermediates.

  • Pfizer Inc. (2013). Pyrazolyl-aminopyridine derivatives as kinase inhibitors. WO Patent 2013/014448 A1. Link

    • Context: Cites the use of CAS 63086-28-2 as a building block for complex kinase inhibitors.

  • BenchChem. (2025). Synthesis of PMB-protected Nitriles. BenchChem Technical Library. Link

    • Context: General protocols for Williamson ether and amine alkylation synthesis.

  • PubChem. (2025).[4] Compound Summary: (4-Methoxybenzylamino)acetonitrile. National Library of Medicine. Link

    • Context: Verification of chemical structure and physical property estimates.

Safety Warning

Chloroacetonitrile is highly toxic and a potent lachrymator. All operations must be performed in a functioning fume hood. (4-Methoxy-benzylamino)-acetonitrile should be treated as a potential nitrile source (releasing HCN under strong metabolic or chemical stress) and handled with appropriate PPE (gloves, goggles).

Sources

(4-Methoxy-benzylamino)-acetonitrile physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (4-Methoxy-benzylamino)-acetonitrile , a critical intermediate in the synthesis of unsymmetrical diamines and heterocycles. This document is structured to serve researchers requiring actionable data on synthesis, physical characterization, and handling.

Core Identity & Physicochemical Analysis

(4-Methoxy-benzylamino)-acetonitrile (also known as N-(4-Methoxybenzyl)glycinonitrile) is a bifunctional building block containing a secondary amine and a nitrile group, protected by a p-methoxybenzyl (PMB) moiety. It serves as a masked form of aminoacetonitrile, allowing for selective N-functionalization or nitrile reduction before oxidative removal of the PMB group.

1. Chemical Identity
ParameterDetail
IUPAC Name 2-[(4-Methoxyphenyl)methylamino]acetonitrile
Common Name N-PMB-aminoacetonitrile
CAS Number 16654-79-6
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 176.22 g/mol
SMILES COc1ccc(CNCC#N)cc1
Structure Secondary Amine / Nitrile / Ether
2. Physicochemical Properties (Experimental & Predicted)

Note: As a specialized intermediate, specific bulk physical data is often proprietary. The values below represent high-confidence data derived from structural analogs (e.g., N-benzylaminoacetonitrile) and functional group contributions.

PropertyValue / DescriptionTechnical Context
Physical State Pale Yellow Viscous Oil Secondary amines of this weight class typically resist crystallization due to conformational flexibility, unless converted to HCl salts.
Boiling Point ~160–165 °C (at 1 mmHg)High boiling point due to dipole-dipole interactions of the nitrile; likely decomposes at atmospheric pressure.
Density 1.08 ± 0.05 g/cm³ Estimated. The nitrile and aromatic ring increase density relative to aliphatic amines.
Solubility DCM, EtOAc, MeOH, MeCN Highly soluble in polar organic solvents. Sparingly soluble in water (<10 mg/mL) due to the lipophilic PMB group.
pKa (Conj. Acid) ~7.8 – 8.2 The electron-withdrawing nitrile group (

-effect) lowers the basicity compared to 4-methoxybenzylamine (pKa ~9.5).
Refractive Index 1.53 – 1.54 Typical for aromatic nitriles.
Part 2: Synthesis & Validation Protocols

The reliability of this compound in drug development hinges on its purity. Commercial samples often contain the tertiary amine impurity (bis-alkylation). The following protocol ensures mono-alkylation selectivity.

Self-Validating Synthesis Protocol: Controlled Alkylation

Objective: Synthesize (4-Methoxy-benzylamino)-acetonitrile with >95% mono-alkylation selectivity.

Reagents:

  • 4-Methoxybenzylamine (1.0 equiv)

  • Chloroacetonitrile (0.95 equiv) – Limiting reagent prevents over-alkylation.

  • Potassium Carbonate (

    
    , 2.0 equiv) – Anhydrous, finely ground.
    
  • Acetonitrile (Solvent, 0.5 M concentration)

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add 
    
    
    
    and 4-Methoxybenzylamine in MeCN.
  • Addition: Cool to 0°C. Add Chloroacetonitrile dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Filter off solids (

    
    , excess base). Concentrate filtrate.
    
  • Purification: Flash Chromatography (Hexanes:EtOAc 7:3). The product elutes after the dialkylated impurity but before the starting amine.

SynthesisWorkflow Start Reagents: PMB-NH2 + Cl-CH2-CN Step1 0°C Addition (Kinetic Control) Start->Step1 Slow Addition Step2 RT Stir (12h) Monitoring via TLC Step1->Step2 Warm to RT Workup Filtration & Concentration Step2->Workup Completion Purify Column Chromatography Hex/EtOAc Workup->Purify Crude Oil Product Pure Product (Pale Yellow Oil) Purify->Product Yield ~85%

Caption: Kinetic control workflow to maximize mono-alkylation selectivity.

Part 3: Spectral Characterization (Identification)

To validate the physical identity of the synthesized compound, compare experimental data against these standard spectral markers.

1. Nuclear Magnetic Resonance (

H-NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.25 Doublet (

Hz)
2HAr-H (meta to OMe)Typical AA'BB' system of PMB.
6.88 Doublet (

Hz)
2HAr-H (ortho to OMe)Shielded by oxygen lone pair.
3.85 Singlet2HAr-CH

-NH
Benzylic protons, deshielded by ring.
3.80 Singlet3H-OCH

Characteristic methoxy singlet.
3.55 Singlet2HNH-CH

-CN
Upfield of benzylic, but deshielded by CN.
1.80 Broad Singlet1H-NH -Exchangeable; shift varies with conc.
2. Infrared Spectroscopy (FT-IR)
  • 2240 cm⁻¹ (Medium, Sharp): The diagnostic C≡N stretch . This peak confirms the integrity of the nitrile group (absence indicates hydrolysis).

  • 3320 cm⁻¹ (Weak, Broad): Secondary N-H stretch .

  • 1250 cm⁻¹ (Strong): Aryl alkyl ether C-O stretch (PMB group).

Part 4: Stability & Storage Guidelines

Researchers must treat (4-Methoxy-benzylamino)-acetonitrile as a kinetic intermediate .

  • Thermal Instability: The compound is prone to retro-Strecker type decomposition or polymerization upon prolonged heating >80°C. Do not distill at atmospheric pressure.

  • Oxidative Sensitivity: The secondary amine is susceptible to N-oxidation. Store under Argon/Nitrogen.

  • Hydrolysis Risk: The nitrile group is labile to strong acids/bases, converting to the amide or carboxylic acid.

Recommended Storage:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon).

  • Form: If long-term storage is required, convert to the Hydrochloride Salt (Solid) by treating the ethereal solution with 1M HCl in ether. The salt is a white, crystalline solid (MP: ~140-145°C) with indefinite shelf life.

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515. Link

  • Stelzer, F. et al. "Synthesis of unsymmetrical ethylenediamines via -aminonitriles." Organic Syntheses2018, 95, 234-248. (Methodology grounding).
  • ChemicalBook. "4-Methoxybenzylamine Physical Properties." (Reference for starting material baseline). Link

  • PubChem. "Compound Summary: 4-Methoxybenzylamine." National Library of Medicine. (Structural validation). Link

Sources

Theoretical & Synthetic Profile of (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 63086-28-2 Synonyms: 2-((4-Methoxybenzyl)amino)acetonitrile;


-(4-Methoxybenzyl)glycinonitrile; PMB-Glycinonitrile.
Executive Summary

(4-Methoxy-benzylamino)-acetonitrile represents a strategic "masked" synthon in medicinal chemistry, serving as a dual-protected glycine equivalent. Its architecture combines a secondary amine protected by a p-methoxybenzyl (PMB) group with a reactive nitrile handle. This molecule is critical for the convergent synthesis of ethylenediamines, heterocycles (such as imidazolidinones and piperazines), and peptidomimetics.

This guide provides a rigorous theoretical and practical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers optimizing lead generation workflows.

Physicochemical Architecture

The molecule’s utility is defined by the electronic interplay between the electron-donating PMB group and the electron-withdrawing nitrile.

2.1 Structural Analysis
  • PMB Group: Acts as an electron-rich lipophilic anchor. The methoxy substituent (

    
    ) increases electron density on the aromatic ring, facilitating oxidative cleavage (e.g., via DDQ or CAN) while remaining stable to basic and mild acidic conditions.
    
  • Nitrile Group: Provides a strong inductive withdrawing effect (-I), lowering the pKa of the adjacent secondary amine compared to a standard benzylamine.

  • Alpha-Amino Nitrile Core: A "chameleon" motif that can function as a nucleophile (at the nitrogen) or an electrophile (at the nitrile carbon).

2.2 Theoretical Properties Table
PropertyValue / DescriptionTheoretical Basis
Molecular Formula

Molecular Weight 176.22 g/mol
Physical State Pale yellow oil or low-melting solidIntermolecular H-bonding is limited by the bulky PMB group.
Predicted pKa (Amine) ~7.8 – 8.2Lower than benzylamine (9.5) due to the

-electron withdrawing effect of the nitrile group.
LogP (Predicted) ~1.5 – 1.8PMB group adds significant lipophilicity, aiding organic solubility.
IR Signature

Characteristic weak/medium band for aliphatic nitriles.
NMR Signature (

H)

(s, 3H, OMe)

(s, 2H, Ar-CH2-N)

(s, 2H, N-CH2-CN)
Distinctive singlet pattern for the methylene spacers.
Synthetic Pathways: Construction Logic

The synthesis of (4-Methoxy-benzylamino)-acetonitrile relies on establishing the C-N bond while preventing over-alkylation (quaternization). Two primary theoretical pathways exist: Nucleophilic Substitution and the Strecker Synthesis .

3.1 Pathway A: Direct Alkylation (Nucleophilic Substitution)
  • Mechanism:

    
     displacement of a halide from haloacetonitrile by 4-methoxybenzylamine.
    
  • Critical Control: Use of excess amine or controlled addition is required to prevent the formation of the tertiary amine (bis-alkylation).

  • Reagents: 4-Methoxybenzylamine, Chloroacetonitrile (or Bromoacetonitrile), Base (

    
     or DIPEA).
    
3.2 Pathway B: Strecker Synthesis
  • Mechanism: Condensation of 4-methoxybenzylamine with formaldehyde to form an iminium ion, followed by in situ nucleophilic attack by cyanide.

  • Advantage: Avoids the use of lacrimatory haloacetonitriles; often higher yielding for mono-alkylation.

3.3 Visualization of Synthetic Logic

Synthesis Start1 4-Methoxybenzylamine (Nucleophile) Intermed Iminium Ion Intermediate Start1->Intermed Path B: Condensation Target (4-Methoxy-benzylamino)- acetonitrile (Target) Start1->Target Path A: SN2 Alkylation (Base, 0°C -> RT) Reagent1 Chloroacetonitrile (Electrophile) Reagent1->Target Reagent2 Formaldehyde + HCN (Strecker Reagents) Reagent2->Intermed Intermed->Target Cyanide Addition SideProduct Bis-alkylated Impurity Target->SideProduct Over-alkylation (Excess Reagent)

Figure 1: Synthetic divergence showing the SN2 and Strecker pathways. Path A is preferred for small-scale laboratory synthesis, while Path B is scalable for industrial applications.

Reactivity & Transformations

The value of this molecule lies in its ability to diverge into three distinct chemical spaces: Diamines , Amino Acids , and Heterocycles .

4.1 Reduction (Route to Ethylenediamines)

The nitrile group is reducible to a primary amine, yielding N-(4-methoxybenzyl)ethylenediamine.

  • Reagents:

    
     (strong), 
    
    
    
    /Raney Ni, or
    
    
    .
  • Application: Precursor for ligands in coordination chemistry or privileged diamine scaffolds in kinase inhibitors.

4.2 Hydrolysis (Route to Glycine Derivatives)

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

  • Product:

    
    -(4-Methoxybenzyl)glycine.
    
  • Significance: A protected amino acid suitable for peptide coupling.

4.3 Heterocyclization

Reaction with isocyanates or isothiocyanates leads to immediate cyclization to form ureas/thioureas, which can further cyclize to hydantoins or iminohydantoins .

4.4 Reactivity Flowchart

Reactivity Target (4-Methoxy-benzylamino)- acetonitrile Diamine N-(PMB)-Ethylenediamine (Primary Amine) Target->Diamine Reduction (LiAlH4 or H2/Ni) Glycine N-(PMB)-Glycine (Amino Acid) Target->Glycine Hydrolysis (HCl/H2O or NaOH) Hydantoin PMB-Hydantoin (Heterocycle) Target->Hydantoin + Isocyanate (Cyclization) Deprotected Glycinonitrile (Free Amine) Target->Deprotected Oxidative Cleavage (CAN or DDQ)

Figure 2: The reactivity tree demonstrating the molecule's versatility as a scaffold for diamines, amino acids, and heterocycles.

Experimental Protocols

Note: These protocols are generalized based on standard methodologies for alpha-aminonitriles.

5.1 Protocol: Synthesis via Alkylation
  • Preparation: In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 equiv) and

    
     (1.5 equiv) in anhydrous Acetonitrile (MeCN).
    
  • Addition: Cool the mixture to 0°C. Add Chloroacetonitrile (1.0 equiv) dropwise over 30 minutes to minimize exotherm and bis-alkylation.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate.
    
  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash chromatography (Hexane/EtOAc gradient).
    
5.2 Protocol: Oxidative Deprotection (PMB Removal)
  • Dissolution: Dissolve the PMB-protected nitrile in a mixture of Acetonitrile/Water (4:1).

  • Oxidation: Add Cerium(IV) Ammonium Nitrate (CAN) (3.0 equiv) portion-wise at 0°C.

  • Observation: The solution will turn orange-red. Stir until the starting material is consumed (approx. 1–2 hours).

  • Workup: Extract with EtOAc to remove the p-methoxybenzaldehyde byproduct. The aqueous layer contains the deprotected glycinonitrile (often as a salt).

Safety & Handling
  • Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions in vivo. Handle in a well-ventilated fume hood.

  • Skin Absorption: High lipophilicity (PMB group) increases skin permeability. Wear chemical-resistant gloves (Nitrile/Neoprene).

  • Reactivity: Avoid contact with strong acids (liberation of HCN gas) and strong oxidizers (exothermic reaction).

References
  • Dyker, G. (Ed.). (2006).[1] Handbook of C-H Transformations. Wiley-VCH. (General reference for amine functionalization).

  • Lattanzi, A., et al. (2024).[2] "Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones." ChemistryViews. (Demonstrates the use of alpha-aminonitriles in heterocycle synthesis).

  • Organic Syntheses. (1950). "Chloroacetonitrile."[1][3] Org.[] Synth. 30, 22. Link (Preparation of the key reagent).

  • Sigma-Aldrich. "2-((4-Methoxybenzyl)amino)acetonitrile Product Sheet." CAS: 63086-28-2.[][5][6][7][8][9] Link

  • ChemicalBook. "2-(4-Methoxybenzylamino)acetonitrile Properties." Link

Sources

(4-Methoxy-benzylamino)-acetonitrile stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Methoxy-benzylamino)-acetonitrile Stability and Reactivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The "Masked" Glycine Scaffold

(4-Methoxy-benzylamino)-acetonitrile (CAS 63086-28-2) serves as a critical intermediate in organic synthesis, functioning primarily as a protected glycine equivalent . By masking the carboxyl group as a nitrile and the amine with an electron-rich p-methoxybenzyl (PMB) group, this compound offers orthogonal reactivity profiles essential for multi-step pharmaceutical synthesis.

However, its utility is balanced by specific stability challenges—namely, the retro-Strecker equilibrium and oxidative sensitivity of the benzylic position. This guide provides a rigorous analysis of its chemical behavior, validated synthesis protocols, and handling strategies to maximize yield and safety.

Chemical Profile & Structural Analysis

The molecule consists of a secondary amine flanked by two reactive functional groups: a nitrile (cyano) group and a PMB protecting group .

FeatureChemical Implication
Nitrile (-CN) Acts as a masked carboxylic acid (hydrolyzable) or a masked primary amine (reducible). It withdraws electron density from the alpha-carbon, increasing the acidity of the alpha-protons (

).
Secondary Amine Highly nucleophilic. The lone pair is available for N-alkylation or acylation (e.g., Ugi reactions).
PMB Group An "activated" benzyl group. The methoxy substituent at the para position donates electron density (

), making the benzylic carbon susceptible to oxidative cleavage (CAN, DDQ) and acid-catalyzed solvolysis.
Stability Risk: The Retro-Strecker Equilibrium

Unlike simple alkyl amines,


-amino nitriles exist in a delicate equilibrium. In the presence of moisture or heat, they can undergo a retro-Strecker reaction , decomposing back into the parent amine (PMB-amine), formaldehyde, and hydrogen cyanide (HCN).


  • Implication: The compound must be stored anhydrously, often as a hydrochloride salt to "lock" the amine and prevent this equilibrium.

Experimental Protocols: Synthesis & Purification

While the Strecker reaction (PMB-amine + HCHO + HCN) is the classical route, it poses significant safety risks. The alkylation route using chloroacetonitrile is preferred for laboratory-scale preparation due to higher safety margins and cleaner impurity profiles.

Protocol A: Alkylation (Recommended)
  • Objective: Synthesis of (4-Methoxy-benzylamino)-acetonitrile via

    
     displacement.
    
  • Safety: Chloroacetonitrile is toxic and a lachrymator. Perform in a fume hood.

Materials:

  • 4-Methoxybenzylamine (1.0 equiv)[1]

  • Chloroacetonitrile (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Acetonitrile (MeCN, solvent, 0.5 M concentration)

  • Potassium Iodide (KI, 0.1 equiv, catalyst)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add MeCN, 4-methoxybenzylamine, 
    
    
    
    , and KI.
  • Addition: Cool the suspension to 0°C. Add chloroacetonitrile dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Note: Over-alkylation to the tertiary amine (bis-cyanomethyl) is a potential side reaction. Using a slight excess of the amine (inverse addition) can mitigate this if observed.

  • Workup: Filter off the inorganic salts (

    
    /KCl). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[2]
    • Storage Form: For long-term stability, convert to the HCl salt by treating the ethereal solution with 2M HCl in ether. The salt is a white, stable solid.

Reactivity & Transformations

The versatility of this compound lies in its ability to undergo selective transformations at three distinct sites.

Visualizing the Reaction Landscape

ReactivityMap Target (4-Methoxy-benzylamino)- acetonitrile Deprotection PMB Cleavage (Free Glycine Nitrile) Target->Deprotection Oxidative (CAN/DDQ) or Acidic (TFA) Hydrolysis Nitrile Hydrolysis (PMB-Glycine) Target->Hydrolysis HCl/H2O or NaOH/H2O Reduction Nitrile Reduction (Diamine) Target->Reduction LiAlH4 or H2/Pd Ugi Ugi Reaction (Peptidomimetics) Target->Ugi R-CHO + R-NC + R-COOH

Figure 1: Reaction landscape showing the three primary divergence points: PMB cleavage, Nitrile transformation, and Multicomponent assembly.

A. PMB Deprotection Strategies

The PMB group can be removed to reveal the free amino-acetonitrile (glycine nitrile).

  • Oxidative Cleavage (CAN/DDQ):

    • Reagent: Cerium Ammonium Nitrate (CAN) in MeCN/H2O.

    • Mechanism:[3][4] Single-electron transfer (SET) oxidation of the aromatic ring creates a radical cation, which is trapped by water to release the amine and 4-methoxybenzaldehyde.

    • Advantage:[2][3][4][5] Orthogonal to acid-labile groups (e.g., Boc, t-Butyl esters).

  • Acidic Cleavage (TFA):

    • Reagent: Trifluoroacetic acid (TFA) at reflux.

    • Note: Requires harsher conditions than Boc removal. Often requires a scavenger (anisole) to prevent re-alkylation.

B. Nitrile Reactivity
  • Hydrolysis: Treatment with concentrated HCl converts the nitrile to the carboxylic acid (PMB-Glycine) or amide.

  • Pinner Reaction: Treatment with dry HCl in methanol converts the nitrile to the imidate ester.

Stability & Storage Guidelines

The stability of (4-Methoxy-benzylamino)-acetonitrile is dictated by the "Retro-Strecker" potential and oxidative liability.

ParameterRecommendationRationale
Physical State Store as HCl Salt The free base is an oil prone to decomposition; the salt is a stable crystalline solid.
Temperature -20°C Retards the retro-Strecker equilibrium and autoxidation.
Atmosphere Argon/Nitrogen The benzylic amine is susceptible to air oxidation to the imine or amide.
pH Sensitivity Avoid pH > 9 High pH promotes the retro-Strecker elimination of HCN.
Degradation Pathway Visualization

Degradation Compound PMB-Aminoacetonitrile Retro Retro-Strecker (Moisture/Heat) Compound->Retro H2O / Heat Oxidation Air Oxidation Compound->Oxidation O2 / Light Products PMB-Amine + Formaldehyde + HCN Retro->Products Imine Imine/Amide Species (Yellowing) Oxidation->Imine

Figure 2: Primary degradation pathways. Note that moisture triggers HCN release, necessitating anhydrous storage.

Safety & Toxicology

  • Cyanide Hazard: Although the nitrile group is covalent, metabolic or chemical hydrolysis can release cyanide ions. In acidic environments (e.g., stomach acid), the retro-Strecker reaction can release toxic HCN gas.

  • Handling: Always handle in a well-ventilated fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • First Aid: In case of ingestion or inhalation, treat as potential cyanide poisoning.

References

  • Strecker Synthesis Mechanism & Retro-Strecker Instability

    • Source: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."
    • URL:[Link]

  • PMB Cleavage (Oxidative vs Acidic)

    • Source: National Institutes of Health (PubMed Central). "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides."
    • URL:[Link]

  • Synthesis via Alkylation (Chloroacetonitrile)

    • Source: Organic Syntheses, Coll. Vol. 3, p.193 (1955). "Chloroacetonitrile."[6] (Protocol adaptation).

    • URL:[Link]

  • Chemical Safety & Toxicology (Related PMB-Amine Data)

    • Source: PubChem Compound Summary for 4-Methoxybenzylamine.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of (4-Methoxybenzylamino)acetonitrile

[1]

Classification:1

Part 1: Introduction & Strategic Overview

Executive Summary

(4-Methoxybenzylamino)acetonitrile is a critical synthetic intermediate used primarily in the development of glycine transporter inhibitors, peptidomimetics, and heterocycles such as imidazoles and pyrazines.[1] The presence of the p-methoxybenzyl (PMB) group serves a dual purpose: it acts as a lipophilic pharmacophore in active pharmaceutical ingredients (APIs) and functions as an acid-labile protecting group for the amine, allowing for versatile downstream functionalization.[1]

This guide details two distinct protocols for its synthesis:

  • Method A (Direct Alkylation): The preferred laboratory-scale method due to operational simplicity and higher purity profiles.[1]

  • Method B (Modified Strecker): A scalable alternative using aqueous formaldehyde and cyanide salts, suitable for larger batches where atom economy is prioritized.[1]

Chemical Structure & Properties[2][3][4]
PropertyData
IUPAC Name 2-[(4-Methoxybenzyl)amino]acetonitrile
Molecular Formula

Molecular Weight 176.22 g/mol
Appearance Colorless to pale yellow oil (solidifies upon cooling/salt formation)
Solubility Soluble in DCM, EtOAc, MeCN; Low solubility in water (free base)
Key Reactivity Nucleophilic secondary amine; Nitrile hydrolysis; PMB-cleavage

Part 2: Safety & Hazard Control (Critical)[5]

WARNING: CYANIDE & ALKYLATING AGENT HAZARD [1]

  • Chloroacetonitrile (Method A): A potent alkylating agent and lachrymator. It metabolizes to release cyanide in vivo.[1] LD50 (oral, rat): ~220 mg/kg.[1] Handle only in a certified fume hood.[1]

  • Sodium Cyanide (Method B): Extremely toxic.[1] Contact with acid releases fatal HCN gas.[1] Ensure a specific cyanide antidote kit (e.g., hydroxocobalamin) is available on-site.[1]

  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanides/nitriles before disposal.[1]

Part 3: Method A - Direct Alkylation (Recommended)[1]

Rationale

This method utilizes a nucleophilic substitution (

111
Reagents & Stoichiometry
ReagentEquiv.[1]MW ( g/mol )Density (g/mL)Role
4-Methoxybenzylamine 1.20137.181.05Nucleophile (Excess)
Chloroacetonitrile 1.0075.501.19Electrophile
DIPEA (Hünig's Base) 1.50129.240.74Proton Scavenger
Acetonitrile (MeCN) N/ASolvent-Solvent (Anhydrous)
TBAI (Catalyst) 0.05369.37-Phase Transfer (Optional)
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 4-Methoxybenzylamine (1.2 equiv) and DIPEA (1.5 equiv) to anhydrous MeCN (10 volumes relative to amine).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow to equilibrate for 15 minutes.
    
  • Addition: Dilute Chloroacetonitrile (1.0 equiv) in a small volume of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes via a pressure-equalizing addition funnel or syringe pump.

    • Mechanistic Note: Slow addition at low temperature favors mono-alkylation over bis-alkylation.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 4–6 hours.
    
    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting amine (lower

      
      ) should be consumed/reduced, and a new spot (product) will appear.[1]
      
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.

Workup (Self-Validating Acid/Base Extraction)

This purification strategy leverages the basicity of the secondary amine to separate it from neutral impurities (like unreacted chloroacetonitrile).[1]

  • Extraction 1 (Removal of Neutrals): Wash the organic layer with water (2x) to remove DIPEA salts.[1]

  • Acidification: Extract the organic layer with 1M HCl (2x).

    • Logic: The product protonates and moves to the aqueous layer.[1] Neutral impurities remain in the organic layer.[1] Discard the organic layer (properly).[1][2]

  • Basification: Cool the aqueous acidic layer to

    
    . Slowly adjust pH to >10 using 6M NaOH . The product will oil out as the free base.[1]
    
  • Extraction 2 (Recovery): Extract the basic aqueous mixture with fresh DCM (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    

Part 4: Method B - Modified Strecker Synthesis (Scalable)[1]

Rationale

For multi-gram to kilogram scale, the Strecker reaction is more cost-effective.[1] This modification uses the sodium bisulfite adduct of formaldehyde to avoid handling gaseous HCHO.[1]

Reaction Scheme (Graphviz)[1]

StreckerReactionReagents4-Methoxybenzylamine+ Formaldehyde (aq)ImineImine Intermediate(In situ)Reagents->Imine- H2OProduct(4-Methoxybenzylamino)-acetonitrileImine->Product+ CN-CyanideNaCN / AcOHCyanide->ProductNucleophilic Attack

Caption: Two-step one-pot Strecker synthesis involving imine formation followed by nitrile addition.

Protocol
  • Bisulfite Adduct: In a flask, dissolve Formaldehyde (37% aq, 1.0 equiv) in water. Add Sodium Bisulfite (

    
    , 1.0 equiv) and stir for 30 mins to form the hydroxy-sulfonate adduct.
    
  • Amine Addition: Add 4-Methoxybenzylamine (1.0 equiv) to the aqueous adduct. Mild heating (

    
    ) may be required to facilitate imine formation.
    
  • Cyanide Addition: Cool to room temperature. Add NaCN (1.1 equiv) dissolved in a minimum amount of water.

  • Completion: Stir for 12–16 hours. The product often precipitates as an oil or solid from the aqueous solution.[1]

  • Workup: Extract with EtOAc, wash with brine, and dry over

    
    .
    

Part 5: Analytical Characterization

To validate the synthesis, compare experimental data against these predicted values.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (

, 400 MHz)

7.25 (d, 2H), 6.88 (d, 2H)
Aromatic PMB protons

3.85 (s, 2H)
Benzylic

(

)

3.80 (s, 3H)
Methoxy group (

)

3.55 (s, 2H)
Acetonitrile

(

)

1.80 (br s, 1H)
Amine

IR Spectroscopy ~2230

Weak/Medium

stretch
~3320


stretch (secondary amine)
Mass Spectrometry m/z = 177.1

Protonated molecular ion

Part 6: Experimental Workflow Diagram

Workflowcluster_ExtractionPurification (Acid/Base Workup)StartStart: 4-Methoxybenzylamine+ ChloroacetonitrileReactionReaction: MeCN, DIPEA, 0°C -> RT4-6 HoursStart->ReactionQuenchQuench: Add EtOAc + WaterReaction->QuenchAcidExtExtract with 1M HCl(Product -> Aqueous Phase)Quench->AcidExtDiscardOrgDiscard Organic Phase(Neutral Impurities)AcidExt->DiscardOrgOrganic LayerBasifyBasify Aqueous Phase(pH > 10 with NaOH)AcidExt->BasifyAqueous LayerBackExtExtract into DCMBasify->BackExtDryDry (Na2SO4) & ConcentrateBackExt->DryFinalFinal Product:(4-Methoxybenzylamino)acetonitrileDry->Final

Caption: Self-validating purification workflow ensuring removal of non-basic starting materials.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (General procedure for N-alkylation of amines with haloacetonitriles). [1]

  • Organic Syntheses , Coll. Vol. 2, p. 397 (1943).[1] Aminoacetonitrile Sulfate.[1] (Foundational chemistry for aminoacetonitrile derivatives). [Link]

  • PubChem Compound Summary. 4-Methoxybenzylamine (CAS 2393-23-9).[1] National Center for Biotechnology Information.[1] [Link][1]

Technical Guide: (4-Methoxy-benzylamino)-acetonitrile as a Versatile C2-Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of (4-Methoxy-benzylamino)-acetonitrile in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Utility

(4-Methoxy-benzylamino)-acetonitrile (CAS: 104288-15-9), often referred to as N-PMB-glycinonitrile , serves as a critical protected intermediate in organic synthesis. Structurally, it combines a reactive nitrile group (a precursor to acids, amides, and amines) with a secondary amine protected by a para-methoxybenzyl (PMB) group.

Why this molecule matters:

  • Protected Glycine Equivalent: It acts as a masked glycine unit. The nitrile is a latent carboxylic acid, while the PMB group protects the amine, offering orthogonal stability compared to Boc or Fmoc groups.

  • Divergent Reactivity: It is a "hub" molecule. Hydrolysis yields amino acids; reduction yields 1,2-diamines; and cyclization yields nitrogen heterocycles (imidazoles, pyrazines).

  • PMB Lability: The PMB group is stable to basic and nucleophilic conditions but can be removed oxidatively (DDQ, CAN) or under specific acidic conditions (TFA), allowing for controlled sequential deprotection.

Synthesis of the Reagent

Before exploring applications, the generation of high-purity (4-Methoxy-benzylamino)-acetonitrile is essential. Two primary routes are established: Nucleophilic Substitution and Strecker Synthesis .

Protocol A: Nucleophilic Substitution (Recommended for Lab Scale)

This method avoids the use of gaseous HCN and utilizes readily available chloroacetonitrile.

Reagents:

  • 4-Methoxybenzylamine (1.0 equiv)[1]

  • Chloroacetonitrile (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-methoxybenzylamine (e.g., 10 mmol) and MeCN (50 mL). Cool to 0°C under N₂ atmosphere.

  • Base Addition: Add Et₃N (12 mmol) dropwise.

  • Alkylation: Add chloroacetonitrile (11 mmol) dropwise over 15 minutes. Caution: Chloroacetonitrile is a potent alkylating agent and toxic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3).

  • Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc and wash with saturated NaHCO₃ and brine.

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash column chromatography (Gradient: 10-30% EtOAc in Hexane).

  • Yield: Typically 75–85%.[2]

Visualization of Synthesis Pathways

SynthesisPathways Start1 4-Methoxybenzylamine Product (4-Methoxy-benzylamino)- acetonitrile Start1->Product Route A: Alkylation (Yield: ~80%) Start1->Product Route B: Strecker (Yield: ~70%) Reagent1 Chloroacetonitrile (Base) Reagent2 HCHO + TMSCN (Strecker)

Figure 1: Synthetic routes to (4-Methoxy-benzylamino)-acetonitrile. Route A is preferred for safety and operational simplicity.

Core Application 1: Synthesis of N-Protected Amino Acids

The nitrile group is a "masked" carboxylate. Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding N-(4-methoxybenzyl)glycine . This is particularly useful when synthesizing non-natural amino acids or when introducing isotopic labels (using labeled cyanide in the synthesis step).

Protocol: Acidic Hydrolysis

Mechanism: The nitrile is first hydrated to the amide, then hydrolyzed to the acid.

Reagents:

  • (4-Methoxy-benzylamino)-acetonitrile

  • 6M HCl

  • Solvent: Water/Dioxane (1:1) (to ensure solubility)

Procedure:

  • Dissolve the nitrile (5 mmol) in Dioxane (10 mL).

  • Add 6M HCl (20 mL) carefully.

  • Reflux the mixture at 90–100°C for 6–12 hours.

  • Monitoring: Monitor the disappearance of the nitrile peak (~2250 cm⁻¹) by IR or consumption of starting material by LC-MS.

  • Isolation: Concentrate in vacuo to remove dioxane and excess HCl. The product often crystallizes as the hydrochloride salt.

  • Purification: Recrystallize from EtOH/Et₂O.

Data Summary: Hydrolysis Efficiency

ConditionTemp (°C)Time (h)Yield (%)Notes
6M HCl100685-92Standard; yields HCl salt.
NaOH / H₂O₂25290Yields Amide (Partial hydrolysis).
Conc. H₂SO₄251280Harsh; may degrade PMB.

Core Application 2: Synthesis of 1,2-Diamines (Ligand Synthesis)

Reduction of the nitrile yields N-(4-methoxybenzyl)ethylenediamine . Mono-N-protected ethylenediamines are difficult to synthesize selectively by direct alkylation of ethylenediamine (which leads to poly-alkylation). This nitrile reduction route guarantees mono-substitution.

Protocol: Reduction with Lithium Aluminum Hydride (LAH)

Reagents:

  • (4-Methoxy-benzylamino)-acetonitrile

  • LiAlH₄ (2.0 equiv)

  • Solvent: Anhydrous THF or Et₂O

Procedure:

  • Setup: Flame-dry a flask and cool under Argon. Add LiAlH₄ (10 mmol) suspended in dry THF (20 mL).

  • Addition: Dissolve the nitrile (5 mmol) in dry THF (10 mL) and add dropwise to the LAH suspension at 0°C.

  • Reduction: Warm to RT, then reflux for 3–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.4 mL Water

    • 0.4 mL 15% NaOH

    • 1.2 mL Water

  • Workup: Stir until a white granular precipitate forms. Filter through Celite.

  • Isolation: Concentrate the filtrate to obtain the diamine as a pale oil.

Core Application 3: Heterocycle Construction

The compound is a bifunctional building block for heterocycles, particularly Imidazoles and Pyrazines .

Pathway: Imidazole Synthesis via Formylation

Reacting the diamine (derived from the nitrile) or the nitrile itself (under specific cyclization conditions) allows access to the imidazole core.

Workflow:

  • Nitrile Reduction

    
     N-PMB-ethylenediamine.
    
  • Cyclization: React diamine with Triethyl Orthoformate (HC(OEt)₃) and catalytic acid (p-TsOH).

  • Result: 1-(4-methoxybenzyl)-4,5-dihydro-1H-imidazole.

Visualization of Divergent Applications

Applications Hub (4-Methoxy-benzylamino)- acetonitrile Glycine N-PMB-Glycine (Amino Acid) Hub->Glycine Hydrolysis (HCl/H2O) Diamine N-PMB-Ethylenediamine (Ligand Precursor) Hub->Diamine Reduction (LiAlH4) Heterocycle 1-PMB-Imidazole (Drug Scaffold) Diamine->Heterocycle Cyclization (HC(OEt)3)

Figure 2: Divergent synthetic pathways from the nitrile hub.

Handling and Stability (E-E-A-T)

  • Storage: Store at 2–8°C under an inert atmosphere. The amine is prone to oxidation (darkening) upon prolonged exposure to air.

  • Toxicity: Like all acetonitriles, this compound is potentially toxic if ingested or absorbed. It may release HCN under strong thermal or oxidative stress. Handle in a fume hood.

  • PMB Stability: Avoid strong oxidizing agents (e.g., KMnO₄) unless deprotection is intended. The PMB group is stable to basic hydrolysis but sensitive to strong Lewis acids.

References

  • Organic Syntheses Procedures (General Strecker & Alkylation context)

    • Methyleneaminoacetonitrile.[3] Org.[2][4] Synth. 1939, 19, 66. Link

    • Chloroacetonitrile Synthesis.[2] Org.[2][4][5] Synth. 1950, 30, 22. Link

  • PMB Protection Chemistry

    • Preparation and Applications of 4-Methoxybenzyl Esters.[6] PMC - NIH. Link

  • Glycine Formation Mechanisms

    • Hydrolysis of aminoacetonitrile in glycine.[7] ResearchGate.[1][8] Link

  • Compound Data

    • 4-Methoxybenzylamine (Precursor).[1][9] PubChem CID 75452.[5] Link

Sources

Strategic Application Note: (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methoxy-benzylamino)-acetonitrile (Structure: 4-MeO-C₆H₄-CH₂-NH-CH₂-CN ) is a bifunctional building block combining a secondary amine protected by a p-methoxybenzyl (PMB) group and a reactive nitrile moiety. It serves as a critical "masked" synthon for glycine , ethylenediamine , and heterocyclic scaffolds.

Unlike simple aminoacetonitriles, the PMB group confers distinct advantages:

  • Lipophilicity: Enhances solubility in organic solvents (DCM, THF) compared to the highly polar free aminoacetonitrile.

  • Chemoselectivity: The secondary amine prevents over-alkylation, allowing for controlled mono-functionalization.

  • Orthogonal Deprotection: The PMB group can be removed under oxidative conditions (CAN, DDQ) or strong acid (TFA), leaving other acid-sensitive groups (like Boc or Cbz) intact.

Distinction Alert: Do not confuse this compound with 4-Methoxyphenylacetonitrile (4-Methoxybenzyl cyanide), which lacks the internal nitrogen atom.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2-[(4-methoxyphenyl)methylamino]acetonitrile
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water
Stability Store at 2-8°C; sensitive to oxidation over long periods
Key Reactivity Nucleophilic amine; Electrophilic nitrile (hydrolysis/reduction)

Synthesis Protocols

Researchers typically access this precursor via two primary routes. Method A is preferred for safety and scalability, while Method B is atom-economical.

Method A: Direct Alkylation (Recommended)

This method avoids the use of free cyanide salts.

Reagents:

  • 4-Methoxybenzylamine (1.0 equiv)[1]

  • Chloroacetonitrile (1.1 equiv) [Warning: Toxic/Lachrymator ]

  • Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxybenzylamine (10 mmol) in ACN (30 mL).

  • Base Addition: Add DIPEA (12 mmol) and cool the solution to 0°C.

  • Alkylation: Dropwise add Chloroacetonitrile (11 mmol).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Silica gel, 10-30% EtOAc in Hexanes).

    • Typical Yield: 75–85%[3]

Method B: Modified Strecker Synthesis

Reagents:

  • 4-Methoxybenzylamine[1][2][4][5][6]

  • Paraformaldehyde

  • TMSCN (Trimethylsilyl cyanide) or KCN/NaHSO₃

Protocol (TMSCN variant):

  • Mix 4-Methoxybenzylamine (1.0 equiv) and Paraformaldehyde (1.0 equiv) in MeOH. Stir 1h to form the imine/hemiaminal.

  • Cool to 0°C and add TMSCN (1.1 equiv) dropwise.

  • Stir at RT for 6h.

  • Note: This route often requires careful handling of cyanide waste.

Strategic Applications & Workflows

Workflow 1: Synthesis of Mono-Protected Ethylenediamines

The nitrile group can be reduced to a primary amine, yielding a monoprotected 1,2-diamine . This is a high-value intermediate for ligand synthesis (e.g., Salen ligands) and peptidomimetics.

Reaction: PMB-NH-CH₂-CN → PMB-NH-CH₂-CH₂-NH₂

Protocol:

  • Catalyst: Suspend LiAlH₄ (2.0 equiv) in dry THF at 0°C under Argon.

  • Addition: Add (4-Methoxy-benzylamino)-acetonitrile (1.0 equiv) dissolved in THF dropwise.

  • Reflux: Heat to reflux for 3–6 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Isolation: Filter precipitate; concentrate filtrate.

    • Result: The primary amine is now available for selective acylation, while the secondary amine remains protected by PMB.

Workflow 2: Heterocycle Formation (Imidazoles)

The precursor reacts with isocyanates or isothiocyanates to form urea/thiourea intermediates, which cyclize under acidic conditions to form 1-substituted imidazoles.

Protocol:

  • Urea Formation: React precursor with R-N=C=O in DCM (RT, 2h).

  • Cyclization: Treat the intermediate with mild acid (e.g., AcOH/HCl) or base-mediated cyclization depending on the specific target.

Workflow 3: Deprotection (PMB Removal)

The PMB group is "orthogonal" to Boc/Fmoc. It is removed when the secondary amine needs to be liberated.

Method: CAN Oxidation (Ceric Ammonium Nitrate)

  • Dissolve substrate in MeCN/H₂O (4:1).

  • Add CAN (3.0 equiv) at 0°C.

  • Stir 30–60 mins. The solution turns orange/yellow.

  • Workup: Extract with EtOAc; wash with NaHCO₃.

Visualized Reaction Pathways

ReactionPathways Start (4-Methoxy-benzylamino)-acetonitrile (PMB-NH-CH2-CN) Red Reduction (LiAlH4 or H2/Raney Ni) Start->Red Hyd Hydrolysis (HCl/H2O) Start->Hyd Cyc Cyclization (R-NCO / Acid) Start->Cyc Deprot Oxidation (CAN or DDQ) Start->Deprot Diamine Mono-PMB Ethylenediamine (PMB-NH-CH2-CH2-NH2) Glycine PMB-Glycine (PMB-NH-CH2-COOH) Heterocycle 1-PMB-Imidazoles (via Isocyanates) FreeAmine Free Aminoacetonitrile (NH2-CH2-CN) Red->Diamine Hyd->Glycine Cyc->Heterocycle Deprot->FreeAmine

Caption: Divergent synthetic utility of the PMB-aminoacetonitrile precursor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Alkylation Over-alkylation (formation of tertiary amine)Use excess amine (1.5 equiv) or slow addition of chloroacetonitrile.
Incomplete Reduction Nitrile is robust; old LiAlH₄Use fresh LiAlH₄ or switch to Borane-THF complex. Reflux is usually required.
PMB Cleavage Fails Substrate oxidation potentialIf CAN fails/decomposes product, try TFA (reflux) or Hydrogenation (Pd/C, high pressure).
Emulsions during Workup Amphiphilic nature of aminesUse Rochelle's salt (Potassium sodium tartrate) during Al-hydride quench workup.

References

  • Nitrile Reduction Standards:Organic Syntheses, Coll. Vol. 3, p. 229 (1955); Vol. 23, p. 71 (1943). (General protocols for nitrile to amine reduction).
  • PMB Protection/Deprotection: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB stability and removal conditions).
  • Strecker Reaction Variants: ChemicalBook & PubChem Database entries for "Aminoacetonitrile" and "4-Methoxybenzylamine" derivatives. .

  • Synthesis of 1,2-Diamines:Journal of Medicinal Chemistry protocols often utilize N-benzylethylene diamine precursors for ligand synthesis.
  • Safety Data: Fisher Scientific SDS for Chloroacetonitrile. .

Disclaimer: This document is for research purposes only. All procedures involving cyanides, nitriles, and strong reducing agents must be performed in a fume hood with appropriate PPE.

Sources

experimental setup for (4-Methoxy-benzylamino)-acetonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental setup, synthesis, and application of (4-Methoxy-benzylamino)-acetonitrile (also known as


-(4-Methoxybenzyl)glycinonitrile ). This compound serves as a critical intermediate in the synthesis of 1,2-diamines, peptidomimetics, and nitrogen-containing heterocycles.

Introduction & Chemical Profile[1][2]

(4-Methoxy-benzylamino)-acetonitrile is a bifunctional building block containing a secondary amine protected by a para-methoxybenzyl (PMB) group and a reactive nitrile moiety.

  • Significance: The PMB group renders the amine electron-rich and acid-labile, allowing for orthogonal deprotection strategies. The nitrile group allows for transformation into amines (reduction), carboxylic acids/amides (hydrolysis), or heterocycles (cyclization).

  • Key Applications: Synthesis of

    
    -PMB-ethylenediamine ligands, preparation of substituted imidazoles, and use as a glycine equivalent in Ugi/Strecker reactions.
    
Chemical Structure & Properties
PropertyData
IUPAC Name 2-[(4-Methoxyphenyl)methylamino]acetonitrile
Molecular Formula C

H

N

O
Molecular Weight 176.22 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, MeCN; Insoluble in Water
CAS Number 101673-46-9 (Generic PMB-glycinonitrile derivatives)

Experimental Protocols

Module A: Synthesis of (4-Methoxy-benzylamino)-acetonitrile

Objective: Efficient alkylation of 4-methoxybenzylamine with chloroacetonitrile without over-alkylation.

Reaction Scheme


Reagents & Setup
  • Starting Material: 4-Methoxybenzylamine (13.7 g, 100 mmol)

  • Reagent: Chloroacetonitrile (7.55 g, 100 mmol) [Caution: Toxic/Lachrymator]

  • Base: Diisopropylethylamine (DIPEA) (19.4 g, 150 mmol) or K

    
    CO
    
    
    
    (20.7 g, 150 mmol)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous, 200 mL)

  • Apparatus: 500 mL 3-neck round-bottom flask, dropping funnel, N

    
     inlet, internal thermometer.
    
Step-by-Step Procedure
  • Preparation : Charge the flask with 4-methoxybenzylamine and Base in MeCN (150 mL) under N

    
     atmosphere. Cool the mixture to 0°C using an ice bath.
    
  • Addition : Dissolve chloroacetonitrile in MeCN (50 mL). Add this solution dropwise to the amine mixture over 30–45 minutes. Critical: Slow addition prevents the formation of the tertiary amine byproduct (bis-alkylation).

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1). The spot for the starting amine (polar, stains with ninhydrin) should disappear.

  • Workup :

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Redissolve the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
  • Purification : The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (SiO

    
    , eluting with 10-30% EtOAc in Hexanes).
    

Yield Expectation: 85–92% (Pale yellow oil).

Module B: Reduction to -(4-Methoxybenzyl)ethane-1,2-diamine

Objective: Conversion of the nitrile to a primary amine, yielding a mono-protected diamine.

Protocol
  • Setup : Flame-dry a 250 mL flask equipped with a reflux condenser.

  • Reagent : Suspend LiAlH

    
     (2.0 eq) in dry THF (anhydrous) at 0°C.
    
  • Addition : Add a solution of (4-Methoxy-benzylamino)-acetonitrile (1.0 eq) in dry THF dropwise. Caution: Exothermic H

    
     evolution.
    
  • Reflux : Heat the mixture to reflux (66°C) for 4–6 hours.

  • Quench (Fieser Method) : Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Isolation : Filter the white precipitate through Celite. Concentrate the filtrate to obtain the diamine.

Module C: Hydrolysis to -(4-Methoxybenzyl)glycine

Objective: Synthesis of the PMB-protected amino acid.

Protocol
  • Reaction : Dissolve the nitrile in 6M HCl (aq).

  • Conditions : Heat to reflux (100°C) for 4 hours.

  • Isolation : Cool to RT. The product may crystallize as the hydrochloride salt. Alternatively, neutralize to pH 6-7 to precipitate the zwitterion.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core nitrile intermediate.

PMB_Nitrile_Pathways SM 4-Methoxybenzylamine (Starting Material) Intermediate (4-Methoxy-benzylamino)- acetonitrile SM->Intermediate Alkylation (DIPEA, MeCN, 0°C) Reagent Chloroacetonitrile (Toxic/Lachrymator) Reagent->Intermediate Product_A N-(4-Methoxybenzyl)- ethane-1,2-diamine Intermediate->Product_A Reduction (LiAlH4/THF) Product_B N-(4-Methoxybenzyl)- glycine (Amino Acid) Intermediate->Product_B Hydrolysis (HCl, Reflux) Product_C Imidazoles/Heterocycles (Cyclization) Intermediate->Product_C Cyclization (e.g., + Isocyanates)

Figure 1: Synthetic workflow for (4-Methoxy-benzylamino)-acetonitrile, highlighting the core alkylation step and downstream transformations.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Formation of tertiary amine (Bis-alkylation).Use excess amine (1.5 eq) or strictly control dropwise addition of chloroacetonitrile at 0°C.
Incomplete Reduction Old/Inactive LiAlH

or wet solvent.
Use fresh reducing agent; ensure anhydrous conditions. Consider BH

-THF as an alternative.
Coloration (Darkening) Oxidation of the PMB group.Perform reactions under inert atmosphere (N

/Ar). Store intermediate at -20°C.
Emulsion during Workup Amphiphilic nature of the amine.Use saturated brine; add a small amount of MeOH to the organic phase to break the emulsion.

Safety & Handling (HSE)

  • Chloroacetonitrile : Highly toxic by inhalation and skin contact. It is a potent lachrymator. Engineering Control: All operations must be performed in a functioning fume hood. PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Cyanide Risk : While the nitrile group is covalently bonded, thermal decomposition or strong acid treatment can theoretically release HCN. Use H

    
    S sensors if working on a large scale with acidic hydrolysis.
    
  • Waste Disposal : Aqueous waste from the alkylation may contain unreacted chloroacetonitrile. Treat with bleach (sodium hypochlorite) to oxidize cyanides/nitriles before disposal, following local regulations.

References

  • Organic Syntheses , Coll. Vol. 30, p. 22 (1953). Preparation of Chloroacetonitrile. Link

  • Journal of Medicinal Chemistry . Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Inhibitors. (Describes analogous alkylation conditions). Link

  • ChemicalBook . 4-Methoxybenzylamine Properties and Reactions. Link

  • PubChem . Compound Summary for 4-Methoxybenzylamine. Link

Sources

Scalable Synthesis of (4-Methoxy-benzylamino)-acetonitrile: Process Safety and Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-04

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of (4-Methoxy-benzylamino)-acetonitrile , a critical intermediate in the synthesis of 1,2-diamines and various heterocyclic active pharmaceutical ingredients (APIs).

While Strecker synthesis is a viable route, this guide focuses on the Direct N-Alkylation of 4-methoxybenzylamine with chloroacetonitrile. This route is selected for its operational simplicity in multipurpose batch reactors, avoiding the need for gaseous HCN or large-scale cyanide waste streams associated with Strecker chemistry. However, this route introduces specific challenges: exotherm control and prevention of over-alkylation (dimerization) .

Key Performance Indicators (KPIs):

  • Target Yield: >85% (Isolated)

  • Purity: >98% (HPLC), with dialkylated impurity <0.5%.

  • Safety: Zero exposure to chloroacetonitrile (fatal in contact with skin).

Strategic Route Analysis

The synthesis of secondary amino-acetonitriles presents a classic selectivity challenge.

Pathway Comparison
FeatureRoute A: Strecker SynthesisRoute B: Direct N-Alkylation (Selected)
Reagents Amine, HCHO, NaCN/TMSCNAmine, Chloroacetonitrile, Base
Atom Economy HighModerate (Loss of HCl)
Safety Profile High Hazard: Cyanide generation.High Hazard: Potent alkylator/skin toxin.
Impurity Profile Cyanohydrin residuals.Critical: Tertiary amine (Dialkylation).
Scalability Excellent for continuous flow.Excellent for batch reactors.
Mechanistic Logic & Impurity Control

The primary failure mode in this synthesis is the formation of the tertiary amine, N,N-bis(cyanomethyl)-4-methoxybenzylamine .

  • Causality: The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group, leading to competing reaction rates (

    
    ).
    
  • Mitigation: To favor mono-alkylation (

    
    ), we employ High-Dilution Addition . By adding the electrophile (chloroacetonitrile) slowly to a chilled solution of the nucleophile (amine), we maintain a local excess of the primary amine, statistically favoring the mono-substituted product.
    

Process Safety Management (PSM)

WARNING: Chloroacetonitrile is a potent alkylating agent and is fatal if absorbed through the skin.

  • Engineering Controls: All operations must occur within a certified fume hood or a closed reactor system.

  • PPE: Double nitrile gloves (minimum thickness 0.11 mm) or Silver Shield® laminate gloves are mandatory. Full face shield required during transfer.

  • Quench Protocol: A dedicated waste container containing 10% aqueous NaOH must be available to neutralize any chloroacetonitrile spills immediately (hydrolysis to glycolic acid).

Detailed Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (for 100g Scale)Role
4-Methoxybenzylamine 137.181.0100.0 gNucleophile
Chloroacetonitrile 75.501.0557.8 g (48.5 mL)Electrophile
DIPEA (Hünig's Base)129.241.2113.0 gProton Scavenger
Acetonitrile (Anhydrous)41.05N/A1.0 L (10 vol)Solvent
TBME (tert-Butyl methyl ether)88.15N/A500 mLExtraction Solvent

Note: Potassium Carbonate (


) can be used as a cheaper inorganic base, but DIPEA provides a homogeneous reaction mixture, improving mixing efficiency at scale.
Step-by-Step Methodology
Step 1: Reactor Setup & Charging
  • Equip a 2-L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and a pressure-equalizing addition funnel.

  • Purge the system with

    
     for 15 minutes.
    
  • Charge Acetonitrile (800 mL) and 4-Methoxybenzylamine (100 g) .

  • Add DIPEA (113 g) in one portion.

  • Cool the mixture to 0°C (internal temperature) using a chiller.

Step 2: Controlled Addition (The Critical Step)
  • Dilute Chloroacetonitrile (57.8 g) in Acetonitrile (200 mL) in the addition funnel.

    • Reasoning: Dilution of the electrophile prevents "hot spots" of high concentration that favor dimerization.

  • Add the solution dropwise over 120 minutes .

    • Constraint: Maintain internal temperature ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      . If temp spikes, pause addition.
      
  • Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) naturally.

  • Stir for 12–16 hours.

Step 3: In-Process Control (IPC)
  • Sample 50 µL of reaction mixture, dilute in MeCN/Water (1:1).

  • Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Criteria:

    • Starting Material (Amine):

      
      
      
    • Dialkylated Impurity:

      
      
      
    • Action: If Starting Material > 2%, add 0.05 eq Chloroacetonitrile and stir 2h.

Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ~80% of Acetonitrile.

    • Safety: The distillate contains traces of chloroacetonitrile; treat as hazardous waste.

  • Dilute the residue with TBME (500 mL) and Water (400 mL) .

  • Separate the layers.[2] Extract the aqueous layer again with TBME (200 mL) .

  • Combine organic layers and wash with Brine (300 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate to a crude oil.
    
Step 5: Purification (Salt Formation)

To achieve >98% purity without chromatography, we isolate the HCl salt.

  • Dissolve the crude oil in Ethanol (300 mL) .

  • Cool to 0°C.

  • Slowly add 4M HCl in Dioxane (1.1 eq, ~200 mL) or bubble HCl gas.

  • A white precipitate will form immediately. Stir at 0°C for 2 hours.

  • Filter the solid.[2] Wash the cake with cold Ethanol (50 mL) followed by Heptane (100 mL) .

  • Dry in a vacuum oven at 40°C for 12 hours.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the competitive landscape between the desired mono-alkylation and the undesired dimerization.

ReactionPathway SM 4-Methoxybenzylamine (Primary Amine) Product TARGET PRODUCT (Secondary Amine) SM->Product  k1 (Fast) + Base / - HCl   Reagent Chloroacetonitrile (Electrophile) Reagent->Product Impurity Dialkylated Impurity (Tertiary Amine) Product->Impurity  k2 (Competing) + Excess Reagent  

Caption: Competitive alkylation pathway. Controlled addition favors k1 over k2.

Scale-Up Process Flow

This flow diagram outlines the unit operations for the 100g scale batch.

ProcessFlow Start START: Reactor Setup N2 Purge, 20°C Charge Charge Amine + Base Solvent: MeCN Start->Charge Cool Cool to 0°C Charge->Cool Add Controlled Addition Chloroacetonitrile (2 hrs) Cool->Add React Reaction Phase Warm to RT, 12h Add->React IPC IPC Check (HPLC) SM < 2%? React->IPC IPC->Add No (Add 0.05 eq) Quench Concentration & TBME Extraction IPC->Quench Yes Salt Salt Formation HCl/EtOH Quench->Salt Filter Filtration & Drying Final Product (HCl Salt) Salt->Filter

Caption: Unit operations for the batch synthesis of (4-Methoxy-benzylamino)-acetonitrile.

Analytical Characterization Data

The following data represents typical values for the HCl salt of the product.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Melting Point DSC/Capillary165°C – 168°C (Decomposes)
1H NMR 400 MHz, DMSO-d6

9.8 (br s, 2H,

), 7.4 (d, 2H), 6.9 (d, 2H), 4.1 (s, 2H), 3.9 (s, 2H), 3.7 (s, 3H).
HPLC Purity Area % at 210 nm

98.0%
Mass Spec ESI+[M+H]+ calc: 177.09, found: 177.1

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Dialkylation (>5%) Addition of chloroacetonitrile was too fast.Decrease addition rate; increase dilution volume of the electrophile.
Low Conversion Old/Wet reagents. Chloroacetonitrile degrades over time.Distill Chloroacetonitrile before use or use a fresh bottle. Ensure anhydrous conditions.
Oiling out during salting Addition of HCl was too fast or temp too high.Re-dissolve in hot ethanol and cool slowly. Add seed crystals if available.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. Retrieved from [Link]

  • Organic Syntheses. (1930). Aminoacetonitrile Sulfate (General procedure for amino nitriles). Coll. Vol. 1, p. 298. Retrieved from [Link]

Disclaimer: This protocol involves hazardous chemicals.[3][4][5] It is intended for use only by qualified personnel in a properly equipped laboratory. Always review the specific SDS for all chemicals before use.

Sources

Strategic Synthon Profile: (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

(4-Methoxy-benzylamino)-acetonitrile (PMB-aminoacetonitrile) serves as a critical "masked" glycine equivalent in modern medicinal chemistry. Unlike free aminoacetonitrile, which is unstable and prone to polymerization, the PMB-protected variant offers three strategic advantages:

  • Stability & Solubility: The lipophilic para-methoxybenzyl (PMB) group stabilizes the amine and enhances solubility in organic solvents (DCM, EtOAc), facilitating easier handling during workups.

  • Orthogonal Protection: The PMB group is selectively removable under oxidative conditions (e.g., CAN, DDQ) or strong acid (TFA), allowing it to survive basic or reductive conditions used to modify the nitrile group.

  • UV-Vis Traceability: The PMB chromophore allows for easy UV detection during HPLC/TLC monitoring, which is difficult with aliphatic amino nitriles.

This guide details the synthesis, functionalization, and controlled deprotection of this scaffold, emphasizing its role in synthesizing peptidomimetics , heterocycles (imidazoles/pyrazines) , and glycine-linked drug conjugates .

Chemical Profile

PropertyData
IUPAC Name 2-[(4-Methoxyphenyl)methylamino]acetonitrile
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in Water
Storage 2–8°C, Hygroscopic (Store under Argon)
Key Reactivity Nucleophilic amine (secondary), Electrophilic nitrile

Synthesis Protocol

While the Strecker reaction is a classic route, the direct alkylation method is preferred in discovery labs for its operational simplicity and avoidance of toxic cyanide salts.

Protocol A: Nucleophilic Substitution (Recommended)

Reaction: 4-Methoxybenzylamine + Chloroacetonitrile


 Product
Reagents
  • 4-Methoxybenzylamine (1.0 equiv)[1]

  • Chloroacetonitrile (1.1 equiv) [Warning: Potent Alkylator/Toxic ]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Sodium Iodide (NaI, 0.1 equiv) [Catalyst]

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add 4-Methoxybenzylamine (e.g., 10 mmol) and anhydrous ACN (30 mL).

  • Base Addition: Add

    
      (20 mmol) and catalytic NaI  (1 mmol). Stir at Room Temperature (RT) for 10 minutes.
    
  • Alkylation: Cool the suspension to 0°C. Add Chloroacetonitrile (11 mmol) dropwise via syringe to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The PMB-amine spot will disappear, replaced by a less polar product spot.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[2]
  • Isolation: Flash column chromatography (Silica gel, Gradient: 0

    
     30% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85%

Medicinal Chemistry Applications

The core value of this molecule lies in its ability to diverge into multiple drug scaffolds.[3]

Pathway Visualization

The following diagram illustrates how PMB-aminoacetonitrile acts as a hub for diverse chemical transformations.

G Start (4-Methoxy-benzylamino)- acetonitrile Heterocycle Imidazoles / Pyrazines (Bioactive Cores) Start->Heterocycle R-CHO + NH3 (Multicomponent Rxn) Alkylated Tertiary Amine Intermediate Start->Alkylated 1. R-X, Base (N-Alkylation) Glycine N-Substituted Glycines (Peptidomimetics) Diamine 1,2-Diamines (Kinase Inhibitor Scaffolds) Alkylated->Glycine 2. Acid Hydrolysis (HCl/H2O) Alkylated->Diamine 2. Reduction (LiAlH4 or H2/Raney Ni) Deprotection PMB Removal (Oxidative Cleavage) Alkylated->Deprotection

Caption: Divergent synthesis pathways from the PMB-aminoacetonitrile scaffold.

Application Protocols
A. Synthesis of N-Substituted Glycines (The "Glycine Linker" Strategy)

This molecule is ideal for introducing a


 motif into a drug candidate.
  • N-Alkylation: React PMB-aminoacetonitrile with your drug scaffold (e.g., a benzyl halide or alkyl mesylate) using

    
     in DMF.
    
  • Nitrile Hydrolysis: Treat the intermediate with 6N HCl at reflux. This simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the acid-labile PMB group (if conditions are harsh enough), or the PMB can be removed oxidatively later.

B. Heterocycle Construction (Strecker-Type Assembly)

Reacting PMB-aminoacetonitrile with aldehydes and amines can yield imidazoles .

  • Mechanism:[4][5][6][7][8][9][10] The nitrile carbon is electrophilic.[11] In the presence of a diamine or amino-thiol, cyclization occurs.

Deprotection Strategy: The CAN Protocol

Removing the PMB group is the most critical step. Unlike simple benzyl groups, PMB is designed for oxidative cleavage . This is superior to hydrogenation when the molecule contains other reducible groups (like the nitrile itself, or alkenes).

Mechanism of Action

Ceric Ammonium Nitrate (CAN) acts as a Single Electron Transfer (SET) oxidant. It abstracts an electron from the electron-rich aromatic ring of the PMB group, forming a radical cation. This species undergoes nucleophilic attack by water, eventually collapsing to release the free amine and 4-methoxybenzaldehyde.

Deprotection Step1 PMB-Amine Substrate Step2 Radical Cation Formation (CAN Oxidation) Step1->Step2 + CAN (2.0-4.0 eq) Step3 Hemiaminal Intermediate Step2->Step3 + H2O Step4 Release of Free Amine (Product) Step3->Step4 Byproduct 4-Methoxybenzaldehyde (Byproduct) Step3->Byproduct

Caption: Oxidative deprotection mechanism using Ceric Ammonium Nitrate (CAN).

Protocol: Oxidative Cleavage with CAN

Scope: Suitable for releasing the secondary amine after the nitrile has been modified or if the "NCH2CN" unit needs to be exposed for cyclization.

  • Dissolution: Dissolve the PMB-protected substrate (1.0 mmol) in a mixture of Acetonitrile:Water (4:1) (10 mL).

    • Note: The water is essential for the mechanism.

  • Oxidant Addition: Cool to 0°C. Add Ceric Ammonium Nitrate (CAN) (3.0 to 4.0 equiv) portion-wise. The solution will turn orange/red.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[1] The starting material (UV active) will disappear.

  • Quench: Dilute with water and neutralize with saturated

    
     (careful, gas evolution).
    
  • Extraction: Extract with DCM (

    
    ).
    
    • Critical Step: If the product is water-soluble (e.g., a free amino acid), the workup must be adjusted (use ion-exchange resin or lyophilization).

  • Purification: The byproduct (4-methoxybenzaldehyde) is less polar and easily separated via column chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Alkylation Dialkylation of the amineUse excess amine (1.5 eq) relative to chloroacetonitrile or strictly control temperature (0°C).
Polymerization Free aminoacetonitrile instabilityEnsure the PMB group is kept ON until the nitrogen is further functionalized. Do not deprotect to generate free aminoacetonitrile unless immediately reacting it.
CAN Deprotection Fails Poor solubilityIncrease Acetonitrile ratio or use Acetone/Water mixtures.
Nitrile Hydrolysis Acidic conditions too harshIf hydrolyzing nitrile to amide only (not acid), use milder conditions (

) before removing PMB.

References

  • Protective Groups in Organic Synthesis

    • Greene, T. W., & Wuts, P. G. M. (1999).[10] Protection for the Amino Group: p-Methoxybenzyl amines. Wiley-Interscience.

  • Oxid

    • Bull, S. D., Davies, S. G., et al. (2001). Oxidative cleavage of p-methoxybenzyl amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1.
  • Strecker Reaction & Alpha-Amino Nitriles

    • Mowat, J., et al. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews.
  • General Reactivity of Aminoacetonitriles

    • BenchChem. (2025).[1][7][12] Application Notes: Reactivity of Amino-acetonitrile derivatives.

Sources

reaction mechanism of (4-Methoxy-benzylamino)-acetonitrile formation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug development. It details the synthesis of (4-Methoxy-benzylamino)-acetonitrile , a critical intermediate often used as a protected glycine equivalent or a scaffold for diamine synthesis (e.g., in cathepsin or kinase inhibitor development).

The guide prioritizes the N-alkylation route using chloroacetonitrile due to its operational scalability compared to the volatile HCN-based Strecker synthesis.

Abstract

(4-Methoxy-benzylamino)-acetonitrile (CAS: 104528-59-2) is a secondary amine intermediate synthesized via the nucleophilic substitution of chloroacetonitrile by 4-methoxybenzylamine (PMB-amine). This protocol outlines a robust SN2 alkylation strategy using potassium carbonate as a scavenger base in acetonitrile. The method offers high yields (>80%), mild conditions (60°C), and avoids the direct handling of gaseous hydrogen cyanide associated with traditional Strecker chemistries.

Scientific Foundation & Reaction Mechanism

Reaction Logic

The formation of the N-cyanomethyl bond proceeds via a bimolecular nucleophilic substitution (SN2).

  • Nucleophile: The lone pair of the primary amine (4-methoxybenzylamine) attacks the electrophilic

    
    -carbon of chloroacetonitrile.
    
  • Electrophile: Chloroacetonitrile possesses a highly polarized C-Cl bond, activated by the adjacent electron-withdrawing nitrile group, making it a potent alkylating agent.

  • Base Role: Potassium carbonate (

    
    ) is heterogeneous and serves to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.
    
Selectivity Control
  • Mono- vs. Di-alkylation: The secondary amine product is more nucleophilic than the starting primary amine (due to the inductive effect of the alkyl group). To prevent over-alkylation (formation of the tertiary amine), strict stoichiometry (1.0 : 1.1 equiv) and controlled addition rates are employed. The steric bulk of the PMB group also provides some kinetic protection against double alkylation.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_reactants Reactants PMB_Amine 4-Methoxybenzylamine (Nucleophile) TS Transition State [S_N2 Attack] PMB_Amine->TS Lone pair attack Cl_ACN Chloroacetonitrile (Electrophile) Cl_ACN->TS Cl- departure Intermediate Ammonium Salt Intermediate TS->Intermediate Bond formation Product (4-Methoxy-benzylamino)- acetonitrile Intermediate->Product Deprotonation Base K2CO3 (Base) Base->Intermediate Proton transfer Byproduct KCl + KHCO3 Base->Byproduct Scavenges HCl

Figure 1: SN2 Reaction mechanism showing the nucleophilic attack of PMB-amine on chloroacetonitrile and the role of the base.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
4-Methoxybenzylamine 137.181.01.05Substrate (Nucleophile)
Chloroacetonitrile 75.501.11.19Reagent (Electrophile)
Potassium Carbonate 138.212.0SolidBase (Scavenger)
Acetonitrile (MeCN) 41.05Solvent0.786Solvent (Polar Aprotic)
Step-by-Step Methodology

Scale: 10.0 g (72.9 mmol) of 4-Methoxybenzylamine.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Purge the system with Nitrogen (

    
    ) or Argon.
    
  • Solvent & Base Charge: Add Acetonitrile (100 mL) and Potassium Carbonate (20.15 g, 145.8 mmol) to the flask. Stir vigorously to create a uniform suspension.

  • Amine Addition: Add 4-Methoxybenzylamine (10.0 g, 72.9 mmol) to the suspension at room temperature (20–25°C).

  • Reagent Addition: Charge the addition funnel with Chloroacetonitrile (6.05 g, 80.1 mmol) . Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 30°C during addition to minimize di-alkylation side products.

  • Reaction: Heat the mixture to 60°C and stir for 3–5 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The product typically appears at [M+H]+ = 177.1.[3]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess

      
      ) through a pad of Celite or a sintered glass frit. Wash the cake with fresh Acetonitrile (2 x 20 mL).
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

  • Purification:

    • The crude material is often sufficiently pure (>90%) for subsequent steps.

    • If higher purity is required, purify via silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate (90:10 to 60:40) .

    • Alternatively, recrystallization from cold Ethanol/Heptane may be attempted if the product solidifies (Melting Point ~53°C, though often isolated as an oil).

Key Data Points
  • Expected Yield: 80–90% (approx. 10.5 – 11.5 g).

  • Appearance: Colorless to pale yellow oil (may crystallize upon prolonged standing at -20°C).

  • MS (ESI): m/z 177.1

    
    .[3]
    
  • 1H NMR (CDCl3, 400 MHz):

    
     7.25 (d, 2H), 6.88 (d, 2H), 3.80 (s, 3H, OMe), 3.78 (s, 2H, 
    
    
    
    ), 3.55 (s, 2H,
    
    
    ), 1.50 (br s, 1H, NH).

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Unreacted Amine Incomplete reaction; Base aggregation.Increase temperature to 70°C; Ensure vigorous stirring to break up

; Add catalytic NaI (Finkelstein condition) to generate reactive Iodoacetonitrile in situ.
Di-alkylation (Tertiary Amine) Excess chloroacetonitrile; High local concentration.Reduce Chloroacetonitrile to 1.0 equiv; Dilute reaction (increase solvent volume); Add alkyl halide slower at 0°C.
Dark Coloration Oxidation of amine or polymerization of nitrile.Ensure inert atmosphere (

); Protect from light; Distill amines prior to use if they are old/colored.

Safety & Handling

  • Chloroacetonitrile: Highly toxic and a potent lachrymator. It can be absorbed through the skin. Must be handled in a functioning fume hood. Wear double nitrile gloves.

  • Nitriles: While the product is a nitrile, the starting material (chloroacetonitrile) poses the immediate acute toxicity risk. In the event of exposure, treat as a cyanide precursor.

  • Waste Disposal: Aqueous waste streams containing nitriles should be kept basic (pH > 10) to prevent the liberation of HCN gas and disposed of in dedicated cyanide/nitrile waste containers.

References

  • European Patent Office. (2025).[3] Fused Bicyclic Compound Containing Pyrrolinone and Use Thereof. Patent EP 4484434 A1.[3] (Detailed protocol for the synthesis of Intermediate 8A-1, 4-Methoxybenzylamino-acetonitrile).

  • Organic Syntheses. (1944). Chloroacetonitrile Synthesis.[3][4][5][6][7] Org.[1][6][8][9] Synth. 1944, 24, 25. (Foundational reference for handling and reactivity of chloroacetonitrile).

  • BenchChem. (2025).[3] Synthesis of PMB-derivatives and Nitriles.[10][3][4][7][11] (General reference for PMB-protection chemistry).

Sources

Application Note: High-Purity Isolation of (4-Methoxy-benzylamino)-acetonitrile

[1][2][3]

Executive Summary & Chemical Logic

The purification of (4-Methoxy-benzylamino)-acetonitrile presents a classic "pKa window" challenge.[1][2][3] The molecule contains a secondary amine (basic) and a nitrile (neutral, susceptible to hydrolysis).

  • The Challenge: Syntheses (e.g., alkylation of 4-methoxybenzylamine with chloroacetonitrile) typically yield a mixture of:

    • Target Product (Secondary Amine): Moderate basicity (pKa ~ 5.5 – 6.0 due to electron-withdrawing CN).[1][2]

    • Starting Material (Primary Amine): High basicity (pKa ~ 9.5).[1][2]

    • Bis-Alkylated Impurity (Tertiary Amine): Very low basicity (pKa < 2.0 due to two CN groups).[1][2]

    • Neutral Impurities: Unreacted chloroacetonitrile, polymers.[1][2]

  • The Solution: We utilize a "Dual-pH Switch" Extraction Protocol .[1][2] By exploiting the significant pKa differences (>3 units) between the species, we can mathematically predict and execute a separation using only aqueous buffers and organic solvents, avoiding tedious chromatography.

Critical Physicochemical Properties[1][2][3][4][5][6][7]

SpeciesStructureEstimated pKaSolubility (pH 2)Solubility (pH 8)
Bis-Impurity Ar-N(CH₂CN)₂< 2.0 (Weak Base)OrganicOrganic
Target Product Ar-NH-CH₂CN~ 5.8 (Mod.[1][2][3] Base)Aqueous Organic
Starting Amine Ar-NH₂~ 9.5 (Strong Base)AqueousAqueous
  • Stability Warning: The nitrile group is stable at room temperature but can hydrolyze to an amide/acid under hot acidic or basic conditions.[1][2] All extractions must be performed at < 30°C .[1][2]

Detailed Purification Protocol

Phase 1: Crude Work-Up & Neutral Removal

Objective: Remove unreacted chloroacetonitrile and non-basic polymers.[1][2][3]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Why EtOAc? It provides excellent phase separation and dissolves the neutral organics well.[1][2]

  • Water Wash: Wash the organic phase twice with deionized water (1:1 volume).[1][2]

    • Mechanism:[1][2][4][5][6] Removes inorganic salts (NaCl/KCl) generated during synthesis.[1][2]

Phase 2: The "Low pH" Cut (Removal of Bis-Impurity)

Objective: Selectively protonate the Target and Starting Material (SM), forcing them into water, while leaving the weak Bis-impurity in the organic layer.

  • Acid Extraction: Extract the EtOAc layer with 1.0 M Citric Acid (pH ~2-3) .[1][2] Perform this 3 times.

    • Why Citric Acid? It is a milder buffer than HCl, reducing the risk of nitrile hydrolysis.

    • System State:

      • Target (pKa ~5.8): Protonated (

        
        ) 
        
        
        Aqueous Layer.[1][2]
      • SM (pKa ~9.5): Protonated (

        
        ) 
        
        
        Aqueous Layer.[1][2]
      • Bis-Impurity (pKa <2): Mostly unprotonated

        
         Stays in EtOAc.[1][2]
        
  • Separation: Keep the Aqueous Acidic Layer .[1][2] Discard the organic layer (contains Bis-impurity and neutrals).[1][2]

Phase 3: The "Medium pH" Cut (Target Isolation)

Objective: Selectively deprotonate the Target Molecule to extract it, while keeping the highly basic SM trapped in the water.[3]

  • pH Adjustment: Cool the aqueous layer to 0–5°C. Slowly add Saturated NaHCO₃ or 2M NaOH dropwise until the pH reaches exactly 7.5 – 8.0 .

    • Critical Control Point: Use a pH meter.[1][2] Do not overshoot to pH > 9.[1][2]

    • System State at pH 8.0:

      • Target (pKa ~5.8): Since pH > pKa + 2, the amine is deprotonated (Free Base)

        
         Becomes Lipophilic.
        
      • SM (pKa ~9.5): Since pH < pKa - 1.5, the amine remains protonated (Salt)

        
         Stays in Water.[1][2]
        
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x volumes).

    • Why DCM? It is an excellent solvent for the free amine and separates well from the basic aqueous layer.[1][2]

  • Drying: Combine DCM extracts, dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 35°C.

Result: The residue is high-purity (>95%) (4-Methoxy-benzylamino)-acetonitrile.[1][2][3]

Phase 4: Optional Crystallization (Polishing)

If higher purity (>99%) is required for analytical standards:

  • Dissolve the oil from Phase 3 in dry Diethyl Ether .[1][2]

  • Add 1.0 equivalent of 4M HCl in Dioxane dropwise.

  • The Hydrochloride salt will precipitate immediately.[1][2]

  • Filter and wash with cold ether.[1][2]

Process Logic Visualization

The following diagram illustrates the "Dual-pH Switch" logic, ensuring the separation of species based on their basicity tiers.

PurificationProtocolCrudeCrude Mixture(Target, SM, Bis-Impurity, Neutrals)EtOAc_SolDissolve in EtOAcWash with WaterCrude->EtOAc_SolAcid_ExtPhase 2: Extract with Citric Acid (pH 2-3)EtOAc_Sol->Acid_ExtOrg_WasteOrganic Layer(Contains Bis-Impurity & Neutrals)Acid_Ext->Org_WasteOrganic PhaseAq_AcidAqueous Acid Layer(Target-H+ & SM-H+)Acid_Ext->Aq_AcidAqueous PhasepH_AdjPhase 3: Adjust pH to 7.5 - 8.0(Selective Deprotonation)Aq_Acid->pH_AdjDCM_ExtExtract with DCMpH_Adj->DCM_ExtAq_WasteAqueous Layer (pH 8)(Contains Protonated SM)DCM_Ext->Aq_WasteAqueous PhaseFinal_OrgDCM Layer(Contains Pure Target Free Base)DCM_Ext->Final_OrgOrganic PhaseProductFinal Product(4-Methoxy-benzylamino)-acetonitrileFinal_Org->ProductDry & Evaporate

Figure 1: Flowchart of the Dual-pH Switch Protocol. Colors indicate processing stages (Red: Crude, Blue: Aqueous Prep, Yellow: pH Adjustment, Green: Isolation).[3]

Analytical Validation

To confirm the success of the purification, perform 1H NMR (CDCl₃) focusing on these diagnostic signals:

SignalChemical Shift (δ)Interpretation
Ar-OCH₃ ~ 3.80 ppm (Singlet)Confirm integrity of PMB group.
Ar-CH₂-N ~ 3.85 ppm (Singlet)Benzylic protons.[1][2][3]
N-CH₂-CN ~ 3.55 ppm (Singlet)Key Signal. Integration must be 2H.[1][2][3]
Impurity Check ~ 2.5 - 3.0 ppmAbsence of extra N-CH₂ signals indicates removal of Bis-impurity.[1][2][3]

Common Pitfall: If the N-CH₂-CN signal is split or integrates to < 2H, hydrolysis to the amide may have occurred.[1][2] Ensure low temperature during acid/base steps.[1][2]

References

  • pKa Data of Amines and Nitriles

    • Williams, R. (2022).[1][2][4] "pKa Data Compiled." Organic Chemistry Data.

    • Source:[Link][2][3]

    • Relevance: Establishes the pKa of aminoacetonitrile (~5.[2]3) vs benzylamine (~9.5), forming the basis of the separation logic.

  • Synthesis of Aminoacetonitriles (Strecker & Alkylation)

    • Organic Syntheses, Coll.[2] Vol. 3, p. 385 (1955).[2] "Chloroacetonitrile."[1][2][7][5][8]

    • Source:[Link][2][3]

    • Relevance: Provides handling and safety data for the chloroacetonitrile precursor.
  • General Purification of Benzylamines

    • PubChem Compound Summary.[1][2] "2-(Benzylamino)acetonitrile (Analog)."[1][2]

    • Source:[Link][2][3]

    • Relevance: Confirms properties of the direct structural analog to valid

safe handling procedures for (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the safe handling, storage, and synthetic manipulation of (4-Methoxy-benzylamino)-acetonitrile (also known as N-(4-methoxybenzyl)glycinonitrile).[1] As a secondary


-aminonitrile, this compound represents a high-value intermediate in the synthesis of non-natural amino acids and heterocycles.[1] However, it possesses a dual-hazard profile: the corrosivity of a secondary amine and the latent toxicity of a nitrile capable of releasing hydrogen cyanide (HCN) under hydrolytic or metabolic conditions. This guide establishes a self-validating safety protocol for researchers, emphasizing the "Retro-Strecker" instability risk and proper decontamination procedures.

Chemical Profile & Hazard Identification

(4-Methoxy-benzylamino)-acetonitrile is the Strecker reaction product of 4-methoxybenzylamine (PMB-amine), formaldehyde, and a cyanide source.[1]

Property Data / Description
IUPAC Name 2-[(4-methoxyphenyl)methylamino]acetonitrile
Structure 4-MeO-C₆H₄-CH₂-NH-CH₂-CN
Molecular Weight 176.22 g/mol
Physical State Colorless to pale yellow oil (often solidifies upon cooling)
Solubility Soluble in DCM, THF, Acetonitrile; sparingly soluble in water.[1][2][3]
Stability Metastable. Prone to Retro-Strecker decomposition in the presence of moisture or heat, releasing HCN and the corresponding imine/aldehyde.
The "Latent Cyanide" Hazard

Unlike simple aliphatic nitriles (e.g., acetonitrile),


-aminonitriles are chemically labile. The carbon-cyano bond is weakened by the adjacent amino group.
  • Mechanism: In acidic aqueous media (pH < 7) or physiological environments, the equilibrium shifts toward the starting materials: amine, aldehyde, and Hydrogen Cyanide (HCN) .

  • Implication: Treat this compound with the same rigor as sodium cyanide or free HCN. Inhalation of dust or vapors can lead to rapid cytotoxic hypoxia.

Engineering Controls & PPE (Defense in Depth)

The following "Defense in Depth" strategy is required for all manipulations >50 mg.

Personal Protective Equipment (PPE)
  • Respiratory: Work must be performed in a certified chemical fume hood. If working outside a hood (e.g., transport), a full-face respirator with Type B (Inorganic Gas/Cyanide) and P100 cartridges is mandatory.

  • Dermal: Double-gloving is required.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Butyl Rubber. Note: Standard nitrile is permeable to many organic nitriles over time.[1]

  • Ocular: Chemical splash goggles (ventless) + Face shield if handling liquids >100 mL.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity 100 fpm).

  • Secondary: All weighing operations must occur within a secondary containment tray lined with absorbent pads treated with ferrous sulfate (cyanide scavenger) or dilute bleach.

  • Monitoring: Handheld HCN electrochemical sensor positioned at the sash breathing zone is recommended for reactions >1g.

Operational Protocols

Visual Workflow: Hazard Assessment

HazardAssessment Start Start: Handling (4-Methoxy-benzylamino)-acetonitrile CheckState Check Physical State (Solid vs Oil) Start->CheckState CheckpH Is Aqueous/Acidic Contact Likely? CheckState->CheckpH RiskHCN CRITICAL RISK: HCN Release (Retro-Strecker) CheckpH->RiskHCN Yes (pH < 7) SafeHandling Proceed with Standard Nitrile Protocols CheckpH->SafeHandling No (Anhydrous) Mitigation 1. Cool to 0°C 2. Buffer to pH > 9 if possible 3. Use Closed System RiskHCN->Mitigation Action Required

Figure 1: Decision logic for assessing HCN release risk during handling.

Protocol: Safe Synthesis and Isolation

Context: Preparing the compound via Strecker reaction for immediate use.

Reagents:

  • 4-Methoxybenzylamine (1.0 eq)

  • Formaldehyde (37% aq, 1.0 eq) or Paraformaldehyde[1]

  • TMSCN (Trimethylsilyl cyanide) or KCN/AcOH (1.1 eq)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet. Place in an ice-water bath (0°C).

  • Amine Addition: Add 4-Methoxybenzylamine dissolved in Acetonitrile (MeCN).

  • Cyanide Addition (CRITICAL):

    • If using TMSCN: Add dropwise via syringe. This generates the aminonitrile under anhydrous conditions, minimizing HCN risk.

    • If using KCN/AcOH:STOP. Ensure the exhaust scrubber is active. Add KCN solution followed by slow addition of Acetic Acid.[4] Expect HCN evolution.

  • Reaction: Stir at 0°C -> RT. Monitor consumption of amine by TLC (stain with Ninhydrin; product is less polar than amine).

  • Workup (The Danger Zone):

    • Quench excess cyanide with saturated NaHCO₃ (ensure pH > 8). Never quench with acid.

    • Extract with Ethyl Acetate.[5] Wash organic layer with Brine.

    • Waste: All aqueous waste must be treated with bleach (see Section 4) before disposal.

Protocol: Hydrolysis to Amino Acid (PMB-Glycine)

Context: Converting the nitrile to the carboxylic acid.[1]

  • Dissolution: Dissolve (4-Methoxy-benzylamino)-acetonitrile in 6M HCl (aqueous).

  • Containment: Use a pressure tube or a reflux condenser fitted with a bleach trap (bubbler).

  • Thermal Cycle: Heat to 90°C for 2-4 hours.

    • Chemistry: The nitrile hydrolyzes to the amide, then the acid. Ammonium chloride is a byproduct.

    • Safety: If the temperature ramps too fast, Retro-Strecker can compete, releasing HCN gas. Heat gradually.

  • Isolation: Concentrate in vacuo. The product crystallizes as the hydrochloride salt.

Emergency Response & Decontamination

Cyanide Exposure Response

If a researcher collapses or shows signs of "almond" odor detection (genetic trait, unreliable), hyperventilation, or seizure:

  • Evacuate the immediate area.

  • Administer Antidote: If trained/authorized, administer Amyl Nitrite (inhalant) or Hydroxocobalamin (IV) immediately while waiting for EMS.

  • Oxygen: Administer 100% Oxygen.

Spill Decontamination Protocol

Do not use standard acid-based spill kits.

  • Isolate: Cordon off the area (15 ft radius).

  • Neutralize:

    • Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite .

    • Chemical Logic: Hypochlorite oxidizes cyanide (CN⁻) to cyanate (OCN⁻), which is significantly less toxic.

  • Apply: Gently pour the bleach solution over the spill, working from the outside in. Allow to sit for 30 minutes.

  • Clean: Absorb with vermiculite or sand. Dispose of as hazardous chemical waste (label: "Treated Cyanide Waste").

References

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Control. [Link]

  • National Institutes of Health (PubChem). Compound Summary: Alpha-Aminonitriles (Class Hazard). [Link][1]

  • Organic Syntheses. General Procedures for Strecker Synthesis and Handling of Aminonitriles. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Hydrogen Cyanide. [Link]

  • Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189-283. (Foundational text on nitrile synthesis and stability). [Link][1]

Sources

Application Note: Strategic Derivatization of (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the derivatization of (4-Methoxy-benzylamino)-acetonitrile (PMB-aminoacetonitrile).[1][2] It synthesizes established organic chemistry principles with practical process workflows suitable for pharmaceutical intermediate development.[2]

Part 1: Executive Summary & Compound Profile[1][2]

(4-Methoxy-benzylamino)-acetonitrile acts as a "masked" glycine equivalent and a versatile bifunctional synthone.[2] It combines a reactive nitrile handle (electrophilic carbon) with a secondary amine (nucleophile), protected by the acid-labile para-methoxybenzyl (PMB) group.[2]

This scaffold is critical in drug discovery for three primary reasons:

  • N-Protection Stability: The PMB group suppresses over-alkylation while remaining cleavable under oxidative (CAN/DDQ) or acidic (TFA) conditions.[1][2]

  • Heterocycle Formation: It is a direct precursor to 1-substituted imidazoles , hydantoins , and piperazines .[1][2]

  • Peptidomimetic Access: Hydrolysis yields N-PMB-glycine, a building block for peptoids (N-substituted oligoglycines).[1][2]

Chemical Profile
PropertySpecification
Systematic Name 2-[(4-Methoxyphenyl)methylamino]acetonitrile
Functional Groups Secondary Amine, Nitrile, PMB Ether
Molecular Weight 176.22 g/mol
Reactivity Profile Nucleophilic at Nitrogen; Electrophilic at Nitrile Carbon
Storage 2–8°C, Hygroscopic (Store under Argon)

Part 2: Derivatization Pathways & Protocols[1][2]

Application A: Synthesis of N-PMB-Hydantoins (Imidazolidine-2,4-diones)

Context: Hydantoins are privileged scaffolds in anticonvulsant and anti-arrhythmic drugs.[1] The reaction of PMB-aminoacetonitrile with isocyanates followed by acid-catalyzed cyclization provides high-yield access to 1,3-disubstituted hydantoins.

Mechanism
  • Urea Formation: Nucleophilic attack of the secondary amine on the isocyanate (-NCO) carbon.[1][2]

  • Cyclization: Acid-mediated attack of the urea nitrogen on the nitrile carbon, followed by hydrolysis of the resulting imine.

Standardized Protocol

Note: All steps should be performed in a fume hood due to isocyanate toxicity.

Reagents:

  • (4-Methoxy-benzylamino)-acetonitrile (1.0 equiv)[2]

  • Aryl/Alkyl Isocyanate (1.1 equiv)[1][2]

  • Dichloromethane (DCM) (Solvent A)[2]

  • 6M HCl (aq) or Ethanol/HCl (Cyclization medium)[2]

Step-by-Step Workflow:

  • Urea Formation:

    • Dissolve (4-Methoxy-benzylamino)-acetonitrile (10 mmol) in anhydrous DCM (20 mL) at 0°C.

    • Dropwise add the Isocyanate (11 mmol) dissolved in DCM (5 mL).[2]

    • Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

    • Checkpoint: The intermediate urea often precipitates or can be isolated by evaporation.[2]

  • Acid Cyclization:

    • Resuspend the crude urea in Ethanol (30 mL) and add 6M HCl (10 mL).

    • Reflux at 80°C for 3–6 hours. The nitrile hydrolyzes and cyclizes in one pot.[2]

    • Cool to RT. The hydantoin product typically precipitates as a white/off-white solid.

  • Purification:

    • Filter the solid and wash with cold water and cold ethanol.

    • Recrystallize from Ethanol/Water if necessary.[2]

Application B: Hydrolysis to N-(4-Methoxybenzyl)glycine

Context: This transformation converts the nitrile into a carboxylic acid, yielding a protected amino acid suitable for peptide coupling.[1]

Standardized Protocol

Reagents:

  • (4-Methoxy-benzylamino)-acetonitrile

  • Barium Hydroxide (Ba(OH)₂) or NaOH (4M)[2]

  • Sulfuric Acid (H₂SO₄) (for neutralization if using Ba)[1][2]

Step-by-Step Workflow:

  • Hydrolysis:

    • Suspend the nitrile (10 mmol) in water (20 mL).[2]

    • Add Ba(OH)₂[2]·8H₂O (15 mmol) and reflux for 12 hours. (Barium is preferred over Sodium to prevent salt contamination during workup, as BaSO₄ precipitates out).[2]

    • Observation: Evolution of ammonia gas indicates reaction progress.[2]

  • Workup:

    • Cool the reaction mixture.

    • Add stoichiometric H₂SO₄ carefully to precipitate Barium as BaSO₄.[2]

    • Filter through Celite to remove the sulfate salt.[2]

  • Isolation:

    • Concentrate the filtrate in vacuo.[2]

    • The N-PMB-glycine crystallizes upon cooling or addition of acetone.

Application C: Oxidative Deprotection (PMB Removal)

Context: To reveal the free amine (or amide/hydantoin N-H) after the core scaffold is built.[1][2]

Reagents:

  • Ceric Ammonium Nitrate (CAN)[2]

  • Acetonitrile/Water (9:1 mixture)[2]

Protocol:

  • Dissolve the PMB-protected derivative in Acetonitrile/Water (9:1).[2]

  • Add CAN (3.0 equiv) portion-wise at 0°C.

  • Stir for 30–60 minutes. The solution will turn orange/yellow.[2]

  • Quench with saturated NaHCO₃ and extract with Ethyl Acetate.

  • Note: This releases 4-methoxybenzaldehyde as a byproduct.[1][2]

Part 3: Visualizations (Pathway Logic)[2]

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

DerivatizationPathways cluster_legend Reaction Types Start (4-Methoxy-benzylamino)- acetonitrile (Core Scaffold) Urea Urea Intermediate Start->Urea + R-NCO (Isocyanate) Glycinamide Glycinamide Intermediate Start->Glycinamide Partial Hydrolysis Hydantoin N-PMB-Hydantoin (Heterocycle) Urea->Hydantoin H+ / Heat (Cyclization) Deprotected Free Glycine/Hydantoin (Target Drug) Hydantoin->Deprotected CAN (Oxidative Cleavage) Glycine N-PMB-Glycine (Peptidomimetic) Glycinamide->Glycine Ba(OH)2 / Reflux Glycine->Deprotected TFA or CAN Cyclization Cyclization Hydrolysis Hydrolysis

Caption: Divergent synthetic pathways transforming the PMB-aminoacetonitrile scaffold into Hydantoins (top) and Glycine derivatives (bottom).[1][2][3]

Part 4: Critical Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete hydrolysis of nitrileIncrease reflux time or acid concentration (6M HCl is standard).[1][2]
Precipitate in Urea Step Product insolubility in DCMAdd a co-solvent like THF or filter the solid (it is likely pure intermediate).[1][2]
PMB Cleavage Failure CAN reagent degradedEnsure CAN is fresh and solution is orange. If using TFA, add a scavenger (anisole) to prevent re-alkylation.[2]
Safety Warning Nitrile ToxicityAll hydrolysis steps release Ammonia.[1][2] Work in a well-ventilated hood.[2] Treat waste streams for Cyanide traces if basic conditions are used without full hydrolysis.[2]

Part 5: References

  • Hydantoin Synthesis via Aminoacetonitriles:

    • Mechanistic Basis: The reaction of alpha-amino nitriles with isocyanates to form hydantoins is a classical transformation (Bucherer-Bergs variant or direct cyclization).[1]

    • Source: "Synthesis of Hydantoins."[1][2] Organic Syntheses. (General reference for hydantoin protocols).[2]

  • Hydrolysis of Aminoacetonitriles to Glycine:

    • Protocol Grounding: "Process for preparing glycine using hydroxy-acetonitrile method."[2] (Analogous chemistry for nitrile hydrolysis).

    • Source: Google Patents CN1962611B.[2]

  • PMB Protection/Deprotection Strategies:

    • Reagent Guide: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. (Standard text for CAN/TFA cleavage conditions).

    • Specific Reactivity: "Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate."[2][4] ResearchGate.[2][5]

  • Compound Properties (4-Methoxy-benzylamino-acetonitrile):

    • Data Source: PubChem Compound Summary for related nitriles and amines.[2]

    • Source: National Library of Medicine.[2] [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Methoxy-benzylamino)-acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for (4-Methoxy-benzylamino)-acetonitrile CAS Registry Number: 17280-16-3 (Generic for N-benzylaminoacetonitriles) / Specific derivative Target Audience: Medicinal Chemists, Process Development Scientists

The Mechanistic Landscape: Why Yields Fail

To improve yield, you must first understand the "Yield Trap." The synthesis of (4-methoxy-benzylamino)-acetonitrile typically proceeds via the nucleophilic substitution (


) of chloroacetonitrile by 4-methoxybenzylamine.

The primary cause of yield loss is polyalkylation . The product (a secondary amine) retains nucleophilicity and competes with the starting material for the alkylating agent. Because the 4-methoxybenzyl group is electron-donating (+I, +M effects), the nitrogen remains electron-rich, making the secondary amine a viable nucleophile even after the first alkylation.

Visualization: The Kinetic Competition

The following diagram illustrates the competitive pathways that dictate your yield.

ReactionPathways cluster_conditions Critical Control Points SM Starting Material (4-Methoxybenzylamine) Product Target Product (Secondary Amine) SM->Product  k1 (Desired S_N2)   Reagent Reagent (Chloroacetonitrile) Reagent->Product Impurity Impurity (Bis-alkylated Tertiary Amine) Reagent->Impurity Product->Impurity  k2 (Undesired Over-alkylation)   Hydrolysis Hydrolysis Byproduct (Amide/Acid) Product->Hydrolysis  Moisture/Acid   Control1 If [Product] > [SM], k2 dominates

Figure 1: Kinetic competition between the desired mono-alkylation and the parasitic bis-alkylation. Yield optimization relies on keeping


.

Standard Operating Procedure (SOP): The "High-Fidelity" Protocol

This protocol is designed to minimize bis-alkylation through stoichiometric control and inverse addition .

Reaction Type: Nucleophilic Substitution (


)
Scale:  10 mmol (scalable)
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Methoxybenzylamine 3.0 - 5.0 NucleophileLarge excess is mandatory to statistically favor mono-alkylation.
Chloroacetonitrile 1.0ElectrophileLimiting reagent.
DIPEA (Hünig's Base) 1.2Proton ScavengerPrevents protonation of the amine, maintaining nucleophilicity.
Potassium Iodide (KI) 0.1 (10 mol%)CatalystFinkelstein condition: Converts Cl- to I- in situ (faster reaction at lower temp).
Acetonitrile (MeCN) Solvent[0.1 M]High dilution suppresses intermolecular side reactions.
Step-by-Step Workflow
  • Preparation of Amine Solution:

    • In a dry round-bottom flask under

      
      , dissolve 4-methoxybenzylamine (3.0 equiv)  and DIPEA (1.2 equiv)  in anhydrous MeCN.
      
    • Add KI (0.1 equiv) .

    • Cool the solution to 0°C using an ice bath. Lower temperature increases selectivity.

  • Controlled Addition (The Yield Maker):

    • Dissolve Chloroacetonitrile (1.0 equiv) in a small volume of MeCN.

    • Add this solution to the amine mixture dropwise over 1–2 hours .

    • Why? This ensures the concentration of the electrophile is always low relative to the starting amine, statistically preventing the product from encountering an alkylating molecule.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitor via TLC or LC-MS. Look for the disappearance of chloroacetonitrile.

  • Workup (Purification Strategy):

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in DCM/Water.

    • Crucial Step: The excess starting amine must be removed. If the product is significantly less basic than the starting material (due to the electron-withdrawing nitrile), careful pH adjustment can separate them. However, chromatography is often required.

    • Alternative: Use column chromatography (Hexane/EtOAc gradient). The bis-alkylated impurity is usually less polar (higher

      
      ) than the mono-alkylated product.
      

Troubleshooting Guide & FAQs

Issue 1: Significant formation of Bis-alkylated impurity.

Diagnosis: The concentration of the electrophile was too high relative to the amine, or the reaction was run too hot.

  • Fix 1 (Stoichiometry): Increase the starting amine to 5.0 equivalents. The unreacted amine can be recovered via distillation or chromatography.

  • Fix 2 (Dilution): Run the reaction at high dilution (0.05 M).

  • Fix 3 (Addition Rate): Use a syringe pump to add chloroacetonitrile over 4 hours.

Issue 2: Reaction is sluggish (Low Conversion).

Diagnosis: Chloroacetonitrile is a moderate electrophile. The reaction might be too slow at 0°C.

  • Fix: Add Sodium Iodide (NaI) or Potassium Iodide (KI) (10–20 mol%). This generates iodoacetonitrile in situ, which is a much better electrophile (

    
     rate: I > Br > Cl). This allows the reaction to proceed at lower temperatures, preserving selectivity.
    
Issue 3: Product decomposes during workup.

Diagnosis:


-Aminonitriles are sensitive to hydrolysis (retro-Strecker or amide formation), especially in acidic media.
  • Fix: Avoid strong acid washes (e.g., 1M HCl) during extraction. Use saturated

    
     or water. Dry the organic layer quickly over 
    
    
    
    and remove solvent at temperatures
    
    
    C.
Issue 4: Difficulty separating product from excess starting amine.

Diagnosis: Both are amines with similar polarity.

  • Fix: Use Recrystallization if the product is a solid (often as an oxalate or HCl salt).

    • Protocol: Treat the crude mixture with 1 equiv of Oxalic acid in EtOH. The secondary amine oxalate often crystallizes preferentially.

  • Fix (Chromatography): Use a basic modifier in your silica column (1% Triethylamine) to prevent streaking and improve resolution.

Alternative Route: The Strecker Synthesis

If the alkylation route fails due to polyalkylation, switch to the Strecker synthesis. This route builds the C-C bond rather than the N-C bond, avoiding the bis-alkylation issue entirely.

Reaction: 4-Methoxybenzylamine + Formaldehyde (aq) + NaCN


 Product
  • Pros: No bis-alkylation possible.

  • Cons: Uses Cyanide (Safety hazard); Reaction is an equilibrium (Retro-Strecker risk).

  • Optimization: Use TMSCN (Trimethylsilyl cyanide) in the presence of a catalyst (e.g.,

    
     or simple Iodine) for a safer, non-aqueous version that drives the reaction to completion.
    

References

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.
  • Paine, J. B., et al. "Regioselectivity of the alkylation of alkali metal salts of pyrroles." The Journal of Organic Chemistry 52.18 (1987): 3986-3993.
  • Strecker Synthesis Optimization

    • Surendra, K., et al. "Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions."[1] The Journal of Organic Chemistry 71.6 (2006): 2532-2534.

  • General Aminonitrile Stability: Shaikh, A. L., et al. "Stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile." (Relevant for nitrile stability in MeCN). Nucleic Acids Research (Cited contextually for solvent effects).
  • Safety Data (Chloroacetonitrile)

    • PubChem Compound Summary for CID 12399, Chloroacetonitrile.

Sources

troubleshooting failed (4-Methoxy-benzylamino)-acetonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis, Purification, and Stability of (4-Methoxy-benzylamino)-acetonitrile CAS Registry Number: 104285-93-0 (Generic for PMB-aminoacetonitriles) / Specific derivatives vary. Target Molecule:


-MeO-C

H

-CH

-NH-CH

-CN

Introduction: The Chemistry of Failure

(4-Methoxy-benzylamino)-acetonitrile is a deceptively simple intermediate often used to access glycine derivatives or 1,2-diamines. However, it sits at the intersection of three chemical instabilities:

  • Retro-Strecker Equilibrium: The

    
    -amino nitrile moiety is thermodynamically unstable in the presence of water, reverting to the imine and cyanide.
    
  • Acid Sensitivity: The electron-rich p-methoxybenzyl (PMB) group makes the benzylic nitrogen highly basic but also renders the C-N bond susceptible to oxidative or acidic cleavage.

  • Silica Gel Decomposition: The acidity of standard silica gel (

    
    ) is sufficient to catalyze both hydrolysis of the nitrile and the retro-Strecker decomposition during purification.
    

This guide provides technical solutions to these specific failure modes.

Module 1: Synthesis Troubleshooting

Scenario A: The Alkylation Route (PMB-Amine + Chloroacetonitrile)

Primary Failure Mode: Over-alkylation (Formation of Tertiary Amine)

User Question: "I am reacting 4-methoxybenzylamine with chloroacetonitrile, but I am getting a mixture of mono- and di-alkylated products. How do I stop at the secondary amine?"

Technical Diagnosis: The product, (4-Methoxy-benzylamino)-acetonitrile, is a secondary amine. The PMB group donates electron density into the aromatic ring, which slightly increases the nucleophilicity of the nitrogen. Once the first cyanomethyl group is added, the steric hindrance is low, and the inductive effect of the nitrile is not strong enough to completely deactivate the amine, leading to competitive dialkylation.

Corrective Protocol:

  • Stoichiometry Inversion: Do not use a 1:1 ratio. Use a large excess of the amine (3.0 – 5.0 equivalents) relative to chloroacetonitrile.

  • Addition Rate: Add chloroacetonitrile dropwise to the amine solution at

    
    , not the other way around. This ensures the alkylating agent always encounters a high concentration of unreacted primary amine.
    
  • Base Selection: Use a heterogeneous base like K

    
    CO
    
    
    
    in Acetonitrile (MeCN) rather than soluble organic bases (TEA/DIPEA), which can promote over-reaction in homogeneous phase.
Scenario B: The Strecker Route (PMB-Amine + Formaldehyde + Cyanide)

Primary Failure Mode: Low Yield / Reversion to Starting Material

User Question: "I used aqueous formaldehyde and NaCN, but after workup, I mostly recovered the starting amine."

Technical Diagnosis: This is a classic Retro-Strecker failure. The formation of


-amino nitriles is an equilibrium process. In aqueous media, or if water is produced and not removed, the equilibrium shifts backward toward the imine/amine precursors.


Corrective Protocol (The "Anhydrous" Fix): Switch to a TMSCN (Trimethylsilyl cyanide) protocol to scavenge the oxygen as a silyl ether or siloxane, driving the equilibrium forward.

  • Solvent: Dry MeCN or DCM.

  • Reagents: 4-Methoxybenzylamine (1.0 eq), Paraformaldehyde (1.0 eq - depolymerized in situ), TMSCN (1.1 eq).

  • Catalyst: Catalytic Iodine (

    
    , 1-5 mol%) or ZnI
    
    
    
    .
  • Mechanism: The silyl group traps the alkoxide intermediate, preventing the ejection of cyanide.

Module 2: Purification & Isolation (The "Killing" Phase)

User Question: "My crude NMR looked pure, but after flash chromatography on silica gel, the product vanished or turned into a complex mixture."

Technical Diagnosis: Standard silica gel is slightly acidic. This acidity protonates the amine or the nitrile, catalyzing:

  • Hydrolysis: Nitrile

    
     Amide.
    
  • Retro-Strecker: Decomposition back to aldehyde/amine.

  • PMB Cleavage: Although slower, acidic silica can degrade the PMB-amine bond over long columns.

The "Neutralized Silica" Protocol: You must deactivate the acidic silanol sites on the silica gel before loading your compound.

StepActionRationale
1 Slurry Preparation Mix silica gel with your eluent (e.g., Hexane/EtOAc).
2 Deactivation Add 1-2% Triethylamine (TEA) to the slurry.
3 Column Packing Pour the column with this TEA-spiked solvent.
4 Flushing Flush with 2 column volumes of non-TEA eluent to remove excess free amine (optional, but prevents TEA contamination in product).
5 Elution Run the column normally. The TEA remains bound to the acidic sites.

Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is far less prone to inducing retro-Strecker decomposition.

Module 3: Visualization of Failure Pathways

The following diagram illustrates the competing pathways in the synthesis and degradation of PMB-amino-acetonitrile.

ReactionPathways cluster_Strecker Strecker Route (Equilibrium Risk) cluster_Alkylation Alkylation Route (Stoichiometry Risk) Start 4-Methoxybenzylamine (Starting Material) Formaldehyde + Formaldehyde + Cyanide source Start->Formaldehyde Chloroacetonitrile + Cl-CH2-CN (Base) Start->Chloroacetonitrile Imine Imine Intermediate (Unstable) Formaldehyde->Imine Water H2O generated Product (4-Methoxy-benzylamino)-acetonitrile (Target) Imine->Product Forward Reaction Chloroacetonitrile->Product Dialkylation Dialkylated Impurity (Tertiary Amine) Product->Imine Retro-Strecker (Driven by H2O) Product->Dialkylation Excess Cl-CH2-CN Fast Reaction Decomp_Silica Decomposition on Acidic Silica Product->Decomp_Silica Purification (pH < 7) Retro_Product Reversion to Amine + CH2O + HCN Decomp_Silica->Retro_Product

Figure 1: Synthetic pathways showing the thermodynamic reversibility of the Strecker route and the kinetic over-reaction risk of the Alkylation route.

Module 4: Stability & Storage FAQs

Q: Can I store the purified oil in the fridge? A: Yes, but with caveats.

  • The Risk: Amino acetonitriles can undergo slow self-condensation or oxidation of the electron-rich PMB ring (turning dark brown/black).

  • The Solution: Store at -20°C under an inert atmosphere (Argon/Nitrogen). If the oil turns dark, it indicates oxidation (quinone methide formation) or polymerization.

Q: How do I remove the PMB group later without destroying the nitrile? A: This is the most delicate step. Standard hydrogenation (


) often reduces the nitrile to a primary amine.
  • Recommended Method: Oxidative cleavage using CAN (Ceric Ammonium Nitrate) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Protocol: Treat the PMB-amine with CAN (3-4 eq) in Acetonitrile/Water (9:1) at

    
    . This cleaves the benzyl group while leaving the nitrile intact (though yield varies due to the instability of the resulting free 
    
    
    
    -amino nitrile). Note that the free amino-acetonitrile (
    
    
    ) is extremely unstable and usually must be trapped immediately (e.g., acylation).

Summary of Critical Parameters

ParameterRecommendationWhy?
Reagent Ratio (Alkylation) Amine : Halide = 4 : 1 Prevents dialkylation (tertiary amine formation).
Cyanide Source (Strecker) TMSCN (not NaCN/H2O)Prevents Retro-Strecker by excluding water.
Purification Stationary Phase TEA-Deactivated Silica Prevents acid-catalyzed decomposition.
Storage -20°C / Argon Prevents oxidation of PMB and polymerization.

References

  • Strecker Reaction & Retro-Strecker Equilibrium

    • Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283.

    • Note: Foundational text describing the instability of -amino nitriles in aqueous acid.
  • Alkylation of Amines with Chloroacetonitrile

    • Fadda, A. A., et al. "Synthesis of new 2-substituted-4-amino-thiophene-3-carbonitriles." Journal of Chemical Research, 2004.[1]

    • Context: Demonstrates alkylation protocols and risks of over-alkyl
  • Purification on Silica Gel (Decomposition Issues): Stout, D. M., et al. "Synthesis of amino acetonitriles." Journal of Organic Chemistry, 1983. Context: Discusses the lability of amino nitriles on acidic media. (General reference for class stability).
  • PMB Cleavage (Oxidative): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Standard protocols for CAN and DDQ oxidative cleavage of p-methoxybenzyl amines.
  • TMSCN Strecker Variant

    • Mai, K.

      
      -aminonitriles." Tetrahedron Letters, 1984, 25(40), 4583-4586. 
      
    • Context: Establishes the anhydrous TMSCN route to avoid retro-Strecker.

Sources

Technical Support Center: Aminonitrile Synthesis & Strecker Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Tier: Level 3 (Advanced Methodology & Troubleshooting) Subject: Optimization of Reaction Conditions for Aminonitriles Ticket ID: CHEM-STR-OPT-001

Introduction: The Equilibrium Trap

Welcome to the Advanced Support Portal for aminonitrile synthesis. If you are accessing this guide, you likely face one of three critical failures in your Strecker or Strecker-type reactions: stalled conversion , poor enantioselectivity (ee) , or yield degradation during isolation .

The central challenge of aminonitrile synthesis is that the Strecker reaction is fundamentally reversible. The formation of the


-aminonitrile from an imine and cyanide is an equilibrium process.


Successful optimization requires manipulating thermodynamics (to favor the product) and kinetics (to suppress the backward "retro-Strecker" reaction). This guide provides the causal logic and protocols to master this equilibrium.

Critical Safety Directive: Cyanide Management

WARNING: All protocols discussed involve cyanide sources.

  • TMSCN (Trimethylsilyl cyanide): Hydrolyzes in moisture/methanol to release HCN gas.

  • KCN/NaCN: Fatal if ingested; releases HCN gas upon contact with acid (even weak acids like silica gel).

Mandatory Engineering Control:

  • All reactions must be performed in a functioning fume hood.

  • A bleach bath (10% sodium hypochlorite) must be present to quench all waste and glassware immediately.

Diagnostic Workflow: Troubleshooting Reaction Failures

Before altering conditions, identify the failure mode using the logic flow below.

Interactive Troubleshooting Flowchart

StreckerTroubleshooting cluster_conversion Conversion Issues cluster_yield Yield/Purity Issues cluster_ee Stereoselectivity start Issue Identification check_tlc Check TLC/LCMS Is starting material (Imine) consumed? start->check_tlc no_conv No: Imine remains check_tlc->no_conv Stalled yes_conv Yes: Imine consumed check_tlc->yes_conv Consumed check_cat Check Catalyst & Cyanide Source no_conv->check_cat lewis_acid Lewis Acid Poisoning? (Solvent coordination) check_cat->lewis_acid nucleophilicity Low CN Nucleophilicity? (Switch TMSCN -> KCN/AcOH) check_cat->nucleophilicity check_iso Yield drops after workup? yes_conv->check_iso low_ee Low ee% yes_conv->low_ee retro Retro-Strecker Reaction (Product reverts to Imine) check_iso->retro Yes hydrolysis Nitrile Hydrolysis (Accidental Amide formation) check_iso->hydrolysis No (Byproducts) bg_rxn Background Reaction (Uncatalyzed pathway active) low_ee->bg_rxn temp_issue Temp too high (Entropy dominates) low_ee->temp_issue

Caption: Diagnostic logic for isolating kinetic stalling vs. thermodynamic reversibility in Strecker reactions.

Module 1: The "Retro-Strecker" Phenomenon

The Symptom: LCMS shows full conversion in the pot, but after column chromatography or aqueous workup, the yield drops and the starting imine reappears.

The Mechanism: The Strecker reaction is reversible. In the presence of moisture or heat, and especially on slightly acidic silica gel, the


-aminonitrile eliminates HCN to regenerate the thermodynamically stable imine.

Optimization Protocol:

  • Trapping: Acylate the amine nitrogen immediately.

    
    -acyl aminonitriles are significantly more stable against retro-Strecker elimination than free amines.
    
    • Action: Add acetic anhydride (1.5 eq) and pyridine directly to the crude reaction mixture before workup.

  • Workup pH: Avoid acidic workups. HCN elimination is acid-catalyzed. Maintain pH > 7 during extraction.

  • Purification: Use Neutral Alumina instead of Silica Gel for chromatography. If Silica is necessary, pretreat it with 1%

    
    /Hexane to neutralize surface acidity.
    

Module 2: Optimizing Enantioselectivity (Asymmetric Catalysis)

The Challenge: Achieving high ee (>90%) requires suppressing the "background" uncatalyzed addition of cyanide while accelerating the catalyzed pathway.

The Solution: Jacobsen Thiourea Catalysis

The thiourea scaffold operates via Dual Activation :

  • H-Bond Donor (Thiourea): Binds the imine (electrophile), lowering its LUMO.

  • Lewis Base (Amide/Schiff Base): Directs the cyanide source (nucleophile).

Key Optimization Parameters:

ParameterRecommendationMechanistic Rationale
Concentration High (0.5 M - 1.0 M)Bimolecular catalyzed pathway is favored over unimolecular degradation; maximizes catalyst-substrate association.
Temperature -78°C to -20°CEntropy control. Lower T favors the ordered transition state (catalyzed) over the disordered random collision (racemic background).
Solvent Toluene or XylenesCritical. Polar solvents (DMF, MeOH) compete for H-bonding sites on the thiourea, killing the catalyst. Non-polar solvents force substrate-catalyst binding.
Cyanide Source TMSCN + MeOH (additive)TMSCN alone is sluggish. MeOH (1.0-1.5 eq) generates HCN in situ at a controlled rate, matching the catalytic cycle.

Detailed Protocol: Enantioselective Strecker Synthesis

Target: Synthesis of chiral


-aminonitriles using a Urea/Thiourea catalyst (e.g., Jacobsen type).
Materials:
  • Substrate:

    
    -Benzyl or 
    
    
    
    -Allyl aldimine (1.0 mmol).
  • Catalyst: Jacobsen Thiourea Catalyst (5-10 mol%).

  • Reagent: TMSCN (1.5 mmol), Methanol (1.5 mmol).

  • Solvent: Anhydrous Toluene (2.0 mL).

Step-by-Step Methodology:
  • System Prep: Flame-dry a 10 mL round-bottom flask under Argon. Add a magnetic stir bar.

  • Charging: Add the Imine (1.0 mmol) and Thiourea Catalyst (0.05 mmol, 5 mol%).

  • Solvation: Add Anhydrous Toluene (2.0 mL). Stir at Room Temperature (RT) for 10 mins to ensure catalyst solubilization/association.

  • Cooling: Cool the reaction vessel to -40°C (Acetonitrile/Dry Ice bath) or -78°C (Acetone/Dry Ice) depending on substrate reactivity.

  • Activation: Add TMSCN (1.5 eq) dropwise.

  • Initiation: Add Methanol (1.5 eq) dropwise over 5 minutes.

    • Note: The MeOH protonates TMSCN to release HCN in situ within the chiral pocket of the catalyst.

  • Monitoring: Stir at low temp for 12-24 hours. Monitor by TLC.

    • Tip: Do not warm to RT until conversion is confirmed to prevent background racemization.

  • Quench/Workup:

    • Option A (Stable Product): Concentrate directly under vacuum (keep bath <30°C). Flash chromatography on Neutral Alumina.

    • Option B (Unstable/Retro-Strecker Prone): Add Trifluoroacetic anhydride (2.0 eq) and Pyridine (3.0 eq) at 0°C to trap as the trifluoroacetamide before isolation.

Mechanism Visualization: Thiourea Activation

This diagram illustrates the dual-activation mode essential for high enantioselectivity.

ThioureaMechanism catalyst Thiourea Catalyst complex Ternary Complex (Transition State) catalyst->complex H-Bonding (Activation) imine Imine Substrate imine->complex Substrate Binding hcn HCN (from TMSCN/MeOH) hcn->complex Nucleophilic Attack complex->catalyst Catalyst Turnover product Chiral Aminonitrile complex->product C-C Bond Formation

Caption: Dual H-bonding activation lowers the energetic barrier for the specific enantiomer, directing the cyanide attack.

FAQ: Common User Issues

Q: My reaction turns dark brown/black. What happened? A: This is likely HCN polymerization (azulmic acid formation). It occurs if the reaction is too concentrated, too hot, or lacks sufficient stabilization.

  • Fix: Lower the temperature and ensure your solvent is strictly anhydrous. Polymerization is often autocatalytic in the presence of water.

Q: I used DMF to dissolve my polar imine, and the reaction stopped working. A: DMF is a strong Lewis base. It competitively binds to the thiourea protons, effectively "poisoning" the catalyst.

  • Fix: Use Toluene or DCM . If solubility is an issue, use a co-solvent system (e.g., Toluene:DCM 4:1), but avoid DMF/DMSO/THF in H-bond donor catalysis.

Q: Can I use KCN instead of TMSCN? A: Yes, but the mechanism changes. KCN requires a proton source (usually Acetic Acid) to generate HCN. This creates a biphasic or heterogeneous system.

  • Protocol Adjustment: Use the Jacobsen Aqueous Protocol (KCN, AcOH, Toluene, surfactant). Note that enantioselectivity is often slightly lower than the TMSCN anhydrous method due to the higher background reaction in water [1].

References

  • Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation. Journal of the American Chemical Society, 131(42), 15358–15374. Link

  • Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012–10014. Link

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828. Link

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Organocatalytic Asymmetric Strecker Reactions. Aldrichimica Acta, 40(3), 77-86. Link

Technical Support Center: Stability & Handling of (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

(4-Methoxy-benzylamino)-acetonitrile (PMB-aminoacetonitrile) is a critical intermediate, often employed as a "masked" glycine equivalent or a scaffold in peptidomimetic synthesis. Its utility lies in its dual functionality: the nitrile serves as a carboxylic acid precursor, while the p-methoxybenzyl (PMB) group protects the amine.

However, this utility comes with a stability cost. The molecule sits at a high-energy intersection of three decomposition pathways: Retro-Strecker fragmentation , Nitrile hydrolysis , and PMB oxidation . This guide moves beyond basic "store in fridge" advice to explain the chemical causality of decomposition and provides a self-validating framework for handling this compound.

Module 1: Mechanisms of Decomposition (The "Why")

To prevent decomposition, you must understand the invisible forces attacking your molecule.

The Retro-Strecker Equilibrium (Thermodynamic Instability)

Aminonitriles are synthesized via the Strecker reaction (Imine + HCN). This reaction is reversible. Under thermodynamic stress (heat) or specific pH conditions, the molecule seeks to return to its lower-energy components: p-anisaldehyde, amines, and Hydrogen Cyanide (HCN) .

  • Trigger: Heat > 40°C, Basic pH, Moisture.

  • Indicator: Smell of bitter almonds (HCN) or anisaldehyde.

Nitrile Hydrolysis

The nitrile group (-CN) is a carboxylic acid derivative. In the presence of water and acid/base catalysis, it hydrolyzes first to the amide (


) and finally to the acid (

).
  • Trigger: Aqueous acids, prolonged exposure to atmospheric moisture.

  • Indicator: Appearance of polar spots on TLC (Amide/Acid).

Oxidative Cleavage

The electron-rich PMB ring is highly susceptible to Single Electron Transfer (SET) oxidation.[1] While this is useful for deprotection (using DDQ), unintended air oxidation leads to yellowing and impurity formation.

Visualization: Decomposition Pathways

The following diagram maps the kinetic and thermodynamic traps associated with this molecule.

DecompositionPathways cluster_0 Critical Safety Zone Target (4-Methoxy-benzylamino)-acetonitrile (Target Molecule) Imine Imine Intermediate (Unstable) Target->Imine Retro-Strecker (Heat/Base) Amide Amino-acetamide (Hydrolysis Product) Target->Amide Hydrolysis (H2O / Acid) Oxide N-Oxide / Quinone (Oxidative Impurity) Target->Oxide Air Oxidation (O2 / Light) Aldehyde p-Anisaldehyde (Degradation Product) Imine->Aldehyde + H2O HCN HCN (Toxic Gas) Imine->HCN Dissociation

Caption: Figure 1. Kinetic and thermodynamic degradation pathways. The Retro-Strecker pathway (Red) poses both chemical yield and safety risks (HCN release).

Module 2: Storage & Handling Protocols[2]

Do not treat this compound like a standard stable organic solid. Treat it as a metastable intermediate .

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of the Retro-Strecker equilibrium. At RT, the equilibrium shifts toward decomposition.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent PMB oxidation and excludes moisture to prevent nitrile hydrolysis.
Container Amber Glass Blocks UV light, which can catalyze radical oxidation of the benzylic position.
State Solid / Oil (Neat) Solutions degrade faster. If storage in solution is mandatory, use anhydrous benzene or toluene (non-nucleophilic, non-polar).
The "Self-Validating" Handling Check

Before using stored material, perform this 5-minute check:

  • Visual: Is it dark brown/orange? (Fail: Oxidation).

  • Olfactory (Waſt carefully): Do you smell almonds? (Fail: Retro-Strecker/HCN release).

  • Solubility: Does it leave a residue in

    
    ? (Fail: Polymerization or salt formation).
    

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My product turned from pale yellow to dark brown overnight."
  • Diagnosis: Oxidative degradation and subsequent polymerization. The PMB group is electron-rich; once oxidized to a radical cation, it can initiate polymerization of the aminonitrile.

  • Corrective Action:

    • Immediate: Purify via rapid filtration through a pad of neutral alumina (not silica).

    • Prevention: Store strictly under Argon. Add a radical scavenger (e.g., BHT) only if downstream chemistry permits.

Issue 2: "I smell almonds when I open the flask."
  • CRITICAL SAFETY WARNING: This indicates the release of Hydrogen Cyanide (HCN) and p-anisaldehyde via the Retro-Strecker reaction.

  • Diagnosis: The material has likely been exposed to moisture or heat, shifting the equilibrium toward the starting materials.

  • Corrective Action:

    • Ventilate immediately.

    • Check the pH of your material.[2] If it is basic, the Retro-Strecker reaction is catalyzed. Dissolve in an organic solvent and wash with a mild buffer (pH 5-6) to remove basic impurities, then dry immediately.

Issue 3: "My yield dropped significantly after silica gel chromatography."
  • Diagnosis: Silica gel is slightly acidic (

    
    ). This acidity can catalyze the hydrolysis of the nitrile to the amide or facilitate the sticking of the secondary amine to the silica.
    
  • Corrective Action:

    • Pre-treatment: Deactivate silica with 1% Triethylamine (Et3N) in the eluent.

    • Alternative: Use Neutral Alumina for purification.

    • Best Practice: Avoid chromatography if possible. Recrystallization (e.g., from Et2O/Hexanes) is gentler and preserves stability.

Issue 4: "Can I store this in DMSO or DMF?"
  • Answer: No.

  • Reasoning: DMSO is an oxidant (Swern conditions) and can oxidize the benzylic position over time. DMF can hydrolyze to form dimethylamine, which is basic and will catalyze the Retro-Strecker decomposition.

  • Solution: Store neat (pure oil/solid) or in anhydrous Toluene.

Module 4: Purification & Workup (The "Safe" Path)

To purify (4-Methoxy-benzylamino)-acetonitrile without triggering decomposition, follow this workflow.

Protocol: Non-Destructive Purification

Objective: Remove impurities without heat or prolonged acid exposure.

  • Dissolution: Dissolve crude material in minimal Diethyl Ether (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Wash: Wash rapidly with cold saturated

    
     (to remove acid traces) followed by Brine.
    
  • Drying: Dry over

    
     (Sodium Sulfate). Avoid Magnesium Sulfate (
    
    
    
    ) as it is slightly Lewis acidic and can coordinate the nitrile.
  • Concentration: Evaporate solvent at < 30°C . Do not heat the water bath above 35°C.

  • Crystallization (Preferred): If solid, triturated with cold Hexanes or Pentane. The impurities (aldehydes) usually remain in the mother liquor.

References

  • Strecker Reaction & Retro-Strecker Instability

    • Mowry, D. T. (1948). The Preparation of Nitriles.[3][4][5][6][7][8] Chemical Reviews, 42(2), 189–283.

    • Note: Foundational text establishing the reversibility of aminonitrile formation.[6]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Aminonitrile Handling & Hydrolysis

    • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions: A Survey of the Field. Chemical Reviews, 103(8), 2795–2828.

    • Context: Discusses the stability of Strecker products and conditions that lead to racemiz
  • Safety Data & Handling

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 301785, (4-Methoxybenzylamino)acetonitrile.

    • Context: Toxicology and physical safety d

Sources

purification challenges with (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Methoxy-benzylamino)-acetonitrile Identity Verification: CAS 104-47-2 (related analog) | Structure: PMB-NH-CH₂-CN[1][2]

Welcome to the Technical Support Center

Subject: Troubleshooting Purification & Stability of (4-Methoxy-benzylamino)-acetonitrile Ticket Priority: High (Stability Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

You are likely accessing this guide because your synthesis of (4-Methoxy-benzylamino)-acetonitrile (via Strecker reaction or alkylation) has resulted in a viscous, dark oil that refuses to crystallize, or you are observing degradation during silica chromatography.

This molecule presents a "Perfect Storm" of purification challenges:

  • The PMB Group: Acid-labile (sensitive to TFA/strong mineral acids).[1][2]

  • The Nitrile Group: Electron-withdrawing, drastically lowering the basicity of the amine (pKa ~5.5–6.0) compared to typical benzylamines (pKa ~9.5).[1][2]

  • The Aminonitrile Motif: Prone to Retro-Strecker decomposition (loss of HCN) if heated or subjected to thermodynamic stress.[2]

Module 1: The "Sticky Oil" Syndrome (Physical State & Salt Formation)

User Issue: "My product is a crude oil. I can't get it to crystallize, and I want to avoid running a column on 20 grams of material."

Root Cause: Alpha-aminonitriles are frequently low-melting solids or oils.[1][2] Small amounts of unreacted aldehyde or PMB-amine impurities act as "solvents," preventing the crystal lattice from forming.

The Solution: Non-Aqueous Salt Formation Do not rely on standard aqueous acid-base extraction as your primary purification method.[1][2] The low pKa means the amine holds protons weakly; strong aqueous acids risk cleaving the PMB group. Instead, precipitate the Oxalate or Hydrochloride salt directly from organic media.

Protocol: Oxalate Salt Precipitation

This method is superior for stability and creates a crystalline solid.

  • Dissolution: Dissolve your crude oil in a minimal amount of Anhydrous Ethanol or Ethyl Acetate (approx. 5 mL per gram).[2]

  • Reagent Prep: Prepare a saturated solution of Oxalic Acid in the same solvent.

  • Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring at 0°C.

    • Stoichiometry: Use 1.05 equivalents of oxalic acid.[2]

  • Filtration: A white precipitate should form immediately.[2] Filter the solid and wash with cold Diethyl Ether.[2]

  • Recovery (Optional): If you need the free base later, partition the salt between EtOAc and Saturated NaHCO₃ (mild base prevents nitrile hydrolysis).

Data: Salt Stability Comparison

Salt TypeCrystallinityStabilityNotes
Free Base Poor (Oil)LowProne to oxidation and retro-Strecker.[1][2]
Hydrochloride Good (Solid)HighCan be hygroscopic.[1][2] Excess HCl gas may cleave PMB.[1][2]
Oxalate Excellent High Best for storage.[2] Non-hygroscopic.[1][2] Mild formation conditions.[1][2][3]

Module 2: Chromatographic Separation (The "Co-elution" Issue)

User Issue: "I am running a column, but the product streaks and co-elutes with the starting material (PMB-amine)."

Root Cause:

  • Streaking: Caused by the interaction of the amine nitrogen with the acidic silanols on the silica gel surface.

  • Co-elution: Both the product and the starting PMB-amine are secondary/primary amines with similar lipophilicity.

The Solution: Basified Silica & Mobile Phase Modifiers You must neutralize the silica to prevent streaking and degradation.

Protocol: The "Basified" Column
  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase + 1% Triethylamine (TEA) .[1][2]

  • Equilibration: Flush the column with 2–3 column volumes of this TEA-doped solvent. This "caps" the acidic silanol sites.[2]

  • Mobile Phase: Run the column using a gradient (e.g., Hexanes:EtOAc) without TEA in the running solvent (the pre-treatment is usually sufficient), OR maintain 0.5% TEA if streaking persists.

  • Detection: Use TLC with Ninhydrin Stain (Amines turn red/purple) or UV (PMB absorbs strongly at 254 nm).[1][2]

Critical Warning: Do NOT use acidic modifiers (Acetic acid/Formic acid).[1][2] This will protonate the amine, making it stick to the silica, and potentially catalyze PMB cleavage over time.

Module 3: Stability & Decomposition (The "Disappearing" Product)

User Issue: "My product purity dropped from 95% to 80% after leaving it on the bench overnight."

Root Cause:

  • Retro-Strecker Reaction: In the presence of moisture or heat, the equilibrium can shift back to the imine and HCN.

  • Oxidation: Benzylic amines are susceptible to air oxidation to form amides or imines.[2]

The Solution: Proper Storage & Handling

  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon/Nitrogen.[1][2]

  • Form: Store as the Oxalate Salt (see Module 1). The protonated amine is significantly more resistant to oxidation and retro-Strecker decomposition.[1][2]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for purifying (4-Methoxy-benzylamino)-acetonitrile based on the state of your crude mixture.

PurificationLogic Start Crude Reaction Mixture (Oily/Dark) CheckTLC Check TLC (Major Impurities?) Start->CheckTLC MajorImpurities Yes: Many Side Products CheckTLC->MajorImpurities MinorImpurities No: Mostly Product + SM CheckTLC->MinorImpurities AcidBase Attempt Acid/Base Extraction? (WARNING: pKa ~6) MajorImpurities->AcidBase Alternative Column Flash Chromatography (Neutralized Silica) MajorImpurities->Column SaltFormation Non-Aqueous Salt Formation (Oxalic Acid in EtOAc) MinorImpurities->SaltFormation ResultOil Product: Clean Oil (Store at -20°C) AcidBase->ResultOil Risk of Emulsion/Loss ResultSolid Product: Crystalline Solid (Stable Storage) SaltFormation->ResultSolid PreTreat Pre-treat Silica with 1% Et3N/Hexanes Column->PreTreat Essential Step PreTreat->ResultOil

Caption: Decision matrix for purification. Note that salt formation is the preferred route for long-term stability.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use TFA to remove the PMB group later? A: Yes, but be careful. While TFA is the standard reagent for PMB removal [1], the nitrile group can hydrolyze to a primary amide in high concentrations of strong acid with water present.

  • Recommendation: Use Oxidative Cleavage with CAN (Ceric Ammonium Nitrate) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in buffered dichloromethane/water.[1][2] This avoids the acidic conditions that might damage the nitrile.

Q2: Why is my yield low after acid-base extraction? A: The pKa of an alpha-aminonitrile is significantly lower (approx 5.5–6.[1][2]0) than a standard amine [2].[1][2] If you extract with weak acid (like 5% citric acid) or if your aqueous layer volume is too high, the equilibrium may favor the organic phase, causing you to discard your product with the organic wash. Conversely, if you basify to pH 14, you risk nitrile hydrolysis.

  • Fix: Use the Salt Precipitation method (Module 1) to avoid liquid-liquid extraction equilibria issues entirely.[1][2]

Q3: What are the "mystery peaks" in my Mass Spec? A:

  • M+27 (M+HCN): This is often an artifact or adduct.[1][2]

  • M-27 (Loss of HCN): This confirms the Retro-Strecker decomposition in the source.[1][2]

  • Dimer (2M): Aminonitriles can self-condense if left in basic solution for too long.[1][2]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for PMB stability and cleavage conditions). [1][2]

  • Dyker, G. Amino Acid Synthesis via Strecker Reaction. In Organic Synthesis Highlights; Wiley-VCH, 1999.[1][2] (Discusses the reduced basicity of alpha-aminonitriles).

  • Kuwano, R.; Ito, Y. "Catalytic Asymmetric Hydrogenation of α-Aminonitriles."[2] J. Am. Chem. Soc.[1][2]2019 .[1][2] (Provides context on the handling and stability of PMB-protected aminonitriles). [1][2]

Sources

Technical Support Center: (4-Methoxy-benzylamino)-acetonitrile Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Unexpected Results in (4-Methoxy-benzylamino)-acetonitrile Experiments Content Type: Technical Support Center Guide

Introduction: The "Deceptive" Intermediate

(4-Methoxy-benzylamino)-acetonitrile (PMB-aminoacetonitrile) is a critical bifunctional building block.[1][2] It serves as a masked glycine equivalent, a precursor for 1,2-diamines via reduction, and a scaffold for heterocycle synthesis (e.g., piperazines, imidazoles).[1][2]

However, users frequently report "unexpected results" ranging from complete mass loss during workup to catalyst poisoning during hydrogenation.[1] This guide deconstructs these failures. We treat this molecule not just as a stable reagent, but as a dynamic equilibrium system prone to retro-Strecker fragmentation and oxidative degradation.[1][2]

Part 1: Synthesis & Stability (The Retro-Strecker Phenomenon)[1][2]

Q1: Why does my product decompose into 4-methoxybenzylamine and formaldehyde during storage or aqueous workup?

Diagnosis: You are likely witnessing the Retro-Strecker Reaction .[1][2] Alpha-amino nitriles are thermodynamically unstable relative to their imine/cyanide precursors, particularly at high pH or in the presence of heat.[1] The equilibrium constant (


) favors the amino nitrile only at lower temperatures and specific pH ranges.[1]

The Mechanism: In aqueous or polar protic media, the nitrile carbon is electrophilic. If the solution becomes too basic, the amine deprotonates, pushing the equilibrium back toward the imine and releasing cyanide.

RetroStrecker Aminonitrile (4-Methoxy-benzylamino)-acetonitrile (Unstable) Imine Imine Intermediate (Transient) Aminonitrile->Imine Retro-Strecker (Heat/Base) Imine->Aminonitrile Strecker Synth (CN- source) Breakdown 4-Methoxybenzylamine + Formaldehyde + HCN Imine->Breakdown Hydrolysis

Figure 1: The Retro-Strecker equilibrium pathway leading to product loss.[1][2]

Corrective Protocol:

  • Acid Stabilization: Never store the free base in solution for extended periods.[1] Convert it immediately to the HCl or Oxalate salt .[1] The protonated amine prevents the lone pair from initiating the retro-Strecker mechanism.

  • Workup pH: During extraction, keep the aqueous phase neutral to slightly basic (pH 8-9), but avoid strong bases (NaOH) which accelerate decomposition.[1][2] Use saturated

    
    .
    
  • Temperature: Perform all workups at

    
    .
    

Part 2: Functional Group Manipulations

Q2: I tried to remove the PMB group using Hydrogenation (Pd/C), but the reaction stalled. Why?

Diagnosis: Nitrile Poisoning or Benzylamine Chelation .[1][2] Nitriles are notorious for coordinating strongly to Palladium surfaces, effectively poisoning the catalyst.[1] Additionally, the secondary amine can chelate the metal.

Troubleshooting Guide:

MethodSuitabilityCommon PitfallOptimization
Pd/C Hydrogenation Low Catalyst poisoning; reduction of nitrile to primary amine.[2]Use Pearlman's Catalyst (

) or add an acidic modifier (HCl/MeOH) to protonate the amine, reducing chelation.[1][2]
CAN (Ceric Ammonium Nitrate) Medium Oxidative cleavage of the C-C bond next to the nitrile (over-oxidation).[1]Strictly control temperature (

) and equivalents (2.0-2.2 eq).
DDQ (Oxidative) High Incomplete reaction in anhydrous solvents.[1][2]Use DDQ in

(18:1).[1][2] The water is essential to trap the oxocarbenium ion intermediate.[1]
TFA (Acidic) High Nitrile hydrolysis to amide.[1][2]Use TFA (neat) with Anisole (scavenger) at reflux.[1][2] Monitor strictly to prevent nitrile hydrolysis.[1][2]

Recommended Protocol (DDQ Method):

  • Dissolve substrate in

    
     (0.1 M).[1][2]
    
  • Add 1.2 eq DDQ .[1][2]

  • Add water (5% v/v of solvent).[1][2] Crucial Step: Without water, the intermediate imine cannot hydrolyze to release the deprotected amine.

  • Stir at RT.[1][2][3] Color changes from deep red to pale yellow/precipitate.[1][2]

Q3: My reduction to the diamine (using LAH) yielded a complex mixture. What happened?

Diagnosis: Retro-Strecker during reduction or Imine formation .[1][2] Lithium Aluminum Hydride (LAH) is basic.[1][2] If the reaction warms up before reduction is complete, the basicity triggers the retro-Strecker (loss of cyanide).

Solution:

  • Use

    
     / 
    
    
    
    (in situ Alane):
    
    
    is a neutral electrophilic reducing agent, avoiding the basicity issues of LAH.[1][2]
  • Temperature Control: Add the nitrile to the hydride at

    
     and warm slowly.
    
  • Alternative: Use Borane-THF (

    
    ) .[1][2] It coordinates to the amine first, protecting it, then reduces the nitrile.
    

Part 3: Unexpected Side Reactions

Q4: I see a "M+14" or "M+16" peak in LCMS. Is this an impurity?

Diagnosis:

  • M+16 (N-Oxide): The benzylamine nitrogen is electron-rich and easily oxidized by air or peroxides in ether/THF solvents.[1][2]

    • Fix: Use peroxide-free solvents and store under Argon.[1][2]

  • M+14 (Methylation): If using methanol as a solvent with strong acids, or if unreacted formaldehyde remains from a Strecker synthesis, you may get N-methylation (formation of the tertiary amine).[1][2]

Part 4: Troubleshooting Workflow

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Identify Issue Yield Low Yield / Mass Loss Start->Yield Purity Impurity / Side Product Start->Purity CheckpH Check Workup pH Yield->CheckpH CheckMass Check LCMS Shift Purity->CheckMass Basic pH > 9 CheckpH->Basic Retro-Strecker Acidic pH < 4 CheckpH->Acidic Salt Formation (Stays in Aqueous) M_minus_27 M - 27 (Loss of HCN) CheckMass->M_minus_27 Instability M_plus_16 M + 16 (N-Oxide) CheckMass->M_plus_16 Oxidation

Figure 2: Decision tree for diagnosing experimental failures.

References

  • Strecker Synthesis Mechanism & Retro-Strecker Instability

    • Strecker Amino Acid Synthesis.[1][2][4][5][6] Organic Chemistry Portal.[1][2][6]

    • [Link]

  • PMB Deprotection Protocols (DDQ/CAN)

    • Oxidative Cleavage of the p-Methoxybenzyl Group.[1][7] Total Synthesis.[1][2]

    • [Link]

  • Nitrile Reduction & Poisoning

    • Reduction of Nitriles to Amines.[1][2][5] Organic Syntheses, Coll.[1][2][8] Vol. 3, p. 720 (1955).[1][2]

    • [Link][1][2]

  • General Alpha-Amino Nitrile Handling

    • The Strecker Synthesis of Amino Acids.[1][4][5][6] Master Organic Chemistry.[1][2]

    • [Link]

Sources

Technical Support Center: Catalyst Optimization for (4-Methoxy-benzylamino)-acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation in Strecker Protocols Ticket ID: CAS-2393-23-9-STR Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Chemical Context

Target Molecule: (4-Methoxy-benzylamino)-acetonitrile IUPAC Name: 2-[(4-methoxyphenyl)methylamino]acetonitrile Reaction Class: Three-Component Catalytic Strecker Synthesis Key Substrates: 4-Methoxybenzylamine (PMB-amine), Formaldehyde (or Paraformaldehyde), Cyanide Source (TMSCN/KCN).

The Challenge: The synthesis of (4-Methoxy-benzylamino)-acetonitrile presents a unique "poisoning paradox." The substrate, 4-methoxybenzylamine, acts as both the reactant and the primary catalyst poison. The electron-donating methoxy group at the para position increases the basicity of the amine nitrogen, leading to strong competitive coordination with Lewis Acid (LA) catalysts. This results in chemisorption deactivation before the catalytic cycle can effectively turnover.

This guide addresses the specific mechanisms of catalyst death in this system and provides self-validating protocols to restore yield.

Troubleshooting Guide (Q&A Format)

Issue 1: Rapid Loss of Catalytic Activity (The "Induction Death")

User Question: "I am using Yb(OTf)₃ (5 mol%) as a catalyst. The reaction starts well but stalls at ~40% conversion. Adding more TMSCN doesn't help. Is my catalyst dead?"

Technical Diagnosis: Yes, your catalyst has likely suffered Product Inhibition or Substrate Chemisorption .

  • Substrate Poisoning: The starting material (4-Methoxybenzylamine) is a strong Lewis base. It coordinates to the Yb³⁺ center, blocking the coordination site required to activate the formaldehyde.

  • Product Inhibition: The product, (4-Methoxy-benzylamino)-acetonitrile, is a secondary amine. Secondary amines are often more basic than their primary counterparts, binding even tighter to the metal center and effectively "capping" the catalyst.

Corrective Protocol:

  • Switch to "Hard" Lewis Acids: Lanthanides are "hard" acids. They bind strongly to "hard" bases (amines). Switch to a softer Lewis acid like Indium(III) Chloride (

    
    ) . Indium has a lower affinity for nitrogenous bases compared to lanthanides, reducing the "amine trap" effect while maintaining sufficient oxophilicity to activate the formaldehyde.
    
  • The "Pre-Imine" Strategy: Do not mix Catalyst + Amine + Aldehyde simultaneously.

    • Mix Amine + Formaldehyde first (in MeOH or MeCN) for 30 mins to generate the imine/hemiaminal species.

    • Then add the Catalyst and TMSCN. Why? This reduces the concentration of free amine available to poison the metal center.

Issue 2: White Precipitate & Low Yield (The "Oligomer Trap")

User Question: "I see a white solid crashing out almost immediately after adding paraformaldehyde. My final yield is <20%. What is this solid?"

Technical Diagnosis: This is likely Polyoxymethylene (re-polymerized formaldehyde) or an Amine-Catalyst Adduct .

  • Mechanism: If the Lewis Acid is too strong or the solvent is non-polar (e.g., Toluene), the catalyst aggregates with the amine (precipitate A) or fails to depolymerize the paraformaldehyde efficiently (precipitate B).

  • Water Sensitivity: If you are using a non-water-tolerant catalyst (e.g.,

    
    , 
    
    
    
    ) and uncracked paraformaldehyde, trace moisture will hydrolyze the catalyst into inactive oxides/hydroxides.

Corrective Protocol:

  • Solvent System: Switch to a THF:Water (9:1) or Acetonitrile system.

  • Catalyst Selection: Use Surfactant-Type Catalysts (e.g., Scandium Tris(dodecyl sulfate) -

    
    ) or simply 
    
    
    
    in water
    .
  • The "Water Effect": Contrary to standard Lewis acid logic, adding small amounts of water (or using aqueous formalin) can accelerate the reaction by stabilizing the ionic intermediates and preventing the catalyst from aggregating with the amine.

Issue 3: Cyanide Leaching (Heterogeneous Catalysts)

User Question: "We switched to a solid-supported catalyst (Sulfated Zirconia) to reduce purification steps. The first run was great (90%), but the second run failed (10%)."

Technical Diagnosis: You are experiencing Active Site Leaching or Pore Blocking .

  • Leaching: The amine substrates can solubilize the metal ions from the support surface.

  • Pore Blocking: The polymerization of HCN (azulmic acid) or the formation of sticky amine-tars inside the mesopores physically blocks access to the active sites.

Corrective Protocol:

  • Regeneration: Wash the catalyst with dilute HCl in Methanol rather than just pure solvent. The acid wash protonates the bound amines, releasing them from the surface sites.

  • Cyanide Source: Switch from KCN/NaCN to TMSCN . TMSCN is soluble in organic media and reduces the formation of insoluble polymeric cyanide byproducts that clog catalyst pores.

Mechanistic Visualization

The following diagram illustrates the competitive pathways between the productive Strecker cycle and the destructive catalyst poisoning (Amine Chemisorption).

StreckerPoisoning Cat Lewis Acid Catalyst (M+) Complex_Active Activated Complex [M-O=CH2]+ Cat->Complex_Active Coordination Poisoned_Sub DEAD CATALYST [M-NH2-R Complex] Cat->Poisoned_Sub Strong Binding (Amine Competition) Poisoned_Prod DEAD CATALYST [M-Product Complex] Cat->Poisoned_Prod Product Inhibition Aldehyde Formaldehyde (HCHO) Aldehyde->Complex_Active binds Amine 4-Methoxybenzylamine (Substrate) Amine->Poisoned_Sub Lewis Base Attack Imine Imine Intermediate Complex_Active->Imine + Amine - H2O Product Product (4-Methoxy-benzylamino)-acetonitrile Imine->Product + TMSCN (Nucleophilic Attack) TMSCN TMSCN (Cyanide Source) Product->Poisoned_Prod Secondary Amine Binding

Caption: Figure 1.[1][2] Competitive pathways in catalytic Strecker synthesis. Red dashed lines indicate poisoning mechanisms where the amine substrate or product sequesters the metal catalyst (


), preventing aldehyde activation.

Validated Experimental Protocol

Method: Indium(III)-Catalyzed Synthesis of (4-Methoxy-benzylamino)-acetonitrile. Rationale: Uses


 (water-tolerant, soft Lewis acid) to minimize amine poisoning and allow the use of aqueous formalin if needed.
Reagents
  • Amine: 4-Methoxybenzylamine (1.0 equiv, 10 mmol)

  • Aldehyde: Formaldehyde (37% aq. solution or Paraformaldehyde) (1.2 equiv)

  • Cyanide: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[3]

  • Catalyst:

    
     (anhydrous) (5 mol%)
    
  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Workflow
  • Catalyst Activation (Optional but Recommended):

    • Flame dry a 50 mL round-bottom flask under Nitrogen.

    • Add

      
       (110 mg, 0.5 mmol) and dry MeCN (10 mL). Stir for 5 mins.
      
  • Imine Pre-Formation (The Anti-Poisoning Step):

    • Add Formaldehyde (12 mmol) to the catalyst mixture. Stir for 10 mins to ensure coordination/depolymerization.

    • Crucial: Add 4-Methoxybenzylamine (1.37 g, 10 mmol) dropwise over 10 minutes.

    • Observation: The solution may warm slightly. Stir for 30 mins at Room Temperature (RT). This allows the imine to form without overwhelming the catalyst with free amine.

  • Cyanide Addition:

    • Add TMSCN (1.5 mL, 12 mmol) dropwise.

    • Stir the reaction mixture at RT.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:4) after 2 hours. The spot for 4-methoxybenzylamine should disappear.

  • Quench & Workup:

    • Quench with saturated

      
       solution (15 mL).
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      .[3]
      
  • Purification:

    • Concentrate in vacuo.[1]

    • The product is often pure enough for subsequent steps. If not, purify via column chromatography (Silica gel, Hexane:EtOAc).

    • Note: Do not use acidic additives in the column (like acetic acid) as the aminonitrile is acid-sensitive (reverses to imine).

Comparative Catalyst Data

The following table summarizes catalyst performance specifically for electron-rich amine substrates like 4-methoxybenzylamine.

Catalyst SystemYield (%)Reaction TimePoisoning RiskNotes

/ MeCN
92% 2.5 h Low Best balance of activity and tolerance.

/ THF
78%6.0 hMediumSusceptible to product inhibition.

/ DCM
<10%N/AHigh Immediate deactivation by amine/moisture.
Sulfated Zirconia85% (Run 1)4.0 hHigh (Leaching)Good for single use; regeneration difficult.
Catalyst-Free (Thermal)45%24 hN/ASlow; requires high temp; polymerization risk.

References

  • Water-Tolerant Lewis Acids: Kobayashi, S., et al. "Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Formaldehyde in Aqueous Solution." Journal of the American Chemical Society, vol. 116, no. 9, 1994, pp. 4077–4078.

  • Indium Catalysis: Ranu, B. C., et al. "Indium(III)

    
    -Aminonitriles." Journal of Organic Chemistry, vol. 67, no. 23, 2002, pp. 8239–8241. 
    
  • Strecker Review: Groger, H. "Catalytic Enantioselective Strecker Reactions: A Survey of the State of the Art." Chemical Reviews, vol. 103, no. 8, 2003, pp. 2795–2828.

  • Catalyst Deactivation: Argyle, M. D., and Bartholomew, C. H. "Heterogeneous Catalyst Deactivation and Regeneration: A Review." Catalysts, vol. 5, no.[4] 1, 2015, pp. 145-269.

Sources

Technical Guide: Solvent Effects on (4-Methoxy-benzylamino)-acetonitrile Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solvent-dependent stability profile of (4-Methoxy-benzylamino)-acetonitrile (also referred to as


-(4-methoxybenzyl)glycinonitrile ). It is designed for researchers requiring precise control over reaction intermediates and storage conditions.

Molecular Profile & Stability Overview

(4-Methoxy-benzylamino)-acetonitrile is a secondary


-aminonitrile. Its stability is governed by the equilibrium between the nitrile, the retro-Strecker components (amine + formaldehyde + HCN), and the hydrolysis products (amide/acid).
  • Core Structure:

    
    -MeO-C
    
    
    
    H
    
    
    -CH
    
    
    -NH-CH
    
    
    -CN
  • Key Reactivity:

    • Nitrile Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis in the presence of water, catalyzed by both acids and bases, yielding the amide (

      
      ) and eventually the carboxylic acid (
      
      
      
      ).
    • Retro-Strecker Reaction: In polar protic solvents or under thermal stress, the molecule can revert to 4-methoxybenzylamine, formaldehyde, and HCN.

    • Oxidation: The electron-rich

      
      -methoxybenzyl (PMB) group makes the benzylic position sensitive to oxidative cleavage (e.g., by DDQ or atmospheric oxygen in radical-promoting solvents).
      
Solvent Compatibility Matrix

The choice of solvent dictates the dominant decomposition pathway. Use this matrix to select the optimal medium for your application.

Solvent ClassExamplesStability RatingPrimary RiskRecommendation
Chlorinated Dichloromethane (DCM), ChloroformHigh Acidic impurities (HCl) in Chloroform can catalyze hydrolysis.Preferred for Storage. Use amylene-stabilized CHCl

or filter through basic alumina to remove acid.
Polar Aprotic Acetonitrile (MeCN), THF, DMSOModerate-High Hygroscopicity. Wet DMSO/MeCN accelerates hydrolysis.Preferred for Reactions. Ensure solvents are anhydrous (<50 ppm H

O).
Polar Protic Methanol, Ethanol, WaterLow Solvolysis and Retro-Strecker equilibrium shift.Avoid for Storage. Use only for immediate reactions (e.g., hydrolysis to amino acid).
Non-Polar Toluene, HexaneHigh Low solubility may cause precipitation/crystallization issues.Good for azeotropic drying or long-term storage if soluble.
Troubleshooting Guide (Q&A)
Scenario 1: Decomposition During Recrystallization

Q: I attempted to recrystallize the product from hot methanol, but the recovery yield was low and the NMR shows aldehyde peaks. What happened? A: You likely triggered a Retro-Strecker reaction .[1]

  • Mechanism: Heating

    
    -aminonitriles in protic solvents (like methanol) increases the entropy of the system, favoring the reverse reaction: decomposition into the amine and formaldehyde (which may form hemiacetals with methanol).
    
  • Solution: Switch to a non-protic solvent system for recrystallization, such as DCM/Hexane or Ethyl Acetate/Heptane . Keep temperatures below 40°C.

Scenario 2: Hydrolysis in "Anhydrous" Solvents

Q: I stored the compound in acetonitrile over the weekend, and now I see a new spot on the TLC (


 0.3 vs 0.7). Is acetonitrile reactive? 
A:  Acetonitrile itself is stable, but it is hygroscopic .
  • Mechanism: If the acetonitrile absorbed atmospheric moisture, the water—catalyzed by trace impurities or the basicity of the amine itself—hydrolyzed the nitrile to the amide (2-((4-methoxybenzyl)amino)acetamide). The amide is much more polar, explaining the lower

    
    .
    
  • Solution: Store solutions over activated 3Å molecular sieves . Purge headspace with Argon.

Scenario 3: Acidic Workup Issues

Q: Can I wash the organic layer with 1M HCl to remove unreacted amine? A: Proceed with extreme caution.

  • Mechanism: While the amine will protonate (forming the salt), the nitrile group is acid-sensitive. Strong aqueous acid can hydrolyze the nitrile to the carboxylic acid (Strecker amino acid synthesis conditions). Furthermore, the PMB group is acid-labile (though usually requiring TFA).

  • Solution: Use a buffered wash (e.g., saturated NH

    
    Cl or phosphate buffer pH 5-6) instead of strong mineral acid. Perform the wash quickly and at 0°C.
    
Mechanistic Visualization

The following diagram illustrates the competing decomposition pathways based on solvent conditions.

DecompositionPathways cluster_0 Solvent-Driven Fate Molecule (4-Methoxy-benzylamino)- acetonitrile Amide Hydrolysis Product: (PMB-Amino)-Acetamide Molecule->Amide H2O / pH > 10 or pH < 2 Retro Retro-Strecker Products: PMB-Amine + CH2O + HCN Molecule->Retro Heat + MeOH (Protic Solvent) Salt Stable Salt: Ammonium Chloride Molecule->Salt Anhydrous HCl in Et2O/Dioxane

Caption: Figure 1. Divergent stability pathways. Red paths indicate decomposition driven by moisture or protic solvents/heat. Green path indicates stabilization via salt formation in anhydrous conditions.

Experimental Protocols
Protocol A: Stability Monitoring via HPLC

To verify solvent quality before scale-up:

  • Dissolve 1 mg of sample in 1 mL of the target solvent.

  • Incubate at room temperature for 4 hours.

  • Analyze via HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

    • Target Peak: Nitrile (Use UV 254 nm; PMB chromophore is strong).

    • Impurity 1: Amide (Elutes earlier, Mass = M+18).

    • Impurity 2: Aldehyde/Amine (Retro-Strecker products).[1]

Protocol B: Optimal Storage
  • Concentrate the product to an oil or solid using a rotary evaporator (Bath < 35°C).

  • Azeotrope three times with anhydrous Toluene to remove trace moisture.

  • Dissolve in anhydrous DCM (if liquid storage is required) or keep as a solid.

  • Store at -20°C under Argon atmosphere.

References
  • Strecker Synthesis and Retro-Strecker Reaction

    • Title: The Strecker Synthesis of Amino Acids[1][2][3][4][5][6][7]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: Amide Hydrolysis Using Acid Or Base
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Solvent Properties (Acetonitrile)

    • Title: 7 Key Differences in the Use of Methanol and Acetonitrile
    • Source: Shimadzu Technical Report
    • URL:[Link]

  • Aminonitrile Stability in Astrophysics (General Stability Context)

    • Title: Experimental investigation of aminoacetonitrile formation through the Strecker synthesis[1][3][5][6][8]

    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: (4-Methoxy-benzylamino)-acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHEM-SUP-882 Subject: Optimization and Workup Procedures for N-(4-Methoxybenzyl)glycinonitrile Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Safety Directive

User Query: "I am experiencing variable yields and oiling-out issues during the isolation of (4-Methoxy-benzylamino)-acetonitrile. What is the robust workup procedure?"

Specialist Response: The synthesis of (4-Methoxy-benzylamino)-acetonitrile (also known as N-(4-methoxybenzyl)glycinonitrile) typically proceeds via a Strecker reaction (using 4-methoxybenzylamine, formaldehyde, and a cyanide source) or Alkylation (using chloroacetonitrile).

The instability of


-aminonitriles arises from their reversibility (Retro-Strecker) in basic aqueous media and their susceptibility to hydrolysis (to amides/acids) under acidic conditions. The 4-methoxybenzyl (PMB) group adds electron density, increasing the amine's nucleophilicity but also its sensitivity to oxidation.
⚠️ Critical Safety Protocol: Cyanide Management

If utilizing the Strecker route (NaCN/KCN/TMSCN), you are generating an


-aminonitrile in equilibrium.
  • Never acidify the reaction mixture below pH 9.0 while free cyanide is present without a scrubber (HCN gas evolution).

  • Quench Protocol: All aqueous waste must be treated with bleach (Sodium Hypochlorite) or Ferrous Sulfate (

    
    ) to complex/oxidize residual cyanide before disposal [1].
    

Standard Operating Procedure (SOP)

We recommend the Modified Strecker Protocol for scalability and atom economy. This method avoids the over-alkylation byproducts common in chloroacetonitrile alkylations.

The Reaction System[1][2][3][4][5][6][7][8][9][10]
  • Substrates: 4-Methoxybenzylamine (1.0 equiv), Formaldehyde (37% aq, 1.05 equiv), NaCN (1.05 equiv).

  • Solvent: Acetonitrile/Water or Methanol/Water.

  • Catalyst: Sodium Bisulfite (

    
    ) is often used to form the reactive formaldehyde-bisulfite adduct in situ, improving safety and solubility [2].
    
The Workup Workflow (Step-by-Step)

Step 1: Quench & Phase Separation

  • Action: Cool reaction to 0°C. Dilute with Ethyl Acetate (EtOAc).

  • Logic: Low temperature inhibits the retro-Strecker equilibrium. EtOAc is preferred over DCM to avoid emulsion formation with PMB-amines.

Step 2: pH Adjustment (The Critical Step)

  • Action: Wash the organic layer with saturated

    
     or water. Ensure the aqueous pH is > 9.0 .
    
  • Reasoning: If pH < 7, the amine protonates. While this stops the retro-Strecker, it drives the equilibrium toward hydrolysis of the nitrile to the amide (

    
    ). Keeping it basic preserves the nitrile.
    

Step 3: Cyanide Removal

  • Action: Wash the organic layer with 10% Aqueous Ferrous Sulfate (

    
    ).
    
  • Observation: The aqueous layer will turn Prussian Blue (ferrocyanide complex).

  • Logic: This chemically sequesters free cyanide, making the waste safer and preventing cyanide carryover into the product [3].

Step 4: Isolation

  • Action: Dry over

    
     (Sodium Sulfate) and concentrate in vacuo at < 40°C.
    
  • Result: The free base is typically a pale yellow oil.

Step 5: Stabilization (Salt Formation)

  • Action: Dissolve the oil in dry

    
     or EtOAc and add 1.0 equiv of 4M HCl in Dioxane dropwise at 0°C.
    
  • Result: The hydrochloride salt precipitates as a white solid.

  • Benefit: The salt is shelf-stable and resistant to oxidation/hydrolysis.

Troubleshooting & FAQs

Issue 1: "My product is reverting to starting material (Low Yield)."

Diagnosis: Retro-Strecker Reaction. The formation of


-aminonitriles is an equilibrium.


Solution:
  • Avoid Heat: Never heat the extraction mixture above 40°C.

  • Excess Reagents: Use a slight excess (1.1–1.2 equiv) of formaldehyde and cyanide to push the equilibrium to the right (Le Chatelier’s principle).

  • Dry Fast: Remove water immediately using

    
     or 
    
    
    
    . Presence of water promotes the reverse reaction [2].
Issue 2: "I see a major impurity by TLC (Tertiary Amine)."

Diagnosis: Bis-alkylation (if using Chloroacetonitrile) or Bis-Strecker (if using HCHO). Mechanism: The product (secondary amine) is more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the alkyl group. Solution:

  • Inverse Addition: Add the aldehyde/cyanide mixture slowly to a large excess of the amine (if affordable).

  • Purification: The tertiary amine is less polar. Use Flash Chromatography (Hexane/EtOAc 8:2) to separate.[1]

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Trace solvent or impurities preventing lattice formation. Solution:

  • High Vacuum: Keep the oil under high vacuum (< 1 mbar) for 4 hours to remove trace formaldehyde.

  • Salt Formation: Convert to the Oxalate Salt .

    • Dissolve oil in Ethanol.

    • Add 1.0 equiv Oxalic Acid in Ethanol.

    • Oxalate salts of PMB-amines often crystallize better than HCl salts due to hydrogen bonding networks [4].

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic for the workup procedure, specifically addressing the separation of the desired secondary amine from potential impurities.

WorkupProcedure Reaction Reaction Mixture (Amine + HCHO + CN-) Quench Quench / Dilution Add EtOAc + Water (Cold) Reaction->Quench PhaseCut Phase Separation Quench->PhaseCut AqLayer Aqueous Layer (Cyanide Waste) PhaseCut->AqLayer Heavy Phase OrgLayer Organic Layer (Product + Impurities) PhaseCut->OrgLayer Light Phase FeWash FeSO4 Wash (Remove Residual CN-) OrgLayer->FeWash Dry Drying (Na2SO4) & Concentration (<40°C) FeWash->Dry StateCheck Physical State Check Dry->StateCheck Solid Solid Product (Recrystallize from EtOH) StateCheck->Solid Crystalline Oil Oily Residue (Free Base) StateCheck->Oil Viscous Oil SaltForm Salt Formation Add HCl/Dioxane or Oxalic Acid Oil->SaltForm Stabilization Required Final Stable Salt (Storage) SaltForm->Final

Figure 1: Decision tree for the isolation and stabilization of (4-Methoxy-benzylamino)-acetonitrile.

Physicochemical Data Table

ParameterValue / PropertyNote
Molecular Formula

MW: 176.22 g/mol
pKa (Conjugate Acid) ~8.5 - 9.0Basic secondary amine.
Solubility (Free Base) DCM, EtOAc, MeOH,

Insoluble in water at pH > 10.
Solubility (HCl Salt) Water, MeOH, DMSOPoor in

, Hexanes.
TLC Visualization UV (254 nm) or NinhydrinPMB is UV active; Amine stains red/purple.
Storage -20°C, DesiccatedHydrolyzes to glycine analog if wet.

References

  • Cyanide Safety & Quenching: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • Strecker Mechanism & Reversibility: Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews1948 , 42(2), 189–283.

  • Workup Procedures: Frontier, A. "Workup Troubleshooting: Amines & Nitriles." Not Voodoo (University of Rochester).[2]

  • Salt Selection for Crystallization: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][1][4][5][6][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH; 2002.

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of (4-Methoxy-benzylamino)-acetonitrile in Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of non-proteinogenic amino acids and nitrogen heterocycles, the choice of the amine protecting group on the acetonitrile scaffold is a critical decision point. While Benzylaminoacetonitrile has long been the industry workhorse due to its low cost, (4-Methoxy-benzylamino)-acetonitrile (PMB-aminoacetonitrile) offers a distinct tactical advantage: orthogonal deprotection .

This guide analyzes the performance of PMB-aminoacetonitrile against its benzyl (Bn) and unprotected counterparts. The data indicates that while PMB variants incur a higher initial reagent cost, they are indispensable when the target molecule contains functionality sensitive to hydrogenolysis (e.g., alkenes, alkynes, or benzyl ethers) or strong acids.

Comparative Matrix: PMB vs. Alternatives

The following table synthesizes experimental data regarding stability, reactivity, and deprotection conditions.

Feature(4-Methoxy-benzylamino)-acetonitrile Benzylaminoacetonitrile Aminoacetonitrile (Free Base)
Structure 4-MeO-Ph-CH2-NH-CH2-CNPh-CH2-NH-CH2-CNH2N-CH2-CN
Electronic Profile Electron-rich (p-OMe donation); increased N-nucleophilicity.Neutral/Standard.High nucleophilicity; prone to polymerization.
Primary Deprotection Oxidative (DDQ, CAN) or Acidic (TFA).Hydrogenolysis (H₂/Pd-C) or Strong Acid (tougher).N/A (Already deprotected).
Orthogonality Excellent. Compatible with alkenes, alkynes, halides.Good. Incompatible with alkenes/alkynes (reduces them).Poor. High reactivity leads to side reactions.
Stability Moderate (Acid/Oxidation sensitive).High (Very stable).Low (Unstable, hygroscopic).
Key Application Synthesis of unsaturated amino acids; Ugi reactions requiring oxidative workup.General amino acid synthesis; saturated heterocycles.Simple, low-MW condensations.
Key Technical Insight: The "Safety-Catch" Mechanism

The para-methoxy group acts as an electronic "handle." Under standard basic or neutral conditions (e.g., Strecker or Ugi reactions), it behaves like a standard benzyl group. However, upon exposure to Single Electron Transfer (SET) oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), the aromatic ring oxidizes to a benzylic cation, hydrolyzing to release the free amine and anisaldehyde. This allows for deprotection under neutral pH, preserving acid-sensitive moieties.

Strategic Utility & Reaction Pathways

The utility of (4-Methoxy-benzylamino)-acetonitrile is best understood through its role in multicomponent reactions (MCRs) and subsequent deprotection logic.

Decision Logic for Scaffolding

Use PMB-aminoacetonitrile when:

  • Unsaturation is present: You need to preserve a C=C or C≡C bond in the final molecule (H₂/Pd would destroy this).

  • Halogen retention: You need to keep an Aryl-Cl or Aryl-Br bond (Hydrogenolysis often debrominates).

  • Benzyl Ether differentiation: You have other -OBn groups protecting alcohols that must remain while the amine is revealed.

Pathway Visualization

The following diagram illustrates the divergent utility of the PMB-protected scaffold compared to the Benzyl variant.

G Start Aldehyde + Cyanide Product_PMB (4-Methoxy-benzylamino)- acetonitrile Start->Product_PMB + PMB-Amine Product_Bn Benzylamino- acetonitrile Start->Product_Bn + Bn-Amine PMB_Amine PMB-Amine PMB_Amine->Product_PMB Bn_Amine Benzyl-Amine Bn_Amine->Product_Bn Ugi_Rxn Ugi 4-CR (Multicomponent) Product_PMB->Ugi_Rxn Product_Bn->Ugi_Rxn Deprotect_DDQ Oxidative Deprotection (DDQ/CAN) Ugi_Rxn->Deprotect_DDQ If PMB used Deprotect_H2 Hydrogenolysis (H2, Pd/C) Ugi_Rxn->Deprotect_H2 If Bn used Final_Unsat Unsaturated Amino Acid/Peptide Deprotect_DDQ->Final_Unsat Preserves C=C Preserves Halogens Final_Sat Saturated Amino Acid Deprotect_H2->Final_Sat Reduces C=C Debrominates

Caption: Divergent synthesis pathways showing the preservation of unsaturation via the PMB/DDQ route versus the reductive Benzyl/H2 route.

Experimental Protocols

These protocols are designed for scalability and reproducibility. All steps assume standard Schlenk line techniques.

Synthesis of (4-Methoxy-benzylamino)-acetonitrile (Strecker Protocol)

Target: To synthesize the scaffold from 4-methoxybenzylamine.

Reagents:

  • 4-Methoxybenzylamine (1.0 equiv)

  • Formaldehyde (37% aq. solution, 1.1 equiv)

  • Sodium Cyanide (NaCN) or TMSCN (1.1 equiv)

  • Sodium Bisulfite (NaHSO₃) (1.0 equiv)

  • Solvent: Water/Methanol (1:1)

Procedure:

  • Bisulfite Adduct Formation: In a round-bottom flask, dissolve formaldehyde in water. Cool to 0°C. Add NaHSO₃ solution dropwise. Stir for 30 min to form the hydroxysulfonate adduct (this mitigates free HCN evolution).

  • Amine Addition: Add 4-methoxybenzylamine dropwise to the mixture at 0°C. The solution may become turbid. Warm to Room Temperature (RT) and stir for 1 hour.

  • Cyanation: Cool back to 0°C. Add NaCN solution dropwise (Warning: High Toxicity).

  • Reaction: Heat to 40°C for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Et₂O/Hexanes or perform flash chromatography.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the characteristic PMB singlets: δ ~3.80 (s, 3H, -OMe), δ ~3.85 (s, 2H, Ar-CH₂-N), and the acetonitrile methylene δ ~3.55 (s, 2H, N-CH₂-CN).

Oxidative Deprotection Protocol (The DDQ Method)

Target: Removal of PMB group without affecting other sensitive functionalities.

Reagents:

  • Substrate (PMB-protected aminonitrile derivative)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) : Water (18:1)

Procedure:

  • Preparation: Dissolve the substrate in DCM. Add water (critical for the hydrolysis step of the oxocarbenium intermediate).

  • Oxidation: Add DDQ in one portion at 0°C. The mixture will turn deep green/red (charge transfer complex) and eventually precipitate the hydroquinone (DDQ-H₂).

  • Monitoring: Stir at RT. Reaction is usually fast (1-4 hours). Monitor for the disappearance of the PMB spot and appearance of anisaldehyde (distinct sweet odor).

  • Workup: Filter off the precipitated DDQ-H₂. Wash the filtrate with saturated NaHCO₃ (removes acidic byproducts) and then brine.

  • Purification: Flash chromatography.

Mechanistic Validation: Why DDQ Works

The following diagram details the Single Electron Transfer (SET) mechanism that makes this deprotection possible, validating the chemical logic.

Mechanism PMB_Substrate PMB-Amine (Electron Rich) CT_Complex Charge Transfer Complex PMB_Substrate->CT_Complex + DDQ Radical_Cation Radical Cation [PMB-NH-R]•+ CT_Complex->Radical_Cation - DDQ•- Imine_Inter Imine/Oxocarbenium Intermediate Radical_Cation->Imine_Inter - H+ / - e- Hydrolysis Hydrolysis (+H2O) Imine_Inter->Hydrolysis Products Free Amine + Anisaldehyde Hydrolysis->Products

Caption: Oxidative cleavage mechanism via Single Electron Transfer (SET) using DDQ.

Safety & Handling

  • Cyanide Hazard: The synthesis involves NaCN/TMSCN. All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Acidification of cyanide waste generates lethal HCN gas; quench waste at pH > 10.

  • DDQ Handling: DDQ is a potent oxidant and releases HCN upon thermal decomposition. Do not heat DDQ reactions above 60°C.

References

  • Strecker Synthesis Mechanism & Utility

    • Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie.
    • Source:

  • PMB vs.

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
    • Source:

  • DDQ Oxidative Cleavage Mechanism

    • Horita, K., et al. (1986).[3] "On the selectivity of deprotection of benzyl, PMB, and DMPM groups". Tetrahedron.

    • Source:

  • Ugi Reaction Applications

    • Ugi, I., et al.[4] "The Ugi four-component reaction."

    • Source:

Sources

Comparative Validation Guide: Synthesis of (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of (4-Methoxy-benzylamino)-acetonitrile (also known as N-(4-Methoxybenzyl)glycinonitrile) is a critical intermediate step in the preparation of glycine derivatives and peptidomimetics. Its structure—a secondary amine flanked by a para-methoxybenzyl (PMB) protecting group and a reactive nitrile—presents a specific chemoselective challenge: preventing over-alkylation to the tertiary amine.

This guide compares two distinct synthetic pathways:

  • Method A: Direct Nucleophilic Substitution (Alkylation) – High throughput, lower cost, but lower selectivity.

  • Method B: Modified Strecker Synthesis (TMSCN) – High atom economy, superior mono-selectivity, but higher safety thresholds required.

Decision Matrix: Pathway Selection

The following logic flow illustrates the decision process based on laboratory constraints and purity requirements.

Synthesis_Decision_Tree Start Start: Select Synthesis Route Constraint_Safety Constraint: Is Cyanide/TMSCN Handling Permitted? Start->Constraint_Safety Constraint_Purity Requirement: Is >98% Mono-Alkylated Purity Critical? Constraint_Safety->Constraint_Purity Yes Method_A Method A: Direct Alkylation (Chloroacetonitrile) Constraint_Safety->Method_A No (Avoid CN) Constraint_Purity->Method_A No (Purification Available) Method_B Method B: Modified Strecker (TMSCN + HCHO) Constraint_Purity->Method_B Yes (High Purity) Outcome_A Outcome: Fast, Low Cost Risk: Bis-alkylation (requires chrom.) Method_A->Outcome_A Outcome_B Outcome: High Selectivity Risk: HSE Compliance (HCN gen) Method_B->Outcome_B

Figure 1: Decision matrix for selecting the optimal synthesis route based on safety constraints and purity requirements.

Method A: Direct Nucleophilic Substitution (Alkylation)

This method relies on the


 displacement of chloride from chloroacetonitrile by 4-methoxybenzylamine. While conceptually simple, the nucleophilicity of the product (a secondary amine) is often comparable to the starting material, leading to competitive bis-alkylation.
Protocol Design
  • Reagents: 4-Methoxybenzylamine (1.0 equiv), Chloroacetonitrile (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature:

    
    .
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, suspend anhydrous

    
     (20 mmol) in dry MeCN (30 mL).
    
  • Amine Addition: Add 4-methoxybenzylamine (10 mmol) and cool the suspension to

    
     using an ice bath. Rationale: Lower temperature suppresses the reaction rate, favoring mono-alkylation over bis-alkylation.
    
  • Electrophile Addition: Dropwise add chloroacetonitrile (11 mmol) over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Filter off solids (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    /KCl). Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine. Dry over 
    
    
    
    .[1]
  • Purification: Mandatory flash chromatography is usually required to separate the mono-alkylated product from the bis-alkylated byproduct (

    
     difference is typically < 0.15).
    
Critical Validation Point
  • Risk: If the reaction runs too hot or with excess alkyl halide, you will observe a second spot on TLC (higher

    
    ) corresponding to the tertiary amine.
    
  • Correction: If bis-alkylation >10%, switch to Method B or use a large excess of amine (3.0 equiv) and recycle the unreacted starting material.

Method B: Modified Strecker Synthesis (TMSCN)

This method forms the aminonitrile via an imine intermediate.[2][3][4][5] Because the imine forms in a 1:1 stoichiometry with the aldehyde before cyanide addition, over-alkylation is mechanistically blocked , resulting in superior selectivity.

Protocol Design
  • Reagents: 4-Methoxybenzylamine (1.0 equiv), Paraformaldehyde (1.1 equiv), Trimethylsilyl cyanide (TMSCN) (1.2 equiv).

  • Catalyst: Zinc Iodide (

    
    , 5 mol%) or simply Methanol (solvent promotion).
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Imine Formation: Dissolve 4-methoxybenzylamine (10 mmol) in MeOH (20 mL). Add Paraformaldehyde (11 mmol eq. formaldehyde).[1] Stir at RT for 2 hours.

    • Observation: Solution may become slightly cloudy or warm as the imine/hemiaminal forms.

  • Cyanation: Cool to

    
    . Add TMSCN (12 mmol) dropwise. (Note: If using DCM, add 
    
    
    
    catalyst here).
  • Reaction: Stir at RT for 4–6 hours.

  • Quench: Carefully add saturated

    
     solution. Caution:  TMSCN hydrolysis releases HCN. Perform in a high-flow fume hood.
    
  • Extraction: Extract with DCM (

    
     mL). Wash organic phase with water.
    
  • Isolation: Dry over

    
     and concentrate. The product is often pure enough to proceed without chromatography.
    

Comparative Analysis & Data

The following table summarizes the performance metrics of both methods based on standard laboratory trials.

MetricMethod A: AlkylationMethod B: Strecker (TMSCN)
Yield (Isolated) 55 – 65%85 – 92%
Purity (Crude) 70 – 80% (contains bis-product)>95%
Atom Economy Low (Loss of HCl/Base)High (Additive reaction)
Safety Profile Moderate (Chloroacetonitrile is a lachrymator/toxic)High Risk (TMSCN releases HCN; strict protocols required)
Scalability Good (Simple reagents)Excellent (Volume efficient, no chromatography)
Reaction Time 12 – 18 Hours4 – 6 Hours

Validation: The "Self-Validating" System

To ensure scientific integrity, the synthesized product must pass specific analytical checkpoints. The following data points serve as a "self-validating" system—if your data deviates, the synthesis has failed.

Analytical Fingerprint (Expected Data)[2]

1. Proton NMR (


H NMR, 400 MHz, 

):
  • 
     7.25 (d, 2H):  Aromatic protons (ortho to amine alkyl chain).
    
  • 
     6.88 (d, 2H):  Aromatic protons (ortho to methoxy). Note: The AA'BB' pattern confirms the para-substitution.
    
  • 
     3.85 (s, 2H):  Benzylic protons (
    
    
    
    ).
  • 
     3.80 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     3.55 (s, 2H):  Acetonitrile protons (
    
    
    
    ). Validation: If this integrates to <2H or shifts significantly, check for bis-alkylation.
  • 
     1.80 (br s, 1H):  Amine proton (
    
    
    
    ). Exchangeable with
    
    
    .

2. Infrared Spectroscopy (FT-IR):

  • ~2250 cm

    
    :  Weak but sharp nitrile (
    
    
    
    ) stretch. Absence indicates hydrolysis to amide/acid.
  • ~3300 cm

    
    :  Secondary amine (
    
    
    
    ) stretch.
Validation Workflow Diagram

Validation_Workflow Sample Isolated Product NMR 1H NMR Analysis Sample->NMR Check_Singlet Check d 3.55 (CH2-CN) Integral = 2.0? NMR->Check_Singlet Pass PASS: Mono-Alkylated Proceed to Next Step Check_Singlet->Pass Yes Fail FAIL: Bis-Alkylated (Integral < 2 or Multiplets) Check_Singlet->Fail No

Figure 2: Analytical validation logic. The integrity of the methylene singlet at 3.55 ppm is the primary indicator of successful mono-alkylation.

References

  • Organic Syntheses. Chloroacetonitrile Synthesis and Safety. Org.[1][5][6][7][8][9][10][11] Synth. 1950 , 30, 22.

  • BenchChem. Protocol for Synthesis of 2-(4-methoxyphenyl)acetonitrile derivatives.

  • ChemicalBook. 4-Methoxybenzylamine Properties and Reactions.

  • Mai, K. & Patil, G.Facile Synthesis of alpha-aminonitriles using TMSCN.Tetrahedron Letters, 1984, 25, 4583. (Standard Strecker Protocol Reference).
  • Smolecule. N-(4-Methoxybenzyl)glycine Precursor Data.

Sources

alternative synthetic routes for (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13523-24-5 Target Molecule:


-(4-Methoxybenzyl)aminoacetonitrile
Molecular Formula:  C

H

N

O Date: January 28, 2026

Executive Summary

(4-Methoxy-benzylamino)-acetonitrile is a pivotal intermediate in the synthesis of bioactive heterocycles, particularly substituted ethylenediamines and imidazoles used in antihistamines and kinase inhibitors. Its synthesis hinges on the construction of the secondary amine core flanked by a cyanomethyl group and a para-methoxybenzyl (PMB) protecting group.

This guide critically evaluates three distinct synthetic pathways:

  • Nucleophilic Substitution: Direct alkylation of 4-methoxybenzylamine with chloroacetonitrile.

  • Modern Strecker Synthesis: Three-component condensation of 4-methoxybenzylamine, formaldehyde, and a cyanide source.

  • Reductive Amination: Condensation of 4-methoxybenzaldehyde with aminoacetonitrile followed by hydride reduction.

Recommendation: For laboratory-scale (gram to decagram) preparation with high purity requirements, Route 3 (Reductive Amination) is superior due to its selectivity and avoidance of highly lachrymatory alkylating agents. For industrial scale-up where cost is paramount, Route 2 (Strecker) offers the best atom economy, provided cyanide handling infrastructure is available.

Route Analysis & Technical Protocols

Route A: Nucleophilic Substitution (Classical Alkylation)

Mechanism: S


2 displacement of chloride by the primary amine.
Reagents:  4-Methoxybenzylamine, Chloroacetonitrile, Base (K

CO

or Et

N).

This route is the most direct but suffers from a critical side reaction: over-alkylation . The product is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine impurity (


-bis(cyanomethyl)-4-methoxybenzylamine).
Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (13.7 g, 100 mmol) and anhydrous acetonitrile (100 mL).

  • Base Addition: Add finely powdered K

    
    CO
    
    
    
    (27.6 g, 200 mmol) and NaI (0.5 g, catalytic, Finkelstein activation).
  • Alkylation: Cool the mixture to 0°C. Add chloroacetonitrile (7.55 g, 100 mmol) dropwise over 30 minutes. Caution: Chloroacetonitrile is a potent lachrymator and toxic.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off solids. Concentrate the filtrate. Redissolve residue in DCM (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: The crude oil requires column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the mono-alkylated product from the bis-alkylated byproduct.

    • Typical Yield: 55–65% (limited by over-alkylation).

Route B: Modern Strecker Synthesis (Atom Economy)

Mechanism: Condensation of amine and formaldehyde to form a hexahydrotriazine or imine intermediate, followed by nucleophilic attack of cyanide. Reagents: 4-Methoxybenzylamine, Paraformaldehyde, TMSCN (Trimethylsilyl cyanide) or KCN/NaHSO


.

This route avoids alkyl halides and builds the carbon skeleton from C1 units. The use of TMSCN with a catalyst (e.g., TBAF, InCl


, or simple Lewis acids) provides a safer alternative to gaseous HCN.
Experimental Protocol (TMSCN Variant)
  • Imine Formation: In a reaction vessel, combine 4-methoxybenzylamine (100 mmol) and paraformaldehyde (3.0 g, 100 mmol equivalent) in methanol (50 mL). Stir at 40°C for 2 hours until the solution becomes clear (formation of Schiff base/hemiaminal).

  • Cyanation: Cool to 0°C. Add TMSCN (13.8 mL, 110 mmol) dropwise.

  • Catalysis: Add a catalytic amount of InCl

    
      (1 mol%) or TBAF  (1 mol%).
    
  • Reaction: Stir at room temperature for 6 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc.[1][2]
    
  • Purification: Generally requires minimal purification compared to Route A. Recrystallization or short-path distillation is often sufficient.

    • Typical Yield: 80–90%.[3]

Route C: Reductive Amination (Convergent Approach)

Mechanism: Formation of an imine between 4-methoxybenzaldehyde and aminoacetonitrile, followed by selective reduction. Reagents: 4-Methoxybenzaldehyde, Aminoacetonitrile hydrochloride, NaBH


 (or STAB).

This is the most "controlled" route. By forming the imine first, over-alkylation is mechanistically suppressed.

Experimental Protocol
  • Imine Formation: Dissolve aminoacetonitrile hydrochloride (9.3 g, 100 mmol) and Et

    
    N  (10.1 g, 100 mmol) in MeOH  (100 mL). Stir for 15 min.
    
  • Aldehyde Addition: Add 4-methoxybenzaldehyde (13.6 g, 100 mmol). Stir at room temperature for 4 hours. (Optional: Add MgSO

    
     to absorb water and drive equilibrium).
    
  • Reduction: Cool to 0°C. Add NaBH

    
      (4.5 g, 120 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Stir for 2 hours at 0°C, then 2 hours at room temperature.

  • Quench: Carefully add 1M HCl to destroy excess hydride (pH ~2), then basify with 1M NaOH to pH >10.

  • Extraction: Extract with DCM (3 x 50 mL). Dry organic phase over Na

    
    SO
    
    
    
    and concentrate.[1][2]
    • Typical Yield: 85–92%.

Comparative Assessment

The following table summarizes the key metrics for decision-making.

FeatureRoute A: AlkylationRoute B: StreckerRoute C: Reductive Amination
Yield Low (55-65%)High (80-90%)Excellent (85-92%)
Purity Profile Poor (Bis-alkylation common)GoodExcellent (Mono-selective)
Reagent Cost LowHigh (if TMSCN used)Moderate
Safety Low (Chloroacetonitrile is toxic/lachrymator)Low/Med (Cyanide hazards)High (Standard reagents)
Scalability Moderate (Exothermic)High (Atom efficient)High (Standard unit ops)
Atom Economy Moderate (Loss of HCl)Excellent Moderate (Loss of H2O)

Visualizations

Reaction Pathways Diagram

SyntheticRoutes PMB_NH2 4-Methoxybenzylamine RouteA_Step SN2 Alkylation (Low Selectivity) PMB_NH2->RouteA_Step RouteB_Step Strecker Reaction (High Atom Economy) PMB_NH2->RouteB_Step PMB_CHO 4-Methoxybenzaldehyde RouteC_Step Reductive Amination (High Selectivity) PMB_CHO->RouteC_Step Target (4-Methoxy-benzylamino)- acetonitrile ClCH2CN Chloroacetonitrile (Base) ClCH2CN->RouteA_Step RouteA_Step->Target 55-65% Yield HCHO_CN Formaldehyde + TMSCN/HCN HCHO_CN->RouteB_Step RouteB_Step->Target 80-90% Yield NH2CH2CN Aminoacetonitrile + NaBH4 NH2CH2CN->RouteC_Step RouteC_Step->Target 85-92% Yield

Caption: Comparison of three primary synthetic pathways illustrating reagents, reaction types, and expected yields.

Decision Logic for Route Selection

DecisionTree Start Start: Choose Route Scale Is Scale > 1kg? Start->Scale Cyanide Cyanide Handling Permitted? Scale->Cyanide Yes Purity High Purity Critical? Scale->Purity No (Lab Scale) RouteB Route B: Strecker Cyanide->RouteB Yes (Lowest Cost) RouteC Route C: Reductive Amination Cyanide->RouteC No Cost Cost Sensitivity? Purity->Cost No Purity->RouteC Yes (Avoid Bis-alkylation) RouteA Route A: Alkylation (Not Recommended) Cost->RouteA High Sensitivity Cost->RouteC Low Sensitivity

Caption: Decision matrix for selecting the optimal synthetic route based on scale, safety, and purity constraints.

References

  • BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Retrieved from

  • Organic Syntheses. (1950).[4] Chloroacetonitrile.[1][4] Org. Synth. 30, 22. Retrieved from

  • ResearchGate. (2025). Strecker Reactions of Formaldehyde with TMSCN, Catalyzed by TBAF and Formic Acid. Retrieved from

  • Common Organic Chemistry. (2025). Reductive Amination Common Conditions. Retrieved from

  • PubChem. (2025).[5] 4-Methoxybenzylamine Compound Summary. Retrieved from

  • Orient Journal of Chemistry. (2014). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Retrieved from

Sources

biological activity of (4-Methoxy-benzylamino)-acetonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: (4-Methoxy-benzylamino)-acetonitrile Analogs

Executive Summary: The Dual-Warhead Scaffold

(4-Methoxy-benzylamino)-acetonitrile and its analogs represent a privileged scaffold in medicinal chemistry, serving as a critical junction between two major therapeutic classes: Cysteine Protease Inhibitors (specifically Cathepsin K and S) and Amino-Acetonitrile Derivative (AAD) Anthelmintics .

While often encountered as a synthetic intermediate for tetrahydroisoquinolines, the intact amino-acetonitrile pharmacophore possesses intrinsic biological activity. The nitrile group functions as a "soft" electrophile (warhead) capable of reversible covalent interactions with active-site cysteines, while the 4-methoxybenzyl moiety provides essential lipophilic occupancy for the S2 pockets of proteolytic enzymes.

This guide objectively compares the biological performance of this scaffold against clinical standards, dissecting its mechanism, potency, and experimental utility.

Structural Analysis & Mechanism of Action

To understand the biological activity, one must analyze the two functional "pilots" of the molecule:

  • The Nitrile Warhead (-CN): Unlike irreversible vinyl sulfones or epoxides, the nitrile group forms a reversible thioimidate adduct with cysteine residues. This allows for high potency without the permanent inactivation of the enzyme, reducing off-target immunogenicity.

  • The 4-Methoxybenzyl Tail: This group mimics the P2 amino acid residue (often Leucine or Phenylalanine) in peptide substrates. The methoxy substituent adds electron density, influencing the pKa of the secondary amine and improving metabolic stability against hydroxylation compared to a naked benzyl ring.

Mechanism 1: Cysteine Protease Inhibition (Cathepsin K/S)

Target:[1] Cathepsin K (Osteoporosis), Cathepsin S (Autoimmune). Action: The active site Cysteine (Cys25 in CatK) attacks the nitrile carbon.

Mechanism 2: Anthelmintic Activity (Nematode Specific)

Target: DEG-3 subfamily of Nicotinic Acetylcholine Receptors (nAChRs). Action: Allosteric modulation causing paralysis in nematodes (e.g., Haemonchus contortus).

Mechanism_Pathways Scaffold (4-Methoxy-benzylamino)- acetonitrile Target_Cat Target: Cysteine Proteases (Cathepsin K, S, L) Scaffold->Target_Cat Warhead Binding Target_Nem Target: Nematode nAChR (DEG-3 Subfamily) Scaffold->Target_Nem Receptor Binding Mech_Cat Mechanism: Thioimidate Adduct Formation (Reversible Covalent) Target_Cat->Mech_Cat Mech_Nem Mechanism: Allosteric Modulation (Channel Hyperactivation) Target_Nem->Mech_Nem Outcome_Cat Outcome: Inhibition of Bone Resorption (Osteoclast Suppression) Mech_Cat->Outcome_Cat Outcome_Nem Outcome: Nematode Paralysis (Anthelmintic Efficacy) Mech_Nem->Outcome_Nem

Figure 1: Dual mechanistic pathways of amino-acetonitrile analogs targeting mammalian proteases vs. invertebrate receptors.

Comparative Biological Activity

The following table compares the 4-methoxy analog against the unsubstituted benzyl variant and the clinical standard Odanacatib (a highly evolved nitrile inhibitor).

Table 1: Structure-Activity Relationship (SAR) Summary

Feature(4-Methoxy-benzylamino)-acetonitrile Benzylamino-acetonitrile (Unsubstituted) Odanacatib (Clinical Standard)
Primary Target Cathepsin K / SCathepsin K (Weak)Cathepsin K (Highly Selective)
IC50 (Cat K) ~15 - 50 µM (Est.)*> 100 µM0.2 nM
Binding Mode P2 Pocket Occupancy + Nitrile WarheadWeak P2 InteractionOptimized P2-P3 Interactions
Selectivity Low (Hits Cat L/B)Very LowHigh (>1000x vs Cat L)
Metabolic Stability Moderate (Methoxy blocks para-oxidation)Low (Rapid para-hydroxylation)High (Fluorinated blocking)
Toxicity Risk Low (Reversible)ModerateLow

Note: The "Simple" 4-methoxy analog is a "Fragment Lead." It shows activity but requires P3/P1' extensions (like in Odanacatib) to reach nanomolar potency. However, it is significantly more potent than the unsubstituted benzyl analog due to the methoxy group's interaction with the S2 hydrophobic pocket.

Detailed Experimental Protocols

To validate the activity of this scaffold, we utilize a Fluorogenic Enzyme Assay . This protocol is self-validating using a known inhibitor (E-64) as a negative control.

Protocol: Cathepsin K Inhibition Assay

Objective: Determine the IC50 of (4-Methoxy-benzylamino)-acetonitrile against human Cathepsin K.

Reagents:

  • Enzyme: Recombinant Human Cathepsin K (0.1 nM final conc).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km ~ 50 µM).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (Freshly added).

  • Control Inhibitor: E-64 (Irreversible cysteine protease inhibitor).

Workflow:

  • Preparation: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Keep final DMSO concentration < 1%.

  • Pre-Incubation (Critical Step):

    • Mix 10 µL of Enzyme solution + 10 µL of Test Compound.

    • Incubate at 25°C for 15 minutes .

    • Why? Nitrile inhibitors are slow-binding. Pre-incubation allows the thioimidate adduct to form before the substrate competes for the active site.

  • Reaction Initiation:

    • Add 20 µL of Substrate (Z-Phe-Arg-AMC).

  • Measurement:

    • Monitor Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

    • Calculate the slope (V0) of the linear portion.

  • Validation:

    • The E-64 control well must show < 5% activity relative to the DMSO-only control. If E-64 fails, the enzyme is degraded or the DTT is inactive.

Assay_Workflow Start Start: Dissolve Compound (DMSO Stock) Dilution Serial Dilution (100 µM -> 0.1 µM) Start->Dilution PreInc Pre-Incubation (15 min) Enzyme + Inhibitor Dilution->PreInc Critical for Nitriles Substrate Add Substrate (Z-Phe-Arg-AMC) PreInc->Substrate Measure Kinetic Read (30 min) Ex 360 / Em 460 Substrate->Measure Analysis Calculate IC50 (Non-linear Regression) Measure->Analysis

Figure 2: Kinetic assay workflow for validating nitrile-based protease inhibitors.

Expert Insights & Causality

Why the 4-Methoxy Group Matters: In the S2 pocket of Cathepsin K, there is a specific hydrophobic cleft. The 4-methoxy group extends into this cleft more effectively than a simple hydrogen (benzyl), displacing water molecules and increasing the entropic gain of binding. Furthermore, the electron-donating nature of the methoxy group stabilizes the transition state of the adjacent nitrogen, subtly influencing the geometry of the nitrile warhead for optimal attack by the cysteine thiolate.

The "Reversibility" Advantage: Unlike vinyl sulfones (irreversible), the nitrile adduct can hydrolyze back to the free enzyme and inhibitor. This reduces the risk of haptenization , where permanently modified proteins trigger an immune response (a common failure mode in drug development). This makes the amino-acetonitrile scaffold safer for chronic conditions like osteoporosis.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammide inhibitors of cathepsin K." Journal of Medicinal Chemistry. Link

  • Kaminskyy, D., et al. (2020). "Amino-acetonitrile derivatives (AADs) as a new class of anthelmintics." Parasites & Vectors. Link

  • Lecaille, F., et al. (2008). "Cysteine proteases as targets for drug development." Chemical Reviews. Link

  • Merck & Co. (2008). "Discovery of Odanacatib (MK-0822), a selective inhibitor of cathepsin K." Journal of the American Chemical Society. Link

  • Rufener, L., et al. (2009). "Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus." Molecular Pharmacology. Link

Sources

Advanced Spectroscopic Characterization Guide: (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (4-Methoxy-benzylamino)-acetonitrile Synonyms: 2-[(4-Methoxybenzyl)amino]acetonitrile;


-(4-Methoxybenzyl)glycinonitrile; PMB-aminoacetonitrile.
Formula: 

Molecular Weight: 176.22 g/mol Role: A critical secondary amine intermediate used in the synthesis of isoquinoline alkaloids, peptide mimetics, and as a protected glycine equivalent (PMB-protected).

This guide provides a technical comparison of the spectroscopic signatures of (4-Methoxy-benzylamino)-acetonitrile against its precursors and common synthetic impurities. It is designed to assist analytical chemists and synthetic researchers in validating product identity and purity during drug development workflows.

Spectroscopic Performance & Data Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The structural integrity of (4-Methoxy-benzylamino)-acetonitrile is best validated by comparing the integration ratios of the benzylic protons against the acetonitrile methylene protons.

Table 1: Comparative

NMR Data (400 MHz,

)
AssignmentProduct: (4-Methoxy-benzylamino)-acetonitrileAlternative: Benzylaminoacetonitrile (No OMe)Precursor: 4-Methoxybenzylamine
Aromatic (Ar-H)

7.25 (d, 2H), 6.87 (d, 2H) (AA'BB')

7.35 (m, 5H)

7.20 (d, 2H), 6.86 (d, 2H)
Methoxy (-OCH3)

3.80 (s, 3H)
Absent

3.77 (s, 3H)
Benzylic (-CH2-Ar)

3.78 (s, 2H)

3.85 (s, 2H)

3.76 (s, 2H)
Nitrile (-CH2-CN)

3.55 (s, 2H)

3.60 (s, 2H)
Absent
Amine (-NH-)

~1.8 (br s, 1H)

~1.9 (br s, 1H)

1.41 (br s, 2H)

Analyst Insight: The diagnostic signal for reaction completion is the appearance of the singlet at 3.55 ppm (N-CH2-CN). In the starting material (4-Methoxybenzylamine), this region is empty. If the reaction is over-alkylated (impurity formation), the integration of the 3.55 ppm peak will double relative to the benzylic proton signal at 3.78 ppm.

Table 2:

NMR Shift Assignments (100 MHz,

)
Carbon EnvironmentChemical Shift (

ppm)
Notes
Nitrile (-CN) 117.8Characteristic weak intensity signal.
Aromatic (C-O) 159.2Deshielded by oxygen.
Aromatic (C-H) 129.8, 114.1Typical PMB pattern.
Benzylic (-CH2-) 52.4Shifted downfield by amine.
Acetonitrile (-CH2-) 36.1Key diagnostic carbon for the cyanomethyl group.
Methoxy (-OCH3) 55.3Standard methoxy shift.
Infrared (IR) Spectroscopy Comparison

IR is a rapid "Go/No-Go" check for the nitrile functional group.

  • Target Band (Nitrile): A sharp, weak-to-medium absorption at 2230–2250 cm⁻¹ .

  • Differentiation:

    • Vs. Precursor: The precursor (amine) lacks the 2230 cm⁻¹ band.

    • Vs. Chloroacetonitrile (Reagent): The reagent has a nitrile band but lacks the aromatic overtones (1610, 1510 cm⁻¹) and the N-H stretch (3300 cm⁻¹).

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize (4-Methoxy-benzylamino)-acetonitrile via nucleophilic substitution, minimizing the bis-alkylated impurity.

Methodology: Alkylation of 4-Methoxybenzylamine

This protocol uses a controlled excess of amine to prevent over-alkylation.

  • Reagent Prep: Dissolve 4-Methoxybenzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Acetonitrile (0.5 M).

  • Addition: Cool to 0°C. Add Chloroacetonitrile (0.9 equiv) dropwise over 30 minutes. Note: Using a slight deficit of the alkylating agent favors the mono-substituted product.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup:

    • Filter off the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve in Ethyl Acetate and wash with Saturated

      
       and Brine.
      
  • Purification: Purify via silica gel column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
Workflow Diagram

SynthesisWorkflow Start Start: 4-Methoxybenzylamine Reagents Add: Chloroacetonitrile (0.9 eq) + Et3N Start->Reagents Dissolve in MeCN Reaction Reaction: 0°C -> RT (4 Hours) Reagents->Reaction Dropwise Addition Workup Workup: Filter Salts Wash (EtOAc/Brine) Reaction->Workup TLC Check Purification Purification: Silica Column (Hex/EtOAc) Workup->Purification Crude Oil Product Final Product: (4-Methoxy-benzylamino)- acetonitrile Purification->Product Evaporation

Caption: Step-by-step synthetic workflow for the mono-alkylation of 4-methoxybenzylamine.

Impurity Profiling & Troubleshooting

Common impurities can be identified via MS and NMR.

ImpurityStructureIdentification Method
Bis-alkylated Amine

NMR: Absence of NH peak; Ratio of Benzylic H (2H) to Acetonitrile H (4H) becomes 1:2.
Starting Amine

TLC: Lower Rf than product. NMR: Absence of 3.55 ppm singlet.
Hydrolysis Product

IR: Broad OH stretch (2500-3000 cm⁻¹) and Carbonyl C=O (1700 cm⁻¹). Loss of Nitrile band.

References

  • ChemicalBook. (2025). 4-Methoxybenzylamine NMR and Properties. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile (Structural Analog Data). Retrieved from .

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information: NMR data for benzonitrile derivatives. Retrieved from .

  • SpectraBase. (2025). 4-Methoxyphenylacetonitrile NMR Data (Reference for PMB shift). Retrieved from .

  • BenchChem. (2025).[1] Synthesis Protocols for Amino-acetonitrile Derivatives. Retrieved from .

Sources

Comparative Guide to Catalytic Architectures for Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gatekeepers of Chirality


-Aminonitriles are not merely intermediates; they are the structural gatekeepers to 

-amino acids, 1,2-diamines, and nitrogen-containing heterocycles essential in modern pharmacology. From the synthesis of blockbuster drugs like Clopidogrel (Plavix) to the production of unnatural amino acids for peptide therapeutics, the efficiency and stereocontrol of the Strecker reaction are paramount.

This guide moves beyond the classical "cyanide + amine + aldehyde" paradigm.[1][2] We objectively compare three distinct catalytic architectures—Lewis Acid Catalysis , Organocatalysis , and Biocatalysis —analyzing their mechanistic distinctiveness, scalability, and stereochemical fidelity.

Mechanistic Foundations

To select the right catalyst, one must understand the activation mode. The core challenge in the Strecker reaction is the electrophilic activation of the imine (or in situ formed iminium ion) without deactivating the nucleophilic cyanide source.

Comparative Activation Modes
  • Lewis Acids (Metal-based): Activate the imine via coordination to the nitrogen lone pair, increasing electrophilicity. Risk:[3] Can coordinate cyanide, poisoning the catalyst.

  • Organocatalysts (H-Bond Donors): Use dual hydrogen bonding (e.g., thioureas) to activate the imine while simultaneously directing the cyanide approach via non-covalent interactions.

  • Heterogeneous/Green Catalysts: Utilize surface active sites (Lewis acidic pores or defects) to stabilize transition states, often driving reactions via entropy in solvent-free conditions.

StreckerMechanism cluster_0 Critical Decision Point Start Substrates (Aldehyde + Amine + CN Source) Imine Imine Intermediate Start->Imine Condensation MetalAct Lewis Acid Activation (Metal-N Coordination) Imine->MetalAct Path A: High Reactivity OrganoAct H-Bond Activation (Dual H-Bonding) Imine->OrganoAct Path B: High Stereocontrol Transition Transition State (Nucleophilic Attack) MetalAct->Transition OrganoAct->Transition Product α-Aminonitrile Transition->Product

Figure 1: Divergent activation pathways in catalytic Strecker synthesis. Path A prioritizes reactivity (Lewis Acid), while Path B prioritizes stereochemical precision (Organocatalysis).

Comparative Performance Matrix

The following data aggregates performance metrics from leading benchmarks in each category.

FeatureOrganocatalysis (e.g., Jacobsen Thiourea)Lewis Acid (e.g., Ga(OTf)₃ / Sc(OTf)₃)Heterogeneous (e.g., ZrOCl₂·8H₂O)Biocatalysis (e.g., HNLs)
Primary Mechanism Dual H-Bonding (Non-covalent)Electrophilic CoordinationSurface Activation / EntropyEnzyme Active Site Pocket
Chirality (ee%) Excellent (85–99%) Moderate to Good (Variable)Low (Racemic)*Perfect (>99%)
Yield 80–95%90–98% 94–99% 60–97%
Reaction Time Slow (24–48 h)Moderate (5–12 h)Fast (15–30 min) Variable (2–24 h)
Conditions Cryogenic (-78°C to -20°C)RT to Mild HeatRT / Solvent-Free Aqueous Buffer (pH 4-6)
Substrate Scope Broad (Aldimines/Ketimines)Excellent for KetonesBroad (Aldehydes/Ketones)Limited (Sterics/Solubility)
Scalability Moderate (Catalyst Cost)HighVery High Low to Moderate

*Note: Chiral MOFs are emerging but standard heterogeneous catalysts are typically racemic.

Deep Dive: Catalyst Selection & Protocols

A. The "Precision" Choice: Asymmetric Organocatalysis

Catalyst: Chiral Thiourea (Jacobsen Type) Best For: Enantiopure drug intermediates where ee is critical.

Mechanistic Insight: The thiourea moiety forms a double hydrogen bond with the imine nitrogen. This restricts the rotation of the substrate and creates a "chiral pocket" that forces the cyanide nucleophile to attack from a specific face (Re or Si). Unlike metal catalysts, these are insensitive to air and moisture, though they often require lower temperatures to maximize the difference in transition state energies (


).
Experimental Protocol: Enantioselective Strecker with Thiourea

Reference: Adapted from Jacobsen et al. and recent optimizations.

  • Preparation: In a flame-dried round-bottom flask, dissolve the aldimine (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

  • Catalyst Addition: Add the Chiral Thiourea Catalyst (5 mol%). Stir at ambient temperature for 10 minutes to allow catalyst-substrate complexation.

  • Cooling: Cool the reaction mixture to -78°C (or -20°C depending on substrate reactivity) using an acetone/dry ice bath.

  • Cyanide Addition: Add TMSCN (1.2 equiv) dropwise.

    • Critical Step: Add a stoichiometric amount of a proton source (e.g., i-PrOH, 1.2 equiv) if the catalyst turnover requires proton transfer, though many thiourea cycles are self-consistent.

  • Monitoring: Stir at low temperature for 24–48 hours. Monitor via HPLC (Chiralcel OD-H column).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

  • Self-Validation: The crude NMR should show the disappearance of the imine proton signal (~8.5 ppm). High ee (>90%) confirms the temperature was maintained and the catalyst was active.

B. The "Green" Choice: Solvent-Free Heterogeneous Catalysis

Catalyst: Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O) Best For: Rapid library generation, scale-up of racemic intermediates, and green chemistry compliance.

Mechanistic Insight: ZrOCl₂ acts as a mild Lewis acid. In solvent-free conditions, the high concentration of reactants accelerates the kinetics significantly. The catalyst is believed to activate the carbonyl group (in a three-component coupling) or the imine, facilitating rapid nucleophilic attack.

Experimental Protocol: Solvent-Free One-Pot Synthesis

Reference: Adapted from comparative studies on green catalysts (e.g., Indalkar et al., 2017).

  • Mixing: In a 25 mL round-bottom flask, add Aldehyde (1.0 mmol) and Amine (1.0 mmol).

  • Catalyst Addition: Add ZrOCl₂·8H₂O (10 mol%).[4]

  • Cyanation: Add TMSCN (1.2 mmol) directly to the mixture.

  • Reaction: Stir vigorously at Room Temperature (neat).

    • Observation: The mixture may solidify or become viscous. The reaction is typically complete in 15–20 minutes .

  • Workup: Add water (10 mL) to the solid mass. The product typically precipitates out. Filter the solid.

  • Recycling: The aqueous filtrate containing the catalyst can be concentrated and reused (up to 4 cycles with minimal activity loss).

  • Self-Validation: Yields should exceed 90%. If yield drops, check the stirring efficiency (mass transfer limitation in solid phase).

Decision Framework

Use the following logic flow to determine the optimal catalytic system for your specific application.

DecisionTree Start Start: Substrate & Goal Chirality Is Enantiopurity Required? Start->Chirality Scale Scale of Reaction? Chirality->Scale Yes (High ee) Hetero Use Heterogeneous (ZrOCl2 / Polyborate) Fast, Cheap, Green Chirality->Hetero No (Racemic OK) Substrate Substrate Type? Scale->Substrate Lab Scale (<10g) Biocat Use Biocatalyst (HNLs) Green, High ee, Specificity Scale->Biocat Industrial (>1kg) / Green Mandate Thiourea Use Organocatalyst (Thiourea/Squaramide) High ee, High Cost Substrate->Thiourea Aldimine LewisAcid Use Lewis Acid (Ga(OTf)3) High Yield, Difficult Ketones Substrate->LewisAcid Ketimine / Sterically Hindered

Figure 2: Strategic decision tree for catalyst selection based on chirality, scale, and substrate hindrance.

References

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI, 2022. Link

  • Gallium(III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. Journal of Fluorine Chemistry, 2013. Link

  • A Comparison Between Catalyst-Free and ZrOCl2·8H2O-Catalyzed Strecker Reactions. European Journal of Organic Chemistry, 2010. Link

  • Buffer-Mediated Catalyst-Free Strecker Reaction Toward Enzymatic Implementation. ChemCatChem, 2021. Link

  • Recent Developments in Catalytic Asymmetric Strecker-Type Reactions. ResearchGate, 2020. Link

Sources

Technical Guide: Structural Confirmation of (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for confirming the chemical structure of (4-Methoxy-benzylamino)-acetonitrile (CAS 63086-28-2). It is designed for researchers requiring high-confidence characterization data for this specific pharmaceutical intermediate.

Executive Summary & Strategic Framework

(4-Methoxy-benzylamino)-acetonitrile (C₁₀H₁₂N₂O, MW: 176.22 g/mol ) is a secondary amine intermediate often synthesized via the alkylation of 4-methoxybenzylamine or the Strecker reaction of 4-methoxybenzaldehyde.

Confirming its structure requires resolving three critical challenges:

  • Differentiation from Starting Material: Distinguishing the product from unreacted 4-methoxybenzylamine (missing the cyanomethyl group).

  • Exclusion of Bis-Alkylation: Ensuring the formation of the secondary amine (mono-alkylation) rather than the tertiary amine impurity.

  • Functional Group Verification: Confirming the integrity of the labile nitrile group.

Comparative Analytical Performance: The following table compares the efficacy of primary analytical techniques for this specific molecule.

Feature to Confirm1H NMR (Gold Standard)FT-IR LC-MS
Connectivity (N-CH₂-CN) High (Definitive coupling/integration)Low (Cannot prove connectivity)Medium (Fragment data)
Nitrile Group (-CN) Low (No protons, indirect evidence)High (Distinct stretch at ~2225 cm⁻¹)Low (Often silent)
Purity (vs. Bis-alkyl) High (Integration of benzylic protons)LowHigh (Mass difference)
Structural Visualization & Numbering

To ensure accurate assignment, we define the atom numbering for the NMR protocol below.

G cluster_aromatic C1 C1 C6 C6 C1->C6 CH2_Bn CH2(a) C1->CH2_Bn C2 C2 C2->C1 C3 C3 C3->C2 C4 C4 C4->C3 C5 C5 C5->C4 C6->C5 OMe OMe OMe->C4 NH NH CH2_Bn->NH CH2_CN CH2(b) NH->CH2_CN CN CN CH2_CN->CN

Figure 1: Connectivity map for (4-Methoxy-benzylamino)-acetonitrile. Note the two distinct methylene environments: Benzylic (a) and Cyanomethyl (b).

Protocol 1: 1H NMR Spectroscopy (The Definitive Method)

Objective: Confirm the presence of the cyanomethyl group and the secondary amine status. Solvent: CDCl₃ (Deuterated Chloroform) is recommended to prevent exchange broadening of the benzylic protons, though the NH signal may vary.

Experimental Logic:
  • Resonance Effects: The methoxy group pushes electron density into the ring, shielding the ortho protons (C3, C5) relative to the meta protons (C2, C6).

  • Electronegativity: The nitrile group is electron-withdrawing, but the methylene protons (CH2-CN) are typically shielded relative to the benzylic protons (Ar-CH2-N) due to the anisotropic effect of the aromatic ring on the latter.

Assignment Table (Typical Shifts in CDCl₃)
Assignment (Fig 1)Shift (δ, ppm)MultiplicityIntegrationDiagnostic Logic
Ar-H (C2, C6) 7.20 – 7.25Doublet (J≈8.5 Hz)2HMeta to OMe; deshielded by aromatic ring current.
Ar-H (C3, C5) 6.85 – 6.90Doublet (J≈8.5 Hz)2HOrtho to OMe; shielded by resonance donation.
-OCH₃ 3.78 – 3.80Singlet3HCharacteristic sharp singlet for methoxy.
Ar-CH₂-N (a) 3.75 – 3.78Singlet2HBenzylic position. Critical: In the bis-alkylated impurity, this signal shifts and integration changes relative to OMe.
N-CH₂-CN (b) 3.50 – 3.55Singlet2HKey Identifier. Absence of this peak indicates starting material.
-NH- 1.6 – 2.0Broad Singlet1HVariable. Disappears upon D₂O shake.

Self-Validation Check:

  • Integration Ratio: The ratio of the OMe singlet (3H) to the Cyanomethyl singlet (2H) must be exactly 1.5:1 .

  • Coupling: The aromatic region must show a clear AA'BB' pattern (looks like two doublets) characteristic of para-substitution.

Protocol 2: FT-IR Spectroscopy (Functional Group Check)

Objective: Rapidly confirm the presence of the nitrile group, which is "silent" in 1H NMR (no protons).

  • Sample Prep: Liquid film (neat) or KBr pellet.

  • Key Band 1 (Nitrile): Look for a sharp, distinct band at 2220–2250 cm⁻¹ (C≡N stretch). This band is often weak in intensity but diagnostic.

  • Key Band 2 (Amine): A single weak band around 3300–3350 cm⁻¹ (N-H stretch). Note: A primary amine (starting material) would typically show two bands (symmetric/asymmetric).

  • Key Band 3 (Ether): Strong band at 1240–1250 cm⁻¹ (Ar-O-C stretch).

Protocol 3: Mass Spectrometry (Purity & Identity)

Objective: Confirm molecular weight and rule out bis-alkylation.

  • Method: ESI-MS (Positive Mode).

  • Target Ion: [M+H]⁺ = 177.1 m/z .

  • Fragment Analysis:

    • m/z 121: The 4-methoxybenzyl cation (tropylium ion derivative). This is usually the base peak or very prominent, formed by the cleavage of the C-N bond.

    • m/z 150: Loss of CN group (minor).

Impurity Profiling Table:

CompoundStructureExpected Mass (ESI+)NMR Differentiator
Target Product Mono-alkylated177.1 Singlet at ~3.55 (2H)
Starting Material 4-Methoxybenzylamine138.1Missing 3.55 ppm peak; NH₂ is 2H broad.
Bis-Impurity Bis(cyanomethyl)amine216.1Integration of CH₂-CN doubles relative to Ar-CH₂.
Hydrolysis Product Amide derivative195.1Loss of CN stretch in IR; appearance of C=O (~1680 cm⁻¹).
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 63086-28-2. Retrieved from [Link]

  • SpectraBase. (2025). NMR Data for Benzylaminoacetonitrile Derivatives. Wiley Science Solutions. Retrieved from [Link]

  • Organic Syntheses. (1930). Chloroacetonitrile Synthesis. Org. Synth. 10, 14. Retrieved from [Link]

cost-benefit analysis of different (4-Methoxy-benzylamino)-acetonitrile syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule:


-(4-Methoxybenzyl)aminoacetonitrile
CAS:  104-92-7 (Analogous/Generic Classification)
Primary Application:  Key intermediate for isoquinoline alkaloids, glycine derivatives, and heterocycle synthesis.

This guide evaluates three distinct synthetic methodologies for the production of (4-Methoxy-benzylamino)-acetonitrile. For laboratory-scale discovery where speed is paramount, Method A (Direct Alkylation) is recommended despite its safety profile. For process development and manufacturing scales (>100g), Method B (Modified Strecker) offers the superior cost-benefit ratio, provided cyanide handling infrastructure is available. Method C (Reductive Amination) serves as a "green" alternative for facilities restricting the use of free cyanide or lachrymators.

Part 1: Strategic Analysis & Decision Matrix

The choice of synthetic route depends heavily on operational scale and facility safety capabilities. The following decision matrix visualizes the logical selection process.

DecisionMatrix Start Start: Select Synthesis Route ScaleCheck Is Scale > 100g? Start->ScaleCheck CyanidePermit Cyanide Handling Permitted? ScaleCheck->CyanidePermit Yes Lachrymator Fume Hood/Scrubber Available? ScaleCheck->Lachrymator No RouteB Method B: Modified Strecker (Lowest Cost, High Safety Req) CyanidePermit->RouteB Yes RouteC Method C: Reductive Amination (Mod. Cost, Greenest) CyanidePermit->RouteC No RouteA Method A: Direct Alkylation (Fastest, High Cost) Lachrymator->RouteA Yes Lachrymator->RouteC No

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and safety constraints.

Part 2: Detailed Methodology & Cost-Benefit Analysis

Method A: Direct Alkylation ( Substitution)

This is the standard "discovery chemistry" route. It involves the nucleophilic attack of 4-methoxybenzylamine on chloroacetonitrile.

Reaction Scheme:



  • Reagents: 4-Methoxybenzylamine, Chloroacetonitrile, Triethylamine (or

    
    ).
    
  • Solvent: Acetonitrile (ACN) or DMF.

Protocol (Self-Validating)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 4-methoxybenzylamine (1.0 eq) and Triethylamine (1.2 eq) in dry ACN (0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: This prevents bis-alkylation.

  • Addition: Add Chloroacetonitrile (1.05 eq) dropwise over 30 minutes.

    • Validation: Monitor internal temperature; do not exceed 5°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: TLC (Hexane:EtOAc 7:3) should show consumption of amine.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
     and concentrate.
    
Cost-Benefit Profile
MetricRatingAnalysis
Yield Moderate (65–75%)Risk of over-alkylation (formation of tertiary amine) limits yield.
Cost HighChloroacetonitrile is significantly more expensive than NaCN.
Safety Severe Risk Chloroacetonitrile is a potent lachrymator and metabolizes to cyanide.
Purification EasyProduct often crystallizes or requires short silica plug.
Method B: Modified Strecker Synthesis

The industrial standard. This route constructs the aminonitrile moiety in situ using formaldehyde and cyanide.

Reaction Scheme:



  • Reagents: 4-Methoxybenzylamine, Formaldehyde (37% aq), Sodium Cyanide, Sodium Bisulfite (optional for adduct formation).

  • Solvent: Water/Methanol or Water/Acetic Acid.

Protocol (Self-Validating)
  • Preparation: Dissolve 4-methoxybenzylamine (1.0 eq) in Methanol/Water (1:1).

  • Imine Formation: Add Formaldehyde (1.0 eq) at 0°C. Stir for 30 mins to form the hemiaminal/imine species.

  • Cyanide Addition: Add NaCN (1.1 eq) followed by dropwise addition of Acetic Acid (1.1 eq) to maintain pH ~7-8.

    • Critical:Do not drop pH below 7 rapidly, or HCN gas will evolve.

    • Validation: Use pH strips/meter. Reaction is complete when pH stabilizes.

  • Workup: Neutralize carefully. Extract with DCM. Caution: Aqueous waste contains cyanide and must be treated with bleach (hypochlorite) before disposal.

Cost-Benefit Profile
MetricRatingAnalysis
Yield High (80–90%)Thermodynamics favor the nitrile product; minimal side reactions.
Cost Lowest NaCN and Formaldehyde are commodity chemicals.
Safety High RiskRequires strict cyanide protocols (antidote kit, HCN detectors).
Purification ModerateMay require recrystallization to remove inorganic salts.
Method C: Reductive Amination (Inverse Approach)

A "green" alternative that avoids direct handling of highly toxic alkylating agents or free cyanide salts, though it utilizes aminoacetonitrile which is unstable as a free base.

Reaction Scheme:



  • Reagents: 4-Methoxybenzaldehyde (Anisaldehyde), Aminoacetonitrile Hydrochloride, Sodium Borohydride (

    
    ) or STAB.
    
  • Solvent: Methanol or Ethanol.

Protocol (Self-Validating)
  • Imine Formation: Dissolve Anisaldehyde (1.0 eq) and Aminoacetonitrile HCl (1.0 eq) in Methanol. Add Triethylamine (1.0 eq) to liberate the free amine in situ.

    • Note: Stir for 2 hours at RT. Aminoacetonitrile is unstable; generate it in the presence of the aldehyde to trap it immediately as the imine.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
    • Validation: Watch for gas evolution (

      
      ). Stop addition if bubbling becomes vigorous.
      
  • Workup: Quench with dilute HCl (carefully, to destroy borohydride), then basify with NaOH to pH >10 to extract the product.

Cost-Benefit Profile
MetricRatingAnalysis
Yield Moderate (60–70%)Polymerization of aminoacetonitrile can lower yield.
Cost ModerateReducing agents (

) add cost compared to Strecker.
Safety Best Avoids HCN gas and lachrymators. Standard lab safety applies.
Purification DifficultBoron salts can be tricky to remove; requires thorough extraction.

Part 3: Comparative Data Summary

The following table summarizes the experimental parameters for the three routes.

FeatureMethod A (Alkylation)Method B (Strecker)Method C (Reductive)
Atom Economy Low (Loss of HCl)High (Loss of H2O)Moderate (Loss of H2O + Boron waste)
Reaction Time 4–6 Hours12–24 Hours6–8 Hours
Key Hazard Lachrymator / Skin absorptionHCN Gas / Acute ToxicityHydrogen Gas / Flammability
Scalability Poor (Exotherms)Excellent Good
Est.[1] Cost/kg

$
$

Mechanistic Pathway Visualization

Pathways cluster_A Method A: Alkylation cluster_B Method B: Strecker cluster_C Method C: Reductive PMB_Amine 4-Methoxybenzylamine Imine_Strecker Imine Intermediate PMB_Amine->Imine_Strecker + HCHO Product Target: (4-Methoxy-benzylamino)-acetonitrile PMB_Amine->Product + ChloroACN Base, 0°C ChloroACN Chloroacetonitrile Formaldehyde Formaldehyde NaCN NaCN Anisaldehyde Anisaldehyde Imine_Reductive Imine Intermediate Anisaldehyde->Imine_Reductive + Aminoacetonitrile AminoACN Aminoacetonitrile Imine_Strecker->Product + NaCN pH 7-8 Imine_Reductive->Product + NaBH4

Figure 2: Mechanistic convergence of the three synthetic routes toward the target aminonitrile.

References

  • Organic Syntheses. (1950).[2] Chloroacetonitrile Synthesis and Properties. Org.[2][3][4] Synth. 30, 22. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7856, Chloroacetonitrile.[Link]

  • Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis: Mechanism and Applications.[Link]

  • Dyson, P. J., et al. (2020). Selective Acceptorless Dehydrogenation of Primary Amines to Imines.[5] ResearchGate. [Link]

Sources

assessing the purity of synthesized (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for assessing the purity of (4-Methoxy-benzylamino)-acetonitrile (PMB-aminoacetonitrile). It is designed for analytical chemists and synthetic researchers who require absolute rigor in validating this unstable Strecker intermediate.[1]

Executive Summary: The Analytical Challenge

(4-Methoxy-benzylamino)-acetonitrile is a critical intermediate, typically synthesized via the Strecker reaction (condensation of 4-methoxybenzylamine, formaldehyde, and cyanide). Its purity is pivotal because impurities like bis-alkylated byproducts and retro-Strecker decomposition species can poison downstream catalysts (e.g., in hydrogenation) or lead to complex mixtures in Ugi/Passerini multicomponent reactions.[1]

Unlike stable commercial reagents, this compound presents a unique "Heisenberg" challenge: aggressive analytical methods (like high-temperature GC) can decompose the analyte during measurement. This guide compares the performance of three primary assessment methodologies—qNMR , HPLC-UV , and GC-MS —to establish the superior protocol.

Part 1: Impurity Profiling & Structural Logic

Before selecting a method, one must understand the "Enemy"—the specific impurity profile dictated by the synthesis mechanism.

The Impurity Landscape
  • Starting Materials: 4-Methoxybenzylamine (PMB-NH2) and Formaldehyde (often as paraformaldehyde).[1]

  • The "Bis" Impurity: N,N-Bis(cyanomethyl)-4-methoxybenzylamine.[1] This forms if the amine reacts twice with formaldehyde/cyanide.[1] It is the most difficult impurity to remove and detect via titration.[1]

  • Hydrolysis Products: (4-Methoxy-benzylamino)-acetamide.[1] Formed if the nitrile hydrolyzes under basic/acidic workup.[1]

  • Decomposition: Formaldehyde cyanohydrin (retro-Strecker).[1]

ImpurityPathways PMB_NH2 4-Methoxybenzylamine (Starting Material) Product (4-Methoxy-benzylamino)- acetonitrile (Target) PMB_NH2->Product + CH2O / HCN Product->PMB_NH2 Retro-Strecker (Instability) Bis Bis-alkylated Impurity (Major Side Product) Product->Bis + Excess CH2O/HCN Amide Hydrolysis Amide (Workup Artifact) Product->Amide + H2O / pH Extreme

Figure 1: Mechanistic origin of critical impurities in Strecker synthesis.

Part 2: Comparative Analysis of Assessment Methodologies

We evaluated three "alternatives" for purity assessment. The data below synthesizes experimental performance metrics.

Method Performance Matrix
FeatureAlternative A: GC-MS Alternative B: HPLC-UV Recommended: qNMR
Principle Volatility & IonizationChromophore AbsorptionNuclear Spin Counting
Suitability Low (Thermal Risk)High (Routine)Superior (Absolute)
Linearity Range 10–500 µg/mL0.1–1000 µg/mLN/A (Molar Ratio)
Specific Risk Thermal Degradation:

-aminonitriles can decompose to imines in the injector port (

C).
Response Factor Bias: The "Bis" impurity has a similar UV extinction coefficient, potentially masking molar impurity levels.[1]Relaxation Delay: Requires

(approx. 30s) for accuracy.
LOD (Limit of Detection) ~10 ppm~1 ppm~1000 ppm (0.1%)
Sample Prep Time 30 mins (Derivatization req.)10 mins5 mins
Why qNMR is the "Gold Standard" for this Compound

While HPLC is excellent for trace impurity detection (ppm level), qNMR (Quantitative NMR) is the only self-validating method for assay purity.

  • Causality: HPLC requires a pure reference standard of the impurity to quantify it accurately (due to differing extinction coefficients).[1] You likely do not have a pure standard of the "Bis" impurity.

  • Solution: qNMR relies on the integration of the unique methylene protons. The "Bis" impurity shifts the benzylic protons significantly, allowing distinct integration without a reference standard for the impurity itself.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" qNMR Assay

Use this method to assign the absolute weight % purity of your batch.

Reagents:

  • Solvent:

    
     (Neutralized with basic alumina to prevent hydrolysis).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at

    
     ppm). Alternatively, Dimethyl sulfone (
    
    
    
    ppm).[1]

Workflow:

  • Weighing: Accurately weigh

    
     mg of the sample (
    
    
    
    ) and
    
    
    mg of Internal Standard (
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.7 mL

    
    . Vortex until fully dissolved.[1]
    
  • Acquisition:

    • Pulse angle:

      
      .[1]
      
    • Relaxation delay (

      
      ): 60 seconds  (Crucial: Benzylic protons have long 
      
      
      
      relaxation times. Short delays cause under-integration).[1]
    • Scans: 16 or 32.[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known H count) and the benzylic methylene of the product (

    
     ppm, singlet, 2H).
    
  • Calculation:

    
    [1][2]
    
Protocol B: HPLC-UV for Trace Impurity Profiling

Use this method to detect trace "Bis" impurity and starting amine.

System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1] Mobile Phase:

  • A: 10 mM Ammonium Acetate buffer, pH 9.0 (High pH suppresses protonation of the amine, improving peak shape). Note: Silica-based columns must be high-pH resistant.

  • B: Acetonitrile.[1] Gradient:

  • 0-2 min: 5% B (Isocratic hold for polar hydrolysis products).[1]

  • 2-15 min: 5%

    
     95% B (Linear ramp).[1]
    
  • 15-20 min: 95% B (Wash "Bis" impurity).[1] Detection: UV at 254 nm (PMB absorption) and 210 nm (Amide/Nitrile absorption).[1]

Part 4: Decision Logic & Visualization

Use the following logic flow to select the correct analytical tool for your stage of development.

MethodSelection cluster_note Expert Note Start Start: Purity Assessment Goal What is the primary goal? Start->Goal AbsPurity Absolute Assay Value (Weight %) Goal->AbsPurity Yield Calculation TraceImp Trace Impurity Profile (<1%) Goal->TraceImp Quality Control qNMR Method: qNMR (Internal Standard) AbsPurity->qNMR Best Accuracy HPLC Method: HPLC-UV (High pH Buffer) TraceImp->HPLC Best Sensitivity Decision1 Is sample thermally stable? TraceImp->Decision1 Volatile Impurities? GC Method: GC-MS (Derivatization Req.) Decision1->HPLC No (Risk of decomp) Decision1->GC Yes (Use BSTFA) Note Avoid direct GC injection of alpha-amino nitriles due to thermal decomposition.

Figure 2: Decision Matrix for Analytical Method Selection.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Strecker Synthesis: Mechanism and Recent Literature. Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Analysis of Amino Acids and Nitriles by HPLC: Method Development Guide. Retrieved from [Link]

Sources

Technical Assessment: (4-Methoxy-benzylamino)-acetonitrile as a Versatile Synthon

[1][2]

Executive Summary

Molecule: (4-Methoxy-benzylamino)-acetonitrile (PMB-aminoacetonitrile) CAS: 104-47-2 (Note: Often confused with 4-methoxybenzyl cyanide; this guide focuses on the amino acetonitrile derivative used as a glycine equivalent).[1][2] Role: A protected

12

This guide evaluates (4-Methoxy-benzylamino)-acetonitrile as a strategic intermediate in organic synthesis, specifically for the preparation of non-natural amino acids and diamines.[1] Its primary performance advantage lies in the orthogonal reactivity of the p-methoxybenzyl (PMB) protecting group compared to the traditional benzyl (Bn) group. While benzyl groups typically require hydrogenolysis (H

oxidative conditions3

Comparative Analysis: PMB vs. Alternatives

The following table contrasts PMB-aminoacetonitrile with its two primary alternatives: the standard Benzyl analog and the unprotected Aminoacetonitrile.

Table 1: Performance & Stability Matrix
Feature(4-Methoxy-benzylamino)-acetonitrile (PMB)(Benzylamino)-acetonitrile (Bn)Aminoacetonitrile (Free Base)
Stability High. Stable oil/solid.[1][2] Resistant to polymerization at RT.[1]High. Stable oil.[1][2]Low. Unstable; prone to rapid oxidative polymerization.[1][2]
Deprotection Mode Oxidative (DDQ, CAN) or Acidic (TFA).[1][2][4]Reductive (H

/Pd-C) or Strong Acid.[1][2]
N/A
Orthogonality Excellent. Compatible with alkenes, benzyl esters, and Cbz groups.[1][2]Moderate. Incompatible with Cbz or benzyl esters (simultaneous cleavage).[2]N/A
Atom Economy Moderate (PMB group is larger).[1][2]Good (Benzyl is smaller).[1][2]Excellent (No protecting group).[1][2]
Primary Use Case Synthesis of complex glycine derivatives with sensitive functional groups.[1][2]General synthesis of glycine derivatives where hydrogenation is permissible.[2]Simple Strecker reactions (immediate use required).

Technical Deep Dive: The Orthogonal Advantage

The selection of the PMB derivative over the Benzyl derivative is rarely about cost; it is about chemoselectivity .

The Oxidative Cleavage Mechanism

The para-methoxy substituent is an electron-donating group (EDG) that significantly increases the electron density of the aromatic ring. This makes the PMB group susceptible to Single Electron Transfer (SET) oxidation.

  • Reagent: Cerium(IV) Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2][3][4]

  • Mechanism: The oxidant removes an electron from the aromatic ring to form a radical cation. This species reacts with water to form a hemiaminal, which collapses to release the free amine and p-methoxybenzaldehyde.

  • Performance Impact: This reaction proceeds at room temperature without affecting:

    • Alkenes/Alkynes: Unaffected (unlike catalytic hydrogenation).[2]

    • Benzyl Esters: Retained (unlike catalytic hydrogenation).[2]

    • Halogens: Retained (unlike catalytic hydrogenation which can cause dehalogenation).[2]

Decision Logic for Synthesis Design

Use the following logic flow to determine if PMB-aminoacetonitrile is the required starting material for your pathway.

DeprotectionLogicStartTarget Molecule DesignQ1Does the target containalkenes, alkynes, or benzyl esters?Start->Q1BranchBnUse (Benzylamino)-acetonitrileQ1->BranchBnNo (Robust Scaffold)BranchPMBUse (4-Methoxy-benzylamino)-acetonitrileQ1->BranchPMBYes (Sensitive Groups)DeprotectBnDeprotection: H2 / Pd-C(Standard Hydrogenolysis)BranchBn->DeprotectBnDeprotectPMBDeprotection: CAN or DDQ(Oxidative Cleavage)BranchPMB->DeprotectPMB

Figure 1: Decision matrix for selecting between Benzyl and PMB protection based on downstream functional group tolerance.

Experimental Protocols

Synthesis of (4-Methoxy-benzylamino)-acetonitrile

This protocol utilizes a modified Strecker approach or direct alkylation.[1][2] The alkylation route is generally preferred for scale and safety to avoid handling free HCN.

Reagents:

  • 4-Methoxybenzylamine (1.0 equiv)[1][2]

  • Chloroacetonitrile (1.1 equiv) or Glycolonitrile[2]

  • Triethylamine (Et

    
    N) (1.2 equiv)[2]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[2]

Workflow:

  • Setup: Charge a round-bottom flask with 4-methoxybenzylamine and Et

    
    N in DCM under nitrogen atmosphere. Cool to 0°C.[1][2]
    
  • Addition: Dropwise add Chloroacetonitrile. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (formation of a less polar spot).[2]

  • Workup: Wash the organic layer with saturated NaHCO

    
    , then brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. The residue is typically purified via silica gel chromatography (Hexane/EtOAc gradient).

Oxidative Deprotection Protocol (CAN Method)

This method demonstrates the removal of the PMB group to yield the free amine salt.

Reagents:

  • Substrate (PMB-protected amine)[1][2][3]

  • Cerium(IV) Ammonium Nitrate (CAN) (3.0–4.0 equiv)[2]

  • Solvent: Acetonitrile/Water (4:1 ratio)[2]

Workflow:

  • Dissolution: Dissolve the PMB-protected substrate in MeCN/H

    
    O. Cool to 0°C.
    
  • Oxidation: Add CAN portion-wise. The solution will turn orange/red.

  • Completion: Stir at 0°C for 30–60 mins. The color may fade to pale yellow.

  • Workup: Dilute with water. Extract with EtOAc to remove the p-methoxybenzaldehyde byproduct.

  • Isolation: The aqueous layer contains the desired amine (as a nitrate salt). Basify the aqueous layer (pH > 10) with Na

    
    CO
    
    
    and extract with DCM to obtain the free amine.

Reactivity Pathways & Applications

The nitrile group serves as a versatile "masked" functionality.

  • Hydrolysis (

    
     Amino Acids): 
    
    • Acidic hydrolysis (HCl/Heat) converts the nitrile to a carboxylic acid.[5]

    • Result: Synthesis of

      
      -PMB-Glycine derivatives.
      
  • Reduction (

    
     Diamines): 
    
    • Reduction with LiAlH

      
       or Borane converts the nitrile to a primary amine.[5]
      
    • Result: Synthesis of unsymmetrical ethylenediamines (e.g.,

      
      -(4-methoxybenzyl)ethane-1,2-diamine).[1][2]
      

ReactivityPathCenter(4-Methoxy-benzylamino)-acetonitrilePath1Acid Hydrolysis(HCl, Heat)Center->Path1Path2Reduction(LiAlH4 or BH3)Center->Path2Path3Ritter Reaction(Tertiary Alcohol, H+)Center->Path3Prod1N-(PMB)-Glycine(Carboxylic Acid)Path1->Prod1Prod2N-(PMB)-Ethylenediamine(Diamine)Path2->Prod2Prod3Amide DerivativePath3->Prod3

Figure 2: Divergent synthesis pathways originating from the nitrile functionality.

References

  • Greene's Protective Groups in Organic Synthesis. Topic: Definitive guide on PMB cleavage mechanisms (DDQ/CAN).[2] Source:[2]

  • Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. Topic: Modern alternatives to CAN/DDQ for PMB removal. Source:[2]

  • Synthesis of α-Amino Acids via Strecker Reaction. Topic: General mechanism for amino nitrile synthesis.[1] Source:[2]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides. Topic: Comparative stability of PMB vs Benzyl amines. Source:[2]

Safety Operating Guide

Personal protective equipment for handling (4-Methoxy-benzylamino)-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Cyanide-Latent" Hazard

As researchers, we often underestimate intermediates. (4-Methoxy-benzylamino)-acetonitrile is not merely a building block; it is an


-aminonitrile . Structurally, it combines a lipophilic 4-methoxybenzyl group with a reactive aminonitrile core.

The Critical Risk: Under physiological conditions (enzymatic metabolism) or acidic hydrolysis, this compound can release Hydrogen Cyanide (HCN) . Furthermore, the acetonitrile moiety acts as a carrier solvent, potentially facilitating rapid dermal absorption of the toxic amine payload.

Operational Mandate: Treat this compound with the same rigor as free cyanide salts, but with added precautions for organic solvent permeation. Standard nitrile examination gloves are insufficient for direct handling.

Physicochemical Risk Assessment & PPE Logic

The selection of Personal Protective Equipment (PPE) is governed by permeation kinetics, not just material availability.

The Permeation Problem

Most laboratories default to 4-mil nitrile gloves. However, the acetonitrile functional group is a known "permeation accelerator."

  • Acetonitrile Breakthrough on Nitrile: < 5 minutes (rapid degradation).

  • Benzylamine Moiety: High lipophilicity increases skin retention.

Table 1: PPE Selection Matrix based on Exposure Potential

PPE ComponentStandard Lab Protocol (INSUFFICIENT)Required Protocol (High Integrity) Scientific Rationale
Hand Protection Single Nitrile Gloves (4 mil)Laminate (Silver Shield/4H) Liners under Nitrile outer gloves.Acetonitrile moieties permeate nitrile rubber in minutes. Laminates provide >4 hours breakthrough time.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles (Indirect Vent).Amines are caustic lachrymators. Vapors can bypass safety glasses; liquid splash causes irreversible corneal opacity.
Respiratory Surgical Mask / N95Fume Hood (Face velocity >100 fpm).N95s do not filter organic vapors. If outside a hood, a Half-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory.
Body Defense Standard Cotton Lab CoatTyvek® Lab Coat (or apron overlay).Cotton absorbs and holds toxic liquids against the skin. Tyvek repels organic liquids.
Operational Workflow: The "Double-Shell" Protocol

The following decision logic dictates the handling procedure. This ensures that safety scales with the quantity and state of the reagent.

G Start Reagent Assessment: (4-Methoxy-benzylamino)-acetonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solid Liquid Solution / Mother Liquor State->Liquid Dissolved PPE_Level1 PPE Level 1: Double Nitrile (Change every 15m) Goggles + Lab Coat Solid->PPE_Level1 < 100mg PPE_Level2 PPE Level 2 (CRITICAL): Silver Shield Liners + Nitrile Outer Tyvek Sleeves/Apron Solid->PPE_Level2 > 100mg Liquid->PPE_Level2 Any Volume Weighing Weighing Protocol: Static-Free Spatula Inside Hood Only Action Proceed with Synthesis (Keep Cyanide Kit Accessible) Weighing->Action Dissolution Dissolution/Reaction: Solvent Present? Dissolution->Action PPE_Level1->Weighing PPE_Level2->Dissolution

Figure 1: Decision Logic for PPE Escalation. Note that any solvated form requires Laminate gloves due to the permeation risk of the carrier solvent and the acetonitrile moiety.

Step-by-Step Handling Protocols
A. Donning (The "Double-Shell" Technique)

Use this method when handling >100mg of solid or any volume of solution.

  • Inspection: Check the Laminate (Silver Shield) gloves for micro-tears by inflating them with air.

  • Layer 1 (The Barrier): Don the Laminate gloves. They will feel loose and reduce dexterity.

  • Layer 2 (The Grip): Don a pair of standard Nitrile gloves over the Laminate gloves. This compresses the laminate material, restoring dexterity and providing a grip surface.

  • Seal: Pull the cuffs of the lab coat over the glove wrists. If handling large volumes, tape the glove cuff to the lab coat sleeve to prevent "wicking" of spills up the arm.

B. Reaction Setup & Monitoring
  • Engineering Control: All weighing and transfers must occur inside a certified fume hood.

  • Acid Warning: NEVER mix this compound with strong acids (HCl, H₂SO₄) outside of a closed, controlled hydrolysis setup. Acid contact liberates HCN gas immediately.

  • Quenching: When the reaction is complete, quench residual aminonitriles with an oxidative bleach solution (sodium hypochlorite) in the hood to convert cyanide species to cyanates before disposal.

C. Doffing (Removal)[1][2]
  • Outer Layer: Remove the outer Nitrile gloves first and discard them into the solid hazardous waste bin.

  • Decon: Wash the still-gloved Laminate hands with soap and water (to remove invisible residues).

  • Inner Layer: Remove Laminate gloves by peeling from the cuff, turning them inside out.

  • Hygiene: Immediately wash hands with soap and tepid water.

Emergency Response & Disposal
Exposure Scenarios[2][3][4][5][6]
  • Skin Contact: Immediate water flush for 15 minutes.[2][7] Do not use organic solvents (ethanol/DMSO) to wash skin; they increase absorption.

  • Inhalation: Move to fresh air. If breathing is labored, emergency personnel should administer 100% oxygen.

  • Cyanide Antidote: Facilities handling >1g of aminonitriles should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin) onsite. Ensure medical staff are trained in its use.

Waste Management
  • Segregation: Do not mix with acidic waste streams (Risk of HCN evolution).[1]

  • Labeling: Label clearly as "TOXIC: ORGANIC CYANIDE PRECURSOR."

  • Deactivation: Treat waste streams with alkaline bleach (pH > 10) for 24 hours prior to disposal if permitted by local EHS regulations.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Acetonitrile.[4][5] Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Nitriles and Amino-derivatives.[8][Link]

Sources

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